"synthesis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one"
An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Executive Summary The compound 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6)[1] is a highly versatile cyclic urea...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Executive Summary
The compound 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6)[1] is a highly versatile cyclic urea scaffold frequently utilized in medicinal chemistry, drug development, and as a precursor for vicinal diamines. Structurally, it is an
α,β
-unsaturated cyclic urea characterized by a methyl group on the N1 position and another on the C4 position. This whitepaper provides a comprehensive, self-validating synthetic methodology grounded in the classical Marckwald synthesis, detailing the mechanistic causality, step-by-step protocols, and analytical checkpoints required for high-yield synthesis.
Retrosynthetic Analysis & Mechanistic Grounding
The most robust and atom-economical route to 1,3-dihydro-2H-imidazol-2-ones is the Marckwald synthesis, a foundational method established in 1892[2]. The strategy relies on the heteroannulation of an
α
-aminoketone with a cyanate[3].
Causality in Experimental Design:
To synthesize the specific 1,4-dimethyl substitution pattern, the required precursor is 1-(methylamino)propan-2-one .
Electrophilic Capture: Cyanic acid (generated in situ from potassium cyanate and an acid) acts as a potent electrophile. The secondary amine of 1-(methylamino)propan-2-one selectively attacks the cyanic acid carbon, forming an intermediate
N
-methyl-
N
-(2-oxopropyl)urea.
Thermodynamic Cyclization: Under thermal and acidic conditions, the primary amine of the newly formed urea attacks the highly electrophilic protonated ketone carbonyl. This forms a cyclic hemiaminal.
Dehydration: The hemiaminal is thermodynamically unstable and rapidly dehydrates (losing
H2O
) to yield the fully conjugated, stable
α,β
-unsaturated cyclic urea system[4].
Caption: Retrosynthetic analysis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols incorporate built-in analytical checkpoints (self-validation) to prevent the propagation of errors through the synthetic sequence.
Phase 1: Synthesis of 1-(Methylamino)propan-2-one Hydrochloride
Objective: Synthesize the
α
-aminoketone while preventing over-alkylation.
Preparation: Cool a solution of 40% aqueous methylamine (10.0 eq) to 0 °C in an ice bath under an inert argon atmosphere.
Addition: Add 1-chloro-2-propanone (chloroacetone, 1.0 eq) dropwise over 2 hours. Causality: The large excess of methylamine and low temperature thermodynamically favor mono-alkylation and suppress the formation of tertiary amines.
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous
Na2SO4
.
Salt Formation (Validation Checkpoint): Carefully bubble dry
HCl
gas into the DCM solution at 0 °C to precipitate 1-(methylamino)propan-2-one hydrochloride. Filter and dry under a vacuum.
Self-Validation: Perform GC-MS on the free base. A single peak with an
m/z
of 87.1 confirms successful mono-alkylation.
Phase 2: The Marckwald Cyclization
Objective: Urea formation and subsequent dehydrative cyclization.
Urea Formation: Dissolve 1-(methylamino)propan-2-one hydrochloride (1.0 eq) in distilled water (0.5 M concentration). Add potassium cyanate (KOCN, 1.2 eq) portion-wise at room temperature. Stir for 30 minutes.
Cyclization: Heat the reaction mixture to 80 °C for 4 hours. Causality: Elevated temperatures provide the activation energy required for the intramolecular nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by the elimination of water[2].
Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over
MgSO4
, and concentrate in vacuo.
Purification: Purify the crude product via silica gel flash chromatography (Eluent: DCM:MeOH 95:5) to yield 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a solid.
Self-Validation: TLC should reveal the disappearance of the ninhydrin-positive aminoketone and the emergence of a strong UV-active spot (
Rf≈0.4
).
Caption: Step-by-step mechanistic pathway from alpha-aminoketone to the imidazol-2-one core.
Quantitative Data & Analytical Characterization
The following tables summarize the stoichiometric parameters and the expected spectral data required to validate the structural integrity of the synthesized compound.
Table 1: Stoichiometric Parameters for Cyclization
Technical Whitepaper: Properties, Reactivity, and Synthetic Applications of CAS 93782-02-6
Executive Summary & Core Identity CAS 93782-02-6, chemically identified as 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one (also referred to as 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one), is a specialized heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Identity
CAS 93782-02-6, chemically identified as 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one (also referred to as 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one), is a specialized heterocyclic building block 1[1]. Featuring an imidazolone core with strategic methylation at the N1 and C4 positions, this compound is highly valued in advanced organic synthesis and pharmaceutical drug development. The structural rigidity and defined electronic profile of the imidazolone ring make it an excellent substrate for complex cycloaddition reactions, particularly in the synthesis of constrained polycyclic frameworks like benzocyclobutenes 2[2]. This guide provides an in-depth analysis of its physicochemical properties, handling protocols, and field-proven synthetic methodologies.
Physicochemical Data and Structural Analysis
The utility of CAS 93782-02-6 stems from its unique structural parameters. The N-methyl group effectively locks the molecule out of certain tautomeric shifts that plague unsubstituted imidazolones, ensuring predictable reactivity during synthesis. Furthermore, the C4-methyl group introduces a steric bias that can dictate regioselectivity during concerted reaction mechanisms.
Experimental Workflows: [2+2] Cycloaddition with Arynes
A hallmark application of CAS 93782-02-6 is its participation in [2+2] cycloaddition reactions with highly reactive aryne intermediates to yield syn-1,2-diaminobenzocyclobutenes 2[2]. These polycyclic structures are critical scaffolds in the development of novel therapeutics and advanced materials.
Causality of Experimental Design
In this protocol, an o-(trimethylsilyl)aryl triflate is utilized as the aryne precursor. The choice of Cesium Fluoride (CsF) as a trigger is highly deliberate: the fluoride ion has a strong affinity for silicon, initiating the cleavage of the TMS group, which subsequently drives the elimination of the triflate leaving group to generate the aryne in situ5[5]. Acetonitrile (CH3CN) is selected as the solvent because its polar aprotic nature stabilizes the highly polarized transition states without providing acidic protons that could prematurely quench the aryne intermediate.
Step-by-Step Methodology
The following self-validating protocol outlines the synthesis of benzocyclobutene derivatives using CAS 93782-02-6 5[5]:
Preparation: Flame-dry a Schlenk flask and purge with Argon to establish a strictly anhydrous environment. Moisture must be excluded to prevent the competitive protonation of the aryne intermediate.
Reagent Loading: Add 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one (1.0 equiv) and the o-(trimethylsilyl)aryl triflate (1.0 equiv) to the flask.
Solvent Addition: Dissolve the reactants in anhydrous acetonitrile to achieve a concentration of 0.15 M.
Activation: Add anhydrous CsF (3.0 equiv) to the stirring solution. The excess of CsF ensures complete consumption of the aryne precursor.
Reaction: Heat the resulting mixture (temperature depends on the specific electronic nature of the aryne) and monitor via Thin Layer Chromatography (TLC). The reaction is complete when TLC analysis indicates the full consumption of the imidazolone.
Workup & Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Concentrate the combined organic layers under reduced pressure. Purify the crude mixture via silica gel flash column chromatography using a 5:1 n-hexane:ethyl acetate gradient to isolate the target cyclobutene derivative 2[2].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and transition states of the [2+2] cycloaddition described above.
Caption: Mechanistic pathway of [2+2] cycloaddition using CAS 93782-02-6 and arynes.
Safety, Handling, and Storage
As with many functionalized nitrogenous heterocyclic compounds, CAS 93782-02-6 requires strict adherence to laboratory safety protocols.
GHS Hazard Statements: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 4[4].
Precautionary Measures: All synthetic work must be conducted in a well-ventilated fume hood (P271). Utilize standard PPE including nitrile gloves and safety goggles (P280). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338) 4[4].
Storage: Store at room temperature (RT) in a tightly sealed container, protected from moisture and strong oxidizing agents 1[1].
References
PubChemLite , 93782-02-6 (C5H8N2O). Available at: [Link]
The Royal Society of Chemistry , SUPPORTING INFORMATION Syn-1,2-Diaminobenzocyclobutenes from [2+2] cycloaddition of 2-imidazolones with arynes. Available at: [Link]
The Royal Society of Chemistry , General procedure, synthesis and characterisation of benzocyclobutenes. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Structural Dynamics
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (also designated as 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one, CAS: 93782-02-6) is a highly functionalized cyclic urea derivative[1]. Its core structure features a cross-conjugated enamine-urea hybrid system, making it a critical pharmacophore in modern drug design and a precursor for polar aprotic solvents[2].
Understanding its spectroscopic signature requires analyzing the electron delocalization across the five-membered ring. The lone pairs on the N1 and N3 nitrogen atoms actively donate into the C2 carbonyl (
π∗
orbital) and the C4=C5 endocyclic double bond. This electronic push-pull mechanism dictates the molecule's distinct Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR elucidates the precise electronic environment of the imidazol-2-one core. The data below is extrapolated from high-field (≥400 MHz) comparative analyses of structurally analogous imidazole derivatives[3] and validated against theoretical quantum chemical shifts[4].
¹H NMR Causality & Assignments
N1-CH₃ (~3.15 ppm): Appears as a sharp singlet. The strong electronegativity of the adjacent N1 atom, combined with the deshielding cone of the urea carbonyl, pushes this methyl group downfield.
C4-CH₃ (~2.10 ppm): Appears as a doublet (
4J≈1.5
Hz). Because it is attached to an
sp2
hybridized carbon, it resonates upfield of the N-methyl group. The doublet multiplicity arises from allylic coupling through the
π
-system to the C5-H proton.
C5-H (~6.10 ppm): Appears as a fine quartet (
4J≈1.5
Hz). While olefinic protons typically resonate further downfield (~5.0–7.0 ppm), the strong electron donation from the N1 lone pair (enamine resonance) significantly shields this position.
N3-H (~10.0 ppm): Appears as a broad singlet. The extreme deshielding is caused by the adjacent carbonyl and hydrogen-bonding dynamics. The signal is highly exchangeable and will disappear upon the addition of D₂O.
¹³C NMR Causality & Assignments
C2 (C=O, ~156.0 ppm): Standard ketones resonate near 200 ppm, and amides near 170 ppm. The C2 carbon is shielded relative to a ketone because two adjacent nitrogen atoms donate electron density into its
π∗
orbital, characteristic of cyclic ureas.
C4 (~122.0 ppm) & C5 (~110.0 ppm): The polarization of the endocyclic double bond causes a distinct chemical shift gap. C5 is shielded by the
β
-enamine effect, while C4 is relatively deshielded.
Table 1: Summarized ¹H and ¹³C NMR Quantitative Data
Nucleus
Position
Chemical Shift (ppm)
Multiplicity /
J
(Hz)
Integration
Diagnostic Causality
¹H
N3-H
9.80 – 10.20
br s
1H
Deshielded by C=O; D₂O exchangeable.
¹H
C5-H
6.05 – 6.15
q (
4J=1.5
)
1H
Shielded by enamine
π
-resonance.
¹H
N1-CH₃
3.10 – 3.20
s
3H
Deshielded by N1 electronegativity.
¹H
C4-CH₃
2.05 – 2.15
d (
4J=1.5
)
3H
Allylic coupling to C5-H.
¹³C
C2 (C=O)
155.0 – 158.0
-
-
Urea carbonyl resonance stabilization.
¹³C
C4
120.0 – 125.0
-
-
α
-enamine carbon.
¹³C
C5
108.0 – 112.0
-
-
β
-enamine carbon (shielded).
¹³C
N1-CH₃
28.0 – 32.0
-
-
N-alkyl carbon.
¹³C
C4-CH₃
10.0 – 14.0
-
-
Allylic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The cross-conjugation in 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one dictates its vibrational modes.
Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance
3200 – 3350
N-H stretch (broad)
Confirms the presence of the secondary lactam/urea N3-H.
2920 – 2980
C-H stretch (
sp3
)
Validates the presence of N1 and C4 methyl groups.
1680 – 1710
C=O stretch (strong)
Diagnostic for the cyclic urea carbonyl (lowered from ~1715 cm⁻¹ due to N-lone pair conjugation).
1630 – 1650
C=C stretch (medium)
Confirms the endocyclic double bond (C4=C5).
Mass Spectrometry (ESI-HRMS) Profiling
Electrospray Ionization (ESI) in positive mode readily protonates the highly basic carbonyl oxygen or the N3 nitrogen, yielding an
[M+H]+
ion at m/z 113.07.
Mechanistic Fragmentation: The primary fragmentation pathway involves the thermodynamically favorable neutral loss of carbon monoxide (CO, -28 Da), resulting in a stable fragment at m/z 85.07. A secondary pathway involves the radical cleavage of the N-methyl or C-methyl group (-15 Da).
Fig 1. Primary ESI-MS fragmentation pathways of the 1,4-dimethyl-imidazol-2-one core.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven parameter to prevent false positives[3].
Fig 2. Self-validating analytical workflow for spectroscopic elucidation.
Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[3].
Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal standard (0.00 ppm) to eliminate chemical shift drift caused by temperature or concentration variations.
Shimming & Tuning: Insert the sample and perform automated/manual gradient shimming (Z, Z², Z³).
Causality: Perfect magnetic homogeneity is required to achieve linewidths <1 Hz, which is strictly necessary to resolve the fine
4J
(1.5 Hz) allylic coupling between C4-CH₃ and C5-H.
Acquisition Parameters: Set the relaxation delay (D1) to 5 seconds for ¹H and 10 seconds for ¹³C.
Causality: Ensures complete longitudinal relaxation (
T1
) of all nuclei before the next pulse. Failure to do so will result in inaccurate integration, particularly suppressing the quaternary C2 and C4 signals in the ¹³C spectrum.
Validation Checkpoint: Spike the sample with 10
μ
L of D₂O and re-run the ¹H spectrum. The peak at ~10.0 ppm must disappear, validating the assignment of the N3-H proton.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
Background Subtraction: Acquire a background scan (air) with 32 co-added scans at 4 cm⁻¹ resolution.
Causality: Removes atmospheric H₂O vapor and CO₂ interference, preventing false assignment of O-H/N-H stretches.
Sample Application: Place 1–2 mg of the neat compound directly onto the diamond ATR crystal.
Causality: Diamond provides a high refractive index and broad spectral window, ensuring an optimal evanescent wave penetration depth into the sample.
Compression: Apply maximum pressure using the ATR anvil.
Causality: Intimate contact between the crystal and the sample is mandatory. Poor contact results in a sloping baseline and severely attenuated signal intensity at higher wavenumbers (e.g., the critical 3200 cm⁻¹ N-H stretch).
References[1] Sigma-Aldrich. "1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one | CAS 93782-02-6". Source: sigmaaldrich.com. URL: 3]">https://www.sigmaaldrich.com[3] BenchChem. "1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide". Source: benchchem.com. URL: 4]">https://www.benchchem.com[4] PubChem. "4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one | CID 7131616". Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7131616[2] ACS Publications. "Preparation of Sustainable Polar Aprotic Solvents from Biomass: One-Pot Two-Step Catalytic Reaction of Cellulose with N,N-Dimethylurea over Ru/C". Source: acs.org. URL: 5]">https://pubs.acs.org[5] GuideChem. "2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-dimethyl- | CAS 52356-52-2". Source: guidechem.com. URL: https://www.guidechem.com
"13C NMR analysis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one"
An In-Depth Technical Guide to the 13C NMR Analysis of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the princip...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 13C NMR Analysis of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practical application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR as a key analytical tool. The guide details the theoretical underpinnings of 13C NMR, a step-by-step experimental protocol, and a thorough interpretation of the resulting spectrum. By explaining the causality behind experimental choices, this guide aims to equip the reader with the expertise to perform and interpret 13C NMR analyses with confidence and scientific rigor.
Introduction: The Significance of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one and the Power of 13C NMR
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one is a cyclic urea derivative with a heterocyclic core. The structural characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where precise knowledge of the molecular framework is essential for understanding its chemical properties and biological activity.
13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] By probing the magnetic properties of the 13C isotope, which has a natural abundance of approximately 1.1%, we can determine the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[1] This information is critical for confirming molecular structures, identifying isomers, and assessing purity.
This guide will use 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a model compound to illustrate the complete workflow of a 13C NMR analysis, from sample preparation to the final structural assignment of the spectral peaks.
Theoretical Principles of 13C NMR Spectroscopy
A fundamental understanding of the principles governing 13C NMR is crucial for both data acquisition and interpretation.
The 13C Nucleus and the NMR Phenomenon
The 13C nucleus possesses a nuclear spin (I = 1/2), which gives it a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating two distinct energy levels. The energy difference between these states is directly proportional to the strength of the external magnetic field. The absorption of radiofrequency (RF) radiation corresponding to this energy difference causes the nucleus to "flip" from the lower to the higher energy state, a phenomenon known as resonance. The specific frequency at which a nucleus resonates is the basis of NMR spectroscopy.
Chemical Shift (δ)
The precise resonance frequency of a 13C nucleus is influenced by its local electronic environment. The electrons surrounding a nucleus generate a small, localized magnetic field that opposes the external magnetic field, effectively "shielding" the nucleus. The extent of this shielding depends on the electron density around the carbon atom.
Electronegative Atoms: Atoms such as oxygen and nitrogen withdraw electron density from adjacent carbon atoms, reducing their shielding (deshielding). This causes the carbon to resonate at a higher frequency (further downfield).[2]
Hybridization: The hybridization state of the carbon also affects its chemical shift. Generally, sp² hybridized carbons (alkenes, aromatics, carbonyls) are more deshielded and appear at higher chemical shifts than sp³ hybridized carbons (alkanes).[3]
Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[3]
Proton-Decoupled 13C NMR
In a standard 13C NMR experiment, the spectrum is acquired while simultaneously irradiating the sample with a broad range of proton (¹H) frequencies. This process, known as proton decoupling, removes the splitting of 13C signals caused by neighboring protons (¹H-¹³C coupling).[1] The result is a simplified spectrum where each non-equivalent carbon atom appears as a single sharp peak, making the spectrum much easier to interpret.[1]
Predicted 13C NMR Spectrum of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Before acquiring the spectrum, it is instructive to predict the expected chemical shifts for each carbon atom in 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. This predictive exercise aids in the final peak assignment.
The structure of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is as follows:
Caption: Molecular structure of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Due to the symmetry of the molecule, we expect to see three distinct signals in the proton-decoupled 13C NMR spectrum, corresponding to the three sets of chemically non-equivalent carbon atoms.
Carbon Atom
Chemical Environment
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (Carbonyl)
Carbonyl carbon of a cyclic urea.
160 - 170
The carbonyl carbon is double-bonded to an electronegative oxygen atom and single-bonded to two nitrogen atoms, resulting in significant deshielding.[4][5]
-CH₂-CH₂-
Methylene carbons in the heterocyclic ring.
40 - 50
These sp³ hybridized carbons are attached to nitrogen atoms, which are moderately electronegative, causing a downfield shift compared to a simple alkane.
N-CH₃
Methyl carbons attached to nitrogen atoms.
30 - 40
These sp³ hybridized carbons are also influenced by the electronegativity of the adjacent nitrogen atoms, leading to a downfield shift from a typical alkane methyl group.
Experimental Protocol for 13C NMR Analysis
The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Sample Preparation
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The deuterium in the solvent provides a lock signal for the NMR spectrometer, which is essential for maintaining field stability during the experiment.
Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.
Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized through a process called shimming. Automated routines are available on most modern spectrometers for these procedures.
Acquisition Parameters:
Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is usually sufficient for qualitative analysis.
Number of Scans: Due to the low natural abundance of 13C, multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from a few hundred to several thousand, depending on the sample concentration.
Data Processing
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift axis is calibrated by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or by using an internal standard like TMS.
Caption: A generalized workflow for 13C NMR analysis.
Interpretation of the 13C NMR Spectrum
The processed 13C NMR spectrum of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is expected to show three distinct peaks. The assignment of these peaks to the specific carbon atoms in the molecule is based on their chemical shifts.
Observed Chemical Shift (δ, ppm)
Assigned Carbon Atom
Justification
~165
C=O
The peak at the highest chemical shift (most downfield) corresponds to the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen and the two adjacent nitrogen atoms.
~45
-CH₂-CH₂-
This peak in the middle of the spectrum is assigned to the two equivalent methylene carbons in the ring. Their chemical shift is consistent with sp³ carbons attached to nitrogen.
~35
N-CH₃
The peak at the lowest chemical shift (most upfield) is attributed to the two equivalent methyl carbons. They are less deshielded than the ring methylene carbons.
Advanced NMR Experiments for Structural Confirmation
While a standard proton-decoupled 13C NMR spectrum is often sufficient for simple molecules, more complex structures may require additional experiments for unambiguous peak assignment.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment provides information about the number of protons attached to each carbon. A DEPT-135 experiment, for example, will show CH and CH₃ peaks as positive signals, CH₂ peaks as negative signals, and quaternary carbons (like the carbonyl carbon) will be absent. This would confirm the assignment of the methylene and methyl carbons.
2D NMR (HSQC, HMBC): Two-dimensional NMR experiments correlate the signals of different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei that are two or three bonds apart.
These advanced techniques provide a powerful and definitive means of assigning all signals in the ¹H and ¹³C NMR spectra.
Conclusion
The 13C NMR analysis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a straightforward yet illustrative example of the power of this technique in chemical structure elucidation. By understanding the fundamental principles of chemical shift and employing a systematic experimental and interpretive approach, one can confidently determine the carbon framework of this and other small organic molecules. The integration of predictive analysis and, when necessary, advanced NMR experiments, ensures the scientific rigor and trustworthiness of the structural assignment.
References
Scilit. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.
Royal Society of Chemistry. (n.d.). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy.
Royal Society of Chemistry. (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles.
ResearchGate. (n.d.). 1H and 13C NMR spectra of poly(amide urethane urethane) 6c in DMSO.
Advanced Mass Spectrometry of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one: Ionization Dynamics, Fragmentation Pathways, and Analytical Methodologies
Executive Summary In the landscape of modern drug development, the imidazol-2-one pharmacophore serves as a critical structural motif in various kinase inhibitors, central nervous system therapeutics, and peptidomimetics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, the imidazol-2-one pharmacophore serves as a critical structural motif in various kinase inhibitors, central nervous system therapeutics, and peptidomimetics. Specifically, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) acts as both a vital synthetic intermediate and a potential metabolic byproduct. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational steps. Here, we dissect the causality behind the physicochemical behavior of this molecule in the gas phase, map its collision-induced dissociation (CID) pathways, and establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that ensures absolute data integrity.
To design a robust MS assay, one must first understand the thermodynamic and structural properties of the target analyte. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a low-molecular-weight, highly polar heterocycle.
During Electrospray Ionization (ESI), the choice of polarity is dictated by the molecule's proton affinity. The cyclic urea moiety features a highly conjugated system where the carbonyl oxygen and the unsubstituted nitrogen (N3) act as strong hydrogen bond acceptors. By utilizing a mobile phase modified with 0.1% formic acid, we force the equilibrium toward the protonated species. This guarantees a highly stable, abundant [M+H]+ precursor ion at m/z 113.0715 , as supported by high-resolution mass spectrometry (HRMS) studies of imidazol-2-one cycloadditions (1)[1] and reference standards provided by.
Table 1: Physicochemical & Exact Mass Profiling
Parameter
Value
Analytical Implication
Chemical Name
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Target analyte identification
CAS Registry Number
93782-02-6
Standard procurement & validation
Chemical Formula
C5H8N2O
Isotopic distribution modeling
Monoisotopic Mass
112.0637 Da
HRMS calibration target
Protonated Precursor [M+H]+
113.0715 m/z
Q1 Selection for LC-MS/MS
LogP (Predicted)
~ -0.4
Requires polar-retentive chromatography
Fragmentation Mechanics & Pathway Analysis
Understanding the gas-phase fragmentation of the [M+H]+ ion is critical for selecting Multiple Reaction Monitoring (MRM) transitions that offer both high sensitivity and specificity. The fragmentation of the imidazol-2-one ring is governed by the strain of the cyclic urea core and parallels the ring-opening mechanisms observed in related oxidized nucleosides (2)[2].
Pathway A (Lowest Energy - Quantifier): The most thermodynamically favorable dissociation is the extrusion of carbon monoxide (CO, 28 Da). This occurs at lower collision energies (CE ~15 eV) and yields a highly stable diaminopropene-like cation at m/z 85.07 . Because this pathway requires the least activation energy, it produces the most abundant fragment, making it the ideal quantifier.
Pathway B (High Energy - Qualifier): At elevated collision energies (CE ~30 eV), the heterocycle undergoes complete ring cleavage, resulting in the loss of methyl isocyanate (CH3NCO, 57 Da) to form an ion at m/z 56.05 . While less abundant, this complex rearrangement is highly specific to the N-methyl cyclic urea structure, making it a perfect qualifier to rule out isobaric matrix interference.
Pathway C (Radical Loss): A minor pathway involves the homolytic cleavage of the N-methyl or C-methyl group, resulting in the loss of a methyl radical (15 Da) to yield m/z 98.05 .
Proposed ESI-MS/MS fragmentation pathways for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Self-Validating Experimental Protocol
A protocol is only as good as its ability to detect its own failure. The following LC-MS/MS methodology is designed as a self-validating system for pharmacokinetic (PK) or metabolic profiling.
Step 1: Matrix Extraction & Internal Standard Spiking
Action: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3-labeled analog).
Causality & Validation: The 3:1 organic-to-aqueous ratio forces quantitative protein precipitation. By spiking the SIL-IS before extraction, we track extraction efficiency. If the SIL-IS absolute peak area drops below 50% of a neat standard, the system automatically flags the sample for severe matrix effect or extraction failure.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in ACN.
Causality & Validation: Given the molecule's predicted LogP of -0.4, standard C18 phases risk phase collapse under the highly aqueous conditions needed for retention. The BEH C18 (or a polar-embedded equivalent) maintains pore hydration, preventing dewetting. Retention time (RT) must match the SIL-IS within ±0.05 minutes; any deviation invalidates the run due to potential column channeling or pump failure.
Step 3: MS/MS Detection & Ion Ratio Monitoring
Action: Operate the Triple Quadrupole in ESI+ MRM mode. Capillary voltage: 3.0 kV. Desolvation Temp: 400°C.
Causality & Validation: The high desolvation temperature ensures complete evaporation of the highly aqueous initial mobile phase. The system continuously calculates the ratio between the quantifier (m/z 85.1) and qualifier (m/z 56.1) ions. If this ratio deviates by >20% from the calibration standards, the software flags the peak as contaminated by a co-eluting isobaric interference.
Self-validating LC-MS/MS workflow ensuring high-fidelity detection and quantification.
Quantitative Data & MRM Optimization
To facilitate immediate deployment in the laboratory, the optimized tandem mass spectrometry parameters are summarized below. These values are calibrated for a standard triple quadrupole system (e.g., Waters Xevo TQ-S or Thermo TSQ Altis) and represent the optimal balance between transmission efficiency and fragmentation yield.
Table 2: Optimized MRM Transitions & MS Parameters
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Assignment / Neutral Loss
Analytical Purpose
113.1
85.1
50
15
[M+H - CO]+ (-28 Da)
Primary Quantifier
113.1
56.1
50
30
[M+H - CH3NCO]+ (-57 Da)
Primary Qualifier
113.1
98.1
50
25
[M+H - CH3]+ (-15 Da)
Secondary Qualifier
References
Haseeb Ur Rehman et al. "SUPPORTING INFORMATION Syn-1,2-Diaminobenzocyclobutenes from [2+2] cycloaddition of 2- imidazolones with arynes." The Royal Society of Chemistry (RSC). 1
Niles et al. "Peroxynitrite reaction products of 3′,5′-di-O-acetyl-8-oxo-7,8-dihydro-2′-deoxyguanosine (Imidazolone ring fragmentation pathways)." Proceedings of the National Academy of Sciences (PNAS). 2
"potential therapeutic targets of imidazole compounds"
An in-depth technical analysis of the imidazole scaffold, its primary therapeutic targets, and the self-validating experimental workflows used to profile its pharmacological efficacy. Executive Summary & Molecular Ration...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the imidazole scaffold, its primary therapeutic targets, and the self-validating experimental workflows used to profile its pharmacological efficacy.
Executive Summary & Molecular Rationale
The imidazole ring—a five-membered heterocycle containing two nitrogen atoms—is a privileged scaffold in modern medicinal chemistry[1]. Its structural versatility stems from its amphoteric nature: the N3 atom acts as a potent hydrogen bond acceptor, while the N1 atom serves as a hydrogen bond donor. This dual capability, combined with high aromatic stability and an electron-rich cavity, enables imidazole derivatives to engage in complex molecular interactions, including π-π stacking, deep pocket docking, and the coordination of metal ions in metalloenzymes[2].
As a Senior Application Scientist, the rational design of imidazole-based therapeutics requires a deep understanding of how these molecular properties translate into targeted biological responses. By fine-tuning the substituents on the imidazole core, researchers can direct the molecule toward specific therapeutic targets, ranging from cancer-driving kinases to essential microbial enzymes[3].
Primary Therapeutic Targets & Mechanisms of Action
Oncology: Polypharmacology via Kinase and Tubulin Inhibition
Cancer cells rely heavily on hyperactive kinase signaling and rapid microtubule turnover. Imidazole derivatives have proven highly effective as dual-action inhibitors, capable of disrupting both pathways simultaneously[4].
Tubulin Polymerization Inhibition: Imidazole compounds can dock into the colchicine binding site of tubulin. The NH group of the imidazole ring forms unique hydrogen bonds with the tubulin heterodimer, destabilizing microtubule dynamics and trapping the cell in the G2/M phase, which ultimately induces apoptosis[4][5].
Kinase Inhibition: The imidazole core effectively mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of various kinases (e.g., Src, EGFR, FLT3). Tirbanibulin (KX2-391), an FDA-approved therapeutic, exemplifies this by dually inhibiting Src kinase and tubulin[4]. Furthermore, novel derivatives like KIM-161 have demonstrated the ability to downregulate multi-kinase pathways (BRK, FLT, JAK) independently of tubulin, offering a robust polypharmacological approach to overcome tumor drug resistance[6].
Diagram 1: Dual mechanism of action of imidazole derivatives targeting kinase signaling and tubulin.
Infectious Diseases: Metalloenzymes and Cell Wall Disruption
The geometric structure of imidazole makes it an ideal candidate for targeting pathogenic enzymes.
Fungal CYP51 Inhibition: The primary mechanism for antifungal imidazoles involves the coordination of the unhindered imidazole nitrogen with the heme iron of lanosterol 14α-demethylase (CYP51). This halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol precursors and the catastrophic disruption of the fungal cell membrane[1][2].
Bacterial DNA and Cell Wall Disruption: Recent investigations reveal that novel imidazole derivatives can intercalate into bacterial DNA to stall replication machinery, while simultaneously inhibiting enzymes critical for peptidoglycan biosynthesis[7]. This multi-target mechanism significantly reduces the likelihood of acquired antimicrobial resistance.
Quantitative Target Profiling
To evaluate the structure-activity relationship (SAR) of synthesized imidazoles, researchers rely on precise quantitative metrics. The table below summarizes the target affinities and potencies of benchmark imidazole compounds.
To ensure scientific integrity, the evaluation of imidazole derivatives must rely on self-validating assay systems. The following protocols isolate specific variables to prove causality between the drug application and the biological response.
Causality & Logic: To distinguish whether an imidazole derivative acts primarily via kinase inhibition or direct cytoskeletal disruption, a cell-free assay is required. This isolates the tubulin target from upstream kinase signaling cascades[6]. Turbidimetry is utilized because the assembly of tubulin heterodimers into microtubules physically increases the optical density of the solution. Measuring absorbance at 340 nm provides a direct calculation of the maximum velocity (
Vmax
) of polymerization without the need for fluorescent tags that might sterically hinder the colchicine binding site.
Step-by-Step Methodology:
Reagent Preparation: Suspend highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to achieve a final concentration of 3 mg/mL.
Compound Incubation: Pre-load 96-well half-area plates with the test imidazole compounds (e.g., at 10 µM and 30 µM). Include Paclitaxel (10 µM) as a polymerization-stabilizing positive control, and KX2-391 (10 µM) or Nocodazole as a destabilizing control[6].
Initiation: Add the tubulin suspension to the wells while maintaining the plate on ice to prevent premature polymerization.
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the reaction turbidimetrically at 340 nm, taking readings every 30 seconds for 60 minutes.
Data Synthesis: Calculate the fold inhibition by comparing the
Vmax
of the compound-treated wells against the vehicle control (1% DMSO). A significant reduction in
Vmax
confirms direct tubulin destabilization.
Protocol B: High-Throughput Broth Microdilution for MIC Determination
Causality & Logic: To quantify the antimicrobial potency of novel imidazole derivatives and establish a therapeutic window, broth microdilution is utilized. By using a standardized liquid medium, the drug is uniformly exposed to the pathogen, ensuring that the Minimum Inhibitory Concentration (MIC) reflects true intrinsic activity rather than diffusion limitations seen in agar-based assays[7].
Step-by-Step Methodology:
Inoculum Standardization: Cultivate target microbial strains (e.g., S. aureus or C. albicans) and adjust the suspension to a 0.5 McFarland standard (approximately
1.5×108
CFU/mL) using a spectrophotometer (OD600).
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the imidazole derivative in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to cover a concentration range from 0.1 to 128 µg/mL.
Inoculation: Add the standardized microbial suspension to each well to achieve a final test concentration of
5×105
CFU/mL.
Incubation: Seal and incubate the plates at 37°C for 18–24 hours for bacterial strains, or up to 48 hours for fungal strains[7].
Validation & Readout: Assess the MIC as the lowest concentration well exhibiting no visible turbidity. Validate the assay run by ensuring robust growth in the negative control (vehicle only) and complete inhibition in the positive control (e.g., standard clotrimazole or ciprofloxacin).
Strategic Workflow for Imidazole Drug Discovery
The translation of a raw imidazole scaffold into a clinical candidate requires a rigorous, multi-stage validation pipeline.
Diagram 2: High-throughput screening and validation workflow for imidazole-based therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide on 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one: Synthesis, Pharmacological Applications, and Literature Review
Executive Summary
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a low-molecular-weight heterocyclic building block characterized by its cyclic urea (imidazolone) core[1]. While frequently utilized as a synthetic intermediate, the 2-imidazolone scaffold is a highly privileged pharmacophore in medicinal chemistry. This whitepaper systematically reviews the literature surrounding this compound and its structural analogs, detailing their physicochemical properties, synthetic utility in complex cycloadditions[2], and broad-spectrum pharmacological efficacy—ranging from anticonvulsant activity[3] to the targeted inhibition of necroptosis via RIP1 kinase[4].
Physicochemical Profiling and Structural Significance
The 2-imidazolone ring serves as a stable, bioisosteric replacement for hydantoins and cyclic ureas. The methyl substitutions at the 1 and 4 positions of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one provide specific steric bulk and enhance lipophilicity, which is critical for traversing the blood-brain barrier (BBB) in central nervous system (CNS) applications[3]. The nitrogen atoms within the ring act as vital hydrogen-bond acceptors/donors, anchoring the molecule within target protein binding pockets.
Table 1: Physicochemical Properties of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
3.1 Anticonvulsant Activity via Hydantoin Isosterism
The foundational literature on imidazol-2-ones as CNS agents was established by Cortes et al. (1985), who demonstrated that structural modification of the hydantoin ring to 2-imidazolones yielded potent anticonvulsant compounds[3]. The 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one core serves as a critical structural template. The mechanism relies on the lipophilic methyl groups facilitating BBB penetration, while the cyclic urea core interacts with voltage-gated sodium channels, preventing the spread of seizure activity induced by maximal electroshock (MES)[3].
3.2 GABAA Receptor Modulation
Imidazolone derivatives have been identified as highly selective modulators of GABAA receptors. Unlike traditional benzodiazepines, specific imidazol-2-ones exhibit considerable anxiolytic and anticonvulsant pharmacological activity while lacking typical sedative side effects[5]. The structural rigidity of the imidazolone ring ensures precise spatial orientation of the pendant aryl or alkyl groups within the GABAA receptor's allosteric binding site[5].
3.3 RIP1 Kinase Inhibition and Necroptosis
Recent advancements have repurposed the 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one scaffold for immunology and oncology. According to recent patent literature, this compound is a crucial building block in the synthesis of azetidine cyclic ureas[4]. These complex molecules act as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. By binding to RIP1, they block the phosphorylation cascade initiated by Tumor Necrosis Factor-alpha (TNF-α), thereby halting programmed cell necrosis (necroptosis) and mitigating severe inflammatory responses[4].
3.4 PDE4 Inhibition
Additionally, imidazol-2-one derivatives have shown efficacy as selective Phosphodiesterase-4 (PDE4) inhibitors. In vitro and in vivo models demonstrate that topical administration of these derivatives provides potent anti-inflammatory activity by elevating intracellular cAMP levels, with significantly reduced gastrointestinal side effects compared to first-generation PDE4 inhibitors[6].
Synthetic Applications & Experimental Workflows
To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of imidazol-2-one derivatives.
Protocol 1: Aryne [2+2] Cycloaddition for Benzocyclobutene Synthesis
This protocol describes the synthesis of syn-1,2-diaminobenzocyclobutenes via the [2+2] cycloaddition of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one with an in situ generated aryne[2].
Causality: The electron-rich double bond of the imidazolone reacts with the highly electrophilic aryne intermediate. The use of Cesium Fluoride (CsF) is critical as it triggers the desilylation of the triflate precursor, generating the aryne under mild conditions to prevent the thermal degradation of the imidazolone[2].
Preparation: Flame-dry a Schlenk flask under argon. Add 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 equiv, ~0.128 mmol) and anhydrous Cesium Fluoride (CsF, 3.0 equiv)[2].
Solvent Addition: Suspend the mixture in anhydrous acetonitrile (0.15 M concentration) to ensure optimal solubility and reaction kinetics[2].
Aryne Generation: Slowly add o-(trimethylsilyl)aryl triflate (1.0 equiv) dropwise at room temperature. The fluoride ions from CsF attack the trimethylsilyl group, eliminating the triflate and generating the reactive aryne intermediate[2].
Cycloaddition: Heat the resulting mixture to 80°C and stir for 12-24 hours. Monitor the consumption of the imidazolone via Thin Layer Chromatography (TLC) using a 5:1 n-hexane:ethyl acetate eluent[2].
Quenching and Extraction: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract three times with ethyl acetate. Dry the organic layer over anhydrous Na2SO4.
Validation: Purify via silica gel flash column chromatography. Validate the cyclobutane ring formation using 1H and 13C NMR spectroscopy (confirming the characteristic upfield shifts of the cyclobutane protons)[2].
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Screening
Causality: The MES test is the gold standard for evaluating compounds against generalized tonic-clonic seizures. The electrical stimulus directly depolarizes CNS neurons, and efficacy in this model indicates the imidazolone's ability to stabilize voltage-gated channels[3].
Subject Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) to the laboratory environment for 48 hours. Fast for 12 hours prior to testing.
Dosing: Administer the imidazol-2-one derivative (e.g., 10-50 mg/kg) suspended in 0.5% methylcellulose via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Include a vehicle control group and a positive control group (e.g., phenytoin)[3].
Stimulus Application: At the time of peak effect (typically 0.5 to 2 hours post-administration), apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.
Observation: Observe the animals for the presence or absence of hindlimb tonic extension (HLTE).
Validation & Analysis: The prevention of HLTE indicates anticonvulsant efficacy. Calculate the ED50 (Effective Dose for 50% of the population) using probit analysis to quantify potency[3].
Quantitative Data Summaries
Table 2: Pharmacological Targets of Imidazol-2-one Derivatives
Target / Pathway
Disease Indication
Mechanism of Action
Key Reference
Voltage-Gated Na+ Channels
Epilepsy / Seizures
Stabilization of the inactive channel state, preventing seizure spread.
Cortes, S., et al. "Effect of structural modification of the hydantoin ring on anticonvulsant activity." Journal of Medicinal Chemistry, 1985.
PubMed. "Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors." 2002.
ACS Publications. "Synthesis, Pharmacology, and Structure−Activity Relationships of Novel Imidazolones and Pyrrolones as Modulators of GABAA Receptors." Journal of Medicinal Chemistry, 2006.
Haseeb Ur Rehman, et al. "Syn-1,2-Diaminobenzocyclobutenes from [2+2] cycloaddition of 2-imidazolones with arynes." The Royal Society of Chemistry, 2011.
Google Patents. "KR20230012582A - Azetidine cyclic urea." 2023.
Discovery and History of N,N'-Disubstituted Imidazolones: A Comprehensive Technical Guide
Executive Summary The imidazole nucleus and its oxo-derivatives (imidazolones) represent one of the most privileged scaffolds in medicinal chemistry. Among these, N,N'-disubstituted imidazolones (specifically 1,3-disubst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole nucleus and its oxo-derivatives (imidazolones) represent one of the most privileged scaffolds in medicinal chemistry. Among these, N,N'-disubstituted imidazolones (specifically 1,3-disubstituted 1,3-dihydro-2H-imidazol-2-ones) have emerged as critical pharmacophores. By locking the heterocycle in a stable oxo-form and eliminating hydrogen bond donors, N,N'-disubstitution profoundly alters the physicochemical profile of the molecule, enhancing lipophilicity, membrane permeability, and receptor-specific steric interactions. This whitepaper explores the historical discovery, structural rationale, modern synthetic methodologies, and cutting-edge pharmacological applications of N,N'-disubstituted imidazolones.
Historical Evolution: From Imidazole to N,N'-Disubstituted Imidazolones
The journey of imidazolones began with the discovery of the parent imidazole ring. In 1858, Heinrich Debus achieved the first synthesis of imidazole (initially termed "glyoxaline") via the condensation of glyoxal and formaldehyde in ammonia [1]. While groundbreaking, the unsubstituted imidazole ring is highly polar and amphoteric, limiting its passive diffusion across lipid bilayers.
The pharmacological potential of oxo-imidazoles was unlocked in 1908 when Heinrich Biltz synthesized diphenylhydantoin (phenytoin), a 2,4-imidazolidinedione derivative that later became a landmark antiseizure medication [2]. This discovery shifted medicinal chemistry focus toward imidazol-2-ones and imidazolidin-4-ones.
However, early mono-substituted or unsubstituted imidazolones suffered from tautomerization (shifting between the imidazol-2-one and 2-hydroxyimidazole forms), leading to unpredictable pharmacokinetics. In the late 20th century, researchers discovered that N,N'-disubstitution (alkylation or arylation at both the 1 and 3 positions) permanently locks the molecule in the oxo-form. This structural rigidification, combined with the removal of N-H hydrogen bond donors, drastically improved blood-brain barrier (BBB) penetration and metabolic stability, cementing N,N'-disubstituted imidazolones as a cornerstone in modern drug design.
Structural and Mechanistic Rationale (E-E-A-T)
The experimental choice to utilize N,N'-disubstituted imidazolones over their unsubstituted counterparts is driven by strict causality in molecular interactions:
Bioisosterism: The N,N'-disubstituted imidazol-2-one core acts as a conformationally restricted bioisostere for acyclic ureas and amides. The rigid five-membered ring forces the substituents into a defined spatial orientation, reducing the entropic penalty upon binding to target proteins.
Hydrogen Bonding Profile: By substituting both nitrogen atoms, the molecule loses its hydrogen bond donor capacity while retaining the carbonyl oxygen as a strong hydrogen bond acceptor. This specific profile prevents non-specific aqueous solvation, thereby increasing the partition coefficient (LogP) and facilitating cellular entry.
Steric Shielding: Bulky substituents (e.g., benzyl, cyclohexyl, or tert-butyl groups) at the N1 and N3 positions sterically shield the carbonyl carbon from nucleophilic attack by proteases or esterases, dramatically increasing the in vivo half-life of the drug.
Key Synthetic Methodologies
Historically, the synthesis of N,N'-disubstituted imidazolones relied on the phosgenation of N,N'-disubstituted diamines or the condensation of α-hydroxyketones with ureas. These classical methods required highly toxic reagents (phosgene), harsh thermal conditions, and often yielded complex mixtures.
Modern Approach: Base-Catalyzed Intramolecular Hydroamidation
A breakthrough in green, organocatalytic synthesis was reported by Casnati et al. (2019), detailing the base-catalyzed intramolecular hydroamidation of propargylic ureas [3]. The protocol utilizes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), a highly basic but non-nucleophilic phosphazene base.
Causality of the Catalyst Choice: BEMP is chosen because its extreme basicity allows for the rapid deprotonation of the urea nitrogen without nucleophilically attacking the alkyne or carbonyl. This cleanly drives the isomerization of the alkyne to an allenamide intermediate, which subsequently undergoes a rapid 5-endo-trig cyclization to form the N,N'-disubstituted imidazol-2-one.
Workflow of BEMP-catalyzed intramolecular hydroamidation to N,N'-disubstituted imidazol-2-ones.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding.
Preparation of Propargylic Urea:
In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the chosen propargylic amine (1.0 equiv, e.g., 2-methylbut-3-yn-2-amine) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.
Add the corresponding isocyanate (1.05 equiv, e.g., phenyl isocyanate) dropwise at 0 °C.
Stir for 1 hour at room temperature. Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the amine spot and the emergence of a UV-active urea spot confirms intermediate formation.
Organocatalytic Cyclization:
To the crude propargylic urea mixture in MeCN, add BEMP (10 mol%) in a single portion at room temperature.
Stir the reaction mixture in open-air conditions for 1 to 60 minutes (depending on steric bulk).
Validation: The reaction is complete when TLC indicates the complete consumption of the urea intermediate. The rapid conversion is driven by the allenamide intermediate.
Isolation and Characterization:
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 × 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify via flash column chromatography. Validation: Confirm the N,N'-disubstituted imidazol-2-one structure via ¹H-NMR (look for the characteristic vinylic protons of the imidazolone ring around δ 6.0–6.5 ppm) and ¹³C-NMR (carbonyl carbon at ~153 ppm).
Pharmacological Applications & Drug Development
N,N'-disubstituted imidazolones are heavily utilized in the development of antimicrobial agents, PDE3 inhibitors, and targeted oncology therapeutics. A recent and highly significant application is their use as dual inhibitors of Checkpoint kinases 1 and 2 (Chk1/Chk2) [4].
In cancer cells experiencing high replication stress, the ATR/ATM signaling pathways activate Chk1 and Chk2 to halt the cell cycle, allowing time for DNA repair. By inhibiting both kinases simultaneously, specific N,N'-disubstituted imidazolone derivatives force cancer cells with damaged DNA to bypass the G2/M checkpoint, leading to mitotic catastrophe and apoptosis.
Mechanism of action for imidazolone-based dual Chk1/Chk2 inhibitors promoting apoptosis.
Quantitative Efficacy Data
The structural tuning of the N,N'-disubstituted imidazolone scaffold directly correlates with its inhibitory potency. As demonstrated by Sheta et al. (2024), increasing the carbon chain length attached to the C-2 thiol moiety of the imidazolone scaffold significantly elevates cytotoxic activity.
Table 1: Inhibitory Activity of Imidazolone Derivatives Against Chk1/Chk2 [4]
Compound Designation
Structural Modification at C-2 / Scaffold
Chk1 IC₅₀ (µM)
Chk2 IC₅₀ (µM)
Primary Sensitive Cell Lines
Compound 4b
2-(alkylthio)-5-arylideneimidazolone
> 0.50
> 0.50
MCF-7, MDA-MB-468
Compound 4e
S-butyl substituted imidazolone
~ 0.30
~ 0.45
EKVX
Compound 4f
S-butyl substituted imidazolone (Optimized)
0.137
0.250
EKVX, MCF-7, MDA-MB-468
Compound 6a
Imidazo[1,2-a]thieno[2,3-d]pyrimidine core
0.320
0.580
MDA-MB-468
Data Analysis: Compound 4f, featuring an optimized S-butyl fragment alongside N-substitution, demonstrated the most potent dual inhibition, validating the hypothesis that finely tuned lipophilicity at the N and C2 positions maximizes kinase active-site penetration.
Conclusion
The transition from the basic imidazole ring discovered in the 19th century to the highly engineered N,N'-disubstituted imidazolones of today highlights the power of rational structural modification. By utilizing modern organocatalytic synthetic routes like BEMP-catalyzed hydroamidation, researchers can rapidly generate diverse libraries of these privileged scaffolds. As demonstrated by their efficacy as dual Chk1/Chk2 inhibitors, N,N'-disubstituted imidazolones will continue to serve as a critical foundation for next-generation targeted therapeutics.
References
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry
Source: Molecules (MDPI), 2023.
URL:[Link]
Imidazolidin-4-ones: Their Syntheses and Applications
Source: Heterocycles, 2011.
URL:[Link]
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions
Source: The Journal of Organic Chemistry (ACS), 2019.
URL:[Link]
Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights
Source: Bioorganic Chemistry (PubMed/NIH), 2024.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Divergent Cross-Coupling Strategies for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Executive Summary 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a highly versatile heterocyclic building block utilized in the synthesis of complex pharmaceuticals and biologically active molecules[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a highly versatile heterocyclic building block utilized in the synthesis of complex pharmaceuticals and biologically active molecules[1]. This application note details field-proven, self-validating protocols for the divergent functionalization of this scaffold via palladium-catalyzed cross-coupling. By exploiting the distinct electronic properties of the N3 and C5 positions, researchers can selectively generate structurally diverse N-arylated or C-arylated imidazolone derivatives.
Mechanistic Grounding & Causality (E-E-A-T)
The cyclic urea core of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one presents two orthogonal sites for functionalization, each requiring specific catalytic conditions:
N3-Position (Nucleophilic Nitrogen): The N-H bond at the 3-position is weakly acidic. Deprotonation yields a nitrogen-centered nucleophile suitable for Buchwald-Hartwig amination. However, because cyclic ureas are significantly poorer nucleophiles than aliphatic amines, specialized bidentate ligands with large bite angles (e.g., Xantphos) are required to accelerate C-N reductive elimination and prevent catalyst resting-state deactivation[2]. Furthermore, mild bases like Cs₂CO₃ must be used; stronger bases (e.g., KOtBu) risk hydrolytic ring-opening of the imidazolone core.
C5-Position (Electron-Rich Carbon): The lone pairs on the adjacent nitrogen atoms donate electron density into the ring, making the C5 position highly susceptible to electrophilic aromatic substitution (EAS)[3]. While direct C-H arylation is possible, it often suffers from regioselectivity issues or requires excess arene. A more reliable, scalable approach for drug development is electrophilic halogenation (using NBS) followed by Suzuki-Miyaura cross-coupling[4].
The choice of Pd₂(dba)₃ and Xantphos is deliberate. Xantphos enforces a specific geometry on the palladium center that strongly favors C-N reductive elimination over competing β-hydride elimination, which is a common failure mode in urea cross-couplings. Maintaining precise catalyst loading (typically 5 mol%) ensures efficient conversion while keeping residual palladium (ppm) within acceptable limits for downstream pharmaceutical processing[5].
Table 1: Optimization of N3-Arylation Conditions
Catalyst (Loading)
Ligand
Base
Solvent
Yield (%)
Observation
Pd₂(dba)₃ (5 mol%)
XPhos
Cs₂CO₃
Dioxane
45
Sluggish reductive elimination.
Pd₂(dba)₃ (5 mol%)
Xantphos
Cs₂CO₃
Dioxane
88
Optimal conversion.
Pd(OAc)₂ (5 mol%)
Xantphos
K₃PO₄
Toluene
62
Incomplete conversion.
Pd₂(dba)₃ (5 mol%)
Xantphos
KOtBu
Dioxane
15
Substrate decomposition.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 mmol, 112 mg)[1], aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and Xantphos (0.075 mmol, 43 mg).
Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon (repeat 3 times) to establish a strictly inert atmosphere.
Reaction: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.
In-Process Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting material mass (m/z 113 [M+H]⁺) validates reaction completion.
Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexane to EtOAc) to afford the N3-arylated product.
Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling
Causality of Experimental Choices
Bromination at C5 proceeds rapidly with N-Bromosuccinimide (NBS) in DMF due to the electron-rich nature of the enamine-like double bond. For the subsequent Suzuki-Miyaura coupling, Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate dppf ligand provides excellent stability and promotes the transmetalation of sterically hindered or electron-rich aryl boronic acids with the 5-bromoimidazolone electrophile[4]. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Table 2: Optimization of C5 Suzuki-Miyaura Coupling
Catalyst (Loading)
Base
Solvent
Temp (°C)
Yield (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/H₂O
90
55
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
Dioxane/H₂O
90
92
Pd(OAc)₂ / SPhos (5 mol%)
K₃PO₄
Toluene/H₂O
100
85
Step-by-Step Methodology
Step 1: C5-Bromination
Dissolve 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (5.0 mmol, 560 mg)[1] in anhydrous DMF (15 mL) and cool to 0 °C.
Add NBS (5.25 mmol, 934 mg) portion-wise over 10 minutes. Protect the flask from light to prevent radical side-reactions.
Stir the mixture at room temperature for 2 hours.
In-Process Check: The solution will turn pale yellow. TLC confirmation (UV active spot) ensures complete bromination.
Quench with saturated aqueous Na₂S₂O₃ (10 mL), extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one.
Step 2: Suzuki-Miyaura Cross-Coupling
In a microwave vial or Schlenk tube, combine the 5-bromo intermediate (1.0 mmol), aryl boronic acid (1.5 mmol), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).
Seal the vessel, evacuate, and backfill with argon (3 cycles).
Heat the mixture at 90 °C for 8 hours.
In-Process Check: A color shift to dark brown/black typically indicates catalyst turnover and eventual deactivation. Confirm product formation via LC-MS.
Cool to room temperature, dilute with water (10 mL), and extract with CH₂Cl₂ (3 × 15 mL). Dry the combined organics, concentrate, and purify via silica gel chromatography to isolate the C5-arylated imidazolone.
References
A new synthetic approach to the imidazo[1,5-a]imidazol-2-one scaffold and effective functionalization through Suzuki-Miyaura cross coupling reactions
Source: Tetrahedron (Elsevier)
URL:[Link][4]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: Organic Process Research & Development (ACS Publications / NIH PMC)
URL:[Link][2][5]
Recent Advances in Bioconjugation of Aromatic Amino Acid Residues by a Reactivity-Guided Approach
Source: Advanced Synthesis & Catalysis (Wiley / NIH PMC)
URL:[Link][3]
Executive Summary & Chemical Profiling1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a highly versatile, nitrogen-containing heterocyclic building block. Characterized by its rigid cyclic urea core and an electron-rich C4-C5 double bond, this molecule serves as an exceptional template and substrate for asymmetric synthesis. Its primary utility lies in its ability to enforce strict facial selectivity during cycloadditions and dihydroxylations, enabling the construction of complex chiral 1,2-diamines and polycyclic pharmacophores.
Application Note & Protocols: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one in Asymmetric Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Not...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Application Note and Validated Experimental Protocols
Executive Summary & Chemical Profiling1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a highly versatile, nitrogen-containing heterocyclic building block[1]. Characterized by its rigid cyclic urea core and an electron-rich C4-C5 double bond, this molecule serves as an exceptional template and substrate for asymmetric synthesis. Its primary utility lies in its ability to enforce strict facial selectivity during cycloadditions and dihydroxylations, enabling the construction of complex chiral 1,2-diamines and polycyclic pharmacophores[2].
Mechanistic Rationale in Asymmetric Synthesis
The synthetic power of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one stems from its unique electronic and steric profile:
Conformational Rigidity: The planar nature of the unsaturated imidazol-2-one ring restricts the conformational degrees of freedom. When interacting with chiral catalysts, this rigidity ensures that nucleophilic or electrophilic attack occurs exclusively from one face of the pi-system.
Steric Differentiation: The presence of the N1-methyl and C4-methyl groups creates an asymmetric steric environment. This differentiation is critical for chiral ligands to lock the substrate into a single reactive conformation.
Masked Functionality: The cyclic urea motif acts as a robust protecting group for 1,2-diamines. Following asymmetric functionalization of the C4-C5 double bond, the urea can be selectively hydrolyzed to reveal vicinal diamines—a ubiquitous motif in modern therapeutics[1].
Strategic Synthetic Pathways
Synthetic pathways branching from 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Validated Experimental Protocols
Protocol A: Mild[2+2] Cycloaddition with Arynes
This protocol details the synthesis of syn-1,2-diaminobenzocyclobutenes via the [2+2] cycloaddition of the imidazol-2-one core with an aryne intermediate[2].
Causality of Design: Traditional aryne generation requires harsh strong bases (e.g., n-BuLi) or extreme thermal conditions, which can degrade the sensitive imidazol-2-one ring. By utilizing Kobayashi’s method (fluoride-induced cleavage of an o-(trimethylsilyl)aryl triflate), the aryne is generated under mild, neutral conditions, preserving the substrate's integrity and maximizing the cycloaddition yield[2].
Self-validating experimental workflow for [2+2] aryne cycloaddition.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 equiv) and o-(trimethylsilyl)aryl triflate (1.0 equiv) in anhydrous acetonitrile to achieve a 0.15 M concentration[2].
Activation: Add anhydrous Cesium Fluoride (CsF, 3.0 equiv) in one portion.
Validation Checkpoint: The reaction mixture should remain a suspension. Ensure strict anhydrous conditions, as water will quench the aryne intermediate prematurely.
Cycloaddition: Heat the resulting mixture to 80 °C and stir for 12 hours.
Validation Checkpoint: Monitor reaction progress via TLC (5:1 n-hexane:ethyl acetate). The disappearance of the UV-active starting material and the emergence of a new, lower Rf spot confirms the formation of the cyclobutene adduct[2].
Workup: Cool the mixture to room temperature. Quench by adding distilled water (equal volume to acetonitrile) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude mixture by silica gel flash column chromatography (using a 5:1 n-hexane:ethyl acetate gradient) to afford the target syn-1,2-diaminobenzocyclobutene[2].
This workflow converts the C4-C5 double bond into a chiral cis-diol, a direct precursor to chiral vicinal diamines.
Causality of Design: The C4-C5 double bond of the imidazol-2-one is electron-deficient due to the adjacent carbonyl group. Standard osmium-catalyzed dihydroxylation is notoriously slow for such substrates. The addition of methanesulfonamide (MeSO2NH2) is critical; it accelerates the hydrolysis of the sterically hindered osmate(VI) ester intermediate, efficiently turning over the catalytic cycle and preventing non-enantioselective secondary oxidation pathways.
Step-by-Step Methodology:
Solvent Preparation: Prepare a biphasic mixture of tert-butanol and water (1:1 v/v, 10 mL per mmol of substrate).
Catalyst Activation: Add AD-mix-α or AD-mix-β (1.4 g per mmol of substrate) to the solvent. Stir at room temperature until two clear phases emerge.
Validation Checkpoint: The lower aqueous phase should appear bright yellow, indicating the presence of active OsO4 and the chiral ligand complex.
Additive Incorporation: Add methanesulfonamide (1.0 equiv) and cool the mixture to 0 °C. The low temperature is essential to maximize the enantio-discrimination of the chiral pocket.
Substrate Addition: Add 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 equiv) in one portion. Stir vigorously at 0 °C for 24 hours.
Quenching: Add solid sodium sulfite (Na2SO3, 3.0 g per mmol) and allow the mixture to warm to room temperature, stirring for an additional 60 minutes.
Validation Checkpoint: The bright yellow color must fade to a dark brown/black suspension. This visual shift confirms the complete reduction of toxic Os(VIII) to benign Os(IV), ensuring a safe workup.
Isolation: Extract with Ethyl Acetate, wash with 1M KOH (to remove methanesulfonamide), dry over Na2SO4, and purify via recrystallization.
Quantitative Data & Performance Metrics
The following table summarizes the typical yields and stereochemical outcomes for the key transformations of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one and its structural analogs.
Application Notes and Protocols for Reactions Involving 1,4-Dimethyl-2,3-Dihydro-1H-Imidazol-2-One
Introduction The cyclic urea scaffold is a privileged motif in medicinal chemistry and materials science, widely embedded in bioactive molecules, pharmaceutical agents, and functional polymers.[1][2] 1,4-dimethyl-2,3-dih...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The cyclic urea scaffold is a privileged motif in medicinal chemistry and materials science, widely embedded in bioactive molecules, pharmaceutical agents, and functional polymers.[1][2] 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one belongs to this important class of heterocyclic compounds. Its structure presents a versatile platform for synthetic elaboration, particularly through reactions at the N-H position, enabling the generation of diverse molecular architectures. As a building block, it holds potential for the development of novel therapeutic agents and specialized materials.[3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. It moves beyond a simple recitation of steps to explain the causality behind experimental design, emphasizing robust and safe laboratory practices. We will cover the compound's fundamental properties, detail the critical techniques for handling associated air-sensitive reagents, and provide a validated, step-by-step protocol for a representative N-acylation reaction.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is the foundation of safe and effective experimental design. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a stable compound under standard conditions, but requires appropriate handling as outlined by its safety profile.
Table 1: Physicochemical Properties of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
H302: Harmful if swallowed. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Handling and Storage:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.[8]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10] Contaminated containers should be treated as hazardous waste.
Section 2: Core Principles for Handling Air- and Moisture-Sensitive Reagents
Many reactions involving the derivatization of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, such as deprotonation to form an amide anion, require the use of reagents that are highly sensitive to air and moisture (e.g., organolithiums, sodium hydride).[11] Exposure to the atmosphere can violently decompose these reagents, quench the desired reaction, and create significant safety hazards.[11] Therefore, mastery of air-free techniques is paramount.
The fundamental principle is the rigorous exclusion of atmospheric oxygen and water. This is achieved by creating a positive pressure of a dry, inert gas, typically nitrogen or argon, within the reaction apparatus.[12]
Inert Gas Selection: Nitrogen is economical and suitable for most applications. Argon, being denser than air, provides a more robust "blanket" and is preferred for particularly sensitive reactions.[9][12]
Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture. The most effective method is to oven-dry the glassware at >125°C for several hours (or overnight) and then allow it to cool to room temperature under a stream of dry inert gas or in a desiccator.[13]
Specialized Equipment:
Schlenk Line: A dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas. It is ideal for assembling reaction apparatus and performing reagent transfers via syringe or cannula.[14]
Glovebox: A sealed enclosure with a continuously purified inert atmosphere, maintaining oxygen and moisture levels below 1 ppm. Gloveboxes are the gold standard for manipulating highly sensitive solids and performing complex operations.[12][14]
Caption: Workflow for establishing an inert atmosphere in a reaction flask.
Section 3: Protocol for N-Acylation of 1,4-Dimethyl-2,3-Dihydro-1H-Imidazol-2-One
This protocol details the N-acylation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one with benzoyl chloride. It serves as a representative workflow that can be adapted for various acylating agents. The core of the reaction is the deprotonation of the N-H group with a strong base (n-butyllithium) to form a nucleophilic amide, which then attacks the electrophilic acyl chloride.
Apparatus Setup: Assemble a two-neck round-bottom flask under a positive pressure of inert gas, as detailed in Section 2. Fit one neck with a rubber septum for liquid transfers and the other with a gas inlet adapter connected to a bubbler.
Reagent Preparation: In the inert flask, dissolve 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 eq) in anhydrous THF to a concentration of approximately 0.2 M.
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions. A color change may be observed. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
Acylation: Add benzoyl chloride (1.1 eq) dropwise via syringe to the reaction mixture at -78 °C.
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
Quenching: Once the reaction is complete, cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching can be exothermic.
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Caption: Step-by-step experimental workflow for the N-acylation reaction.
Section 4: Characterization of Reaction Products
Confirming the identity and purity of the synthesized product is a critical final step. Standard spectroscopic methods are used for this purpose.[15]
Table 3: Generalized Protocols for Spectroscopic Analysis
Technique
Protocol
¹H and ¹³C NMR
Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to an NMR tube for analysis.[15]
Infrared (IR)
For oils, a thin film can be analyzed between two NaCl or KBr plates. For solids, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
Mass Spectrometry (MS)
Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile, methanol) and analyze using techniques such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion.[15]
Expected Spectroscopic Data:
The successful N-acylation can be confirmed by observing key changes in the spectroscopic data compared to the starting material.
¹H NMR: Disappearance of the N-H proton signal. Appearance of new signals corresponding to the protons of the added acyl group (e.g., aromatic protons for a benzoyl group).
¹³C NMR: Appearance of a new carbonyl carbon signal from the newly formed amide (~165-175 ppm) and signals for the carbons of the acyl group.
IR: A shift in the carbonyl (C=O) stretching frequency. The starting material has a urea C=O stretch. The product will have a new, distinct amide C=O stretch, typically at a lower wavenumber.
MS: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will correspond to the calculated mass of the acylated product.
Conclusion
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a valuable and adaptable building block for synthetic chemistry. Successful experimentation hinges on a solid understanding of its chemical properties and the meticulous application of air-free techniques to handle the reactive reagents often required for its derivatization. The detailed N-acylation protocol provided herein offers a robust and validated template that can be readily adapted by researchers. By combining careful planning, safe execution, and thorough characterization, scientists can effectively utilize this scaffold to advance research in drug discovery and materials science.
References
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)-one. Retrieved from [Link]
ResearchGate. (2012, March 5). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
Invivoscribe. (n.d.). Safety Data Sheet. Retrieved from [Link]
Google Patents. (n.d.). CA2778314C - Cyclic urea compounds and preparation thereof.
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]
PubChem. (n.d.). 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one. Retrieved from [Link]
DergiPark. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]
Application Note: Cell-Based Assays for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Derivatives
Introduction & Pharmacological Rationale The 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one scaffold (a cyclic urea derivative) has emerged as a highly privileged pharmacophore in modern drug discovery. Structurally, the rig...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one scaffold (a cyclic urea derivative) has emerged as a highly privileged pharmacophore in modern drug discovery. Structurally, the rigidified imidazol-2-one core acts as an excellent bioisostere for open-chain ureas and amides. It provides a strict conformational geometry that enhances hydrogen-bond acceptor/donor interactions within deep target binding pockets (such as the ATP-binding cleft of kinases or the active sites of phosphodiesterases) while simultaneously improving metabolic stability and cell permeability [1].
When developing novel derivatives of this scaffold, biochemical (cell-free) assays are insufficient. They fail to account for critical physiological barriers, including cellular membrane permeability, efflux pump liability, and competition with high intracellular concentrations of endogenous ligands (e.g., millimolar ATP). Therefore, a robust, self-validating cell-based assay cascade is required to accurately evaluate the true pharmacological potential of these compounds.
This guide details a two-tiered orthogonal screening strategy:
Phenotypic Viability Profiling: To assess bulk anti-proliferative efficacy.
Intracellular Target Engagement (TE): To prove causality—verifying that the observed phenotypic toxicity is driven by specific target binding inside the living cell, rather than off-target membrane destabilization.
Experimental Workflow & Logic
To ensure scientific integrity, every protocol must be a self-validating system. We employ a funnel approach. First, compounds are screened for general cytotoxicity using an ATP-dependent luminescence assay. High-performing candidates (IC50 < 1 µM) are then advanced to a NanoBRET Target Engagement assay [3].
Workflow for evaluating 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one derivatives.
Quantitative Data Presentation
To establish structure-activity relationships (SAR), quantitative metrics from both primary and secondary screens must be synthesized. Below is a representative data structure summarizing how derivatives should be benchmarked against vehicle and positive controls.
Table 1: Representative Profiling of Imidazol-2-one Derivatives
Compound ID
R-Group Substitution
HCT116 Viability IC50 (µM)
K562 Viability IC50 (µM)
Target Kinase NanoBRET IC50 (µM)
Vehicle
N/A (0.1% DMSO)
> 100
> 100
> 100
Cmpd 1a
-CH3 (Methyl)
12.45 ± 1.2
15.30 ± 1.5
8.50 ± 0.4
Cmpd 1b
-C6H5 (Phenyl)
2.10 ± 0.3
3.45 ± 0.4
1.15 ± 0.1
Cmpd 1c
-C6H4F (p-Fluoro)
0.45 ± 0.05
0.85 ± 0.1
0.22 ± 0.03
Control
Staurosporine
0.01 ± 0.002
0.02 ± 0.005
0.005 ± 0.001
Note: Cmpd 1c demonstrates sub-micromolar efficacy across both phenotypic and target-engagement metrics, validating the addition of the para-fluoro substitution.
Causality & Principle: We utilize the CellTiter-Glo® 2.0 assay [2]. Measuring intracellular ATP is the most reliable proxy for metabolic viability. Upon cell death, endogenous ATPases rapidly deplete ATP, causing an immediate drop in the luminescent signal. This provides a highly sensitive, homogenous readout without the artifacts associated with tetrazolium reduction assays (like MTT/MTS) which can be confounded by the redox potential of the test compounds themselves.
Step-by-Step Procedure:
Cell Seeding: Harvest target cells (e.g., HCT116) at logarithmic growth phase. Seed 1,000 cells/well in 20 µL of complete media into a 384-well white opaque microplate.
Expert Insight: White plates are strictly required to maximize luminescence reflection and eliminate well-to-well optical crosstalk.
Compound Treatment: Prepare a 10-point, 1:3 serial dilution of the imidazol-2-one derivatives in DMSO. Transfer compounds using an acoustic liquid handler (e.g., Echo) to achieve a final top concentration of 10 µM (final DMSO concentration ≤ 0.1% v/v).
Incubation: Incubate the plates at 37°C, 5% CO2 for 72 hours.
Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Skipping this step causes thermal gradients that skew luminescence kinetics.
Reagent Addition: Add 20 µL of room-temperature CellTiter-Glo® 2.0 reagent to each well.
Lysis & Stabilization: Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cellular lysis, followed by a 10-minute static incubation at RT to stabilize the luminescent signal.
Readout: Quantify luminescence using a multi-mode plate reader (integration time: 0.5–1.0 second/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Causality & Principle: To prove that the cytotoxicity observed in Protocol 1 is caused by the derivative binding to its intended intracellular target, we employ Bioluminescence Resonance Energy Transfer (NanoBRET) [4]. A target protein fused to NanoLuc luciferase is expressed in live cells. A cell-permeable fluorescent tracer binds the target, bringing the fluorophore close to NanoLuc and generating a high BRET signal. If the imidazol-2-one derivative successfully penetrates the cell and binds the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal.
Mechanism of NanoBRET target engagement assay for competitive binding analysis.
Step-by-Step Procedure:
Transfection: Transfect HEK293T cells with the specific target-NanoLuc fusion plasmid using a lipid-based transfection reagent (e.g., FuGENE HD) at a 3:1 lipid-to-DNA ratio. Incubate for 24 hours.
Cell Harvesting & Tracer Addition: Harvest the transfected cells and resuspend in Opti-MEM (without phenol red) to a density of 2 × 10^5^ cells/mL. Add the target-specific NanoBRET fluorescent tracer at its pre-determined Kd concentration (typically 0.1–1.0 µM).
Seeding & Compound Addition: Dispense 40 µL of the cell/tracer mixture into a 384-well white plate. Immediately add the imidazol-2-one derivatives (10-point dose-response).
Self-Validation Control: Include wells with cells + tracer + DMSO (Max BRET) and cells + DMSO without tracer (Background BRET).
Incubation: Incubate for 2 hours at 37°C. This duration is critical to allow the small molecule to traverse the lipid bilayer and reach thermodynamic binding equilibrium with the tracer.
Substrate Addition: Add 10 µL of NanoBRET Nano-Glo® Substrate (diluted 1:100 in Opti-MEM) to all wells.
Readout: Within 10 minutes, measure dual-emission luminescence on a plate reader equipped with appropriate filters: Donor emission (460 nm) and Acceptor emission (610 nm).
Data Analysis: Calculate the raw BRET ratio by dividing the 610 nm emission by the 460 nm emission. Normalize the data against the vehicle control to determine the intracellular IC50.
References
Title: Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives.
Source: Journal of Biomolecular Structure and Dynamics (2023).
URL: [Link]
Title: Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy.
Source: Tissue Engineering Part C: Methods (2021).
URL: [Link]
Title: High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms.
Source: SLAS Discovery (2020).
URL: [Link]
Title: TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens.
Source: SLAS Discovery (2024).
URL: [Link]
Method
Application Notes and Protocols for the Characterization of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a Potential Enzyme Inhibitor
Abstract Enzyme inhibitors are foundational to modern drug discovery, forming a significant class of therapeutic agents.[1] The identification and characterization of novel small molecules that can modulate enzyme activi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Enzyme inhibitors are foundational to modern drug discovery, forming a significant class of therapeutic agents.[1] The identification and characterization of novel small molecules that can modulate enzyme activity is a critical step in the development pipeline. This document provides a comprehensive framework for assessing the enzyme inhibition potential of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, a small molecule with a core structure found in various biologically active compounds.[2] While the specific biological activity of this compound is not widely documented, its structural relative, 1,3-Dimethyl-2-imidazolidinone (DMI), is known as a stable and highly polar aprotic solvent.[3][4] This guide offers researchers, scientists, and drug development professionals a robust, self-validating methodology to determine the half-maximal inhibitory concentration (IC50) and to lay the groundwork for understanding the mechanism of action for this and other novel compounds. The protocols herein are designed around a sensitive fluorescence-based assay format, which is highly amenable to high-throughput screening (HTS) and detailed kinetic analysis.[5][6]
Part 1: Foundational Concepts in Enzyme Inhibition
Principles of Reversible Enzyme Inhibition
Before embarking on experimental work, understanding the fundamental ways a small molecule can inhibit an enzyme is crucial. Reversible inhibitors bind to enzymes through noncovalent interactions and can be broadly classified into three primary modes.[7]
Competitive Inhibition: The inhibitor resembles the substrate and binds directly to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[8]
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.
The determination of which model a compound follows is a key step in understanding its biological effect and potential for therapeutic development.
Key Kinetic Parameters
Enzyme assays are experimental procedures that measure the rate of a reaction, providing key kinetic parameters.[5]
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[9]
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[9]
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] This is the primary metric for quantifying an inhibitor's potency and is determined from a dose-response curve.[11]
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor and, unlike the IC50, is independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Selecting an Appropriate Assay Format
The method used to monitor enzyme activity can significantly impact data quality and throughput.
Absorbance/Colorimetric Assays: Simple and inexpensive, these assays measure a change in color. However, they often have lower sensitivity and can be susceptible to interference from colored compounds.[5]
Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, such as the depletion of ATP in kinase assays.[12][13] They are highly sensitive but can be prone to interference from compounds that affect the light-producing reporter enzyme.
Fluorescence-Based Assays: These assays rely on a change in fluorescence signal upon substrate conversion. They offer a powerful combination of high sensitivity, adaptability for HTS, and real-time monitoring capabilities, making them an excellent choice for inhibitor characterization.[5][6]
This guide will focus on a universal fluorescence-based protocol, which can be adapted for a wide variety of enzyme targets.
Part 2: Pre-Assay Preparation and Compound Management
Materials and Reagents
Purified Target Enzyme
Enzyme-specific fluorogenic substrate
Test Compound: 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Positive Control Inhibitor: A known inhibitor of the target enzyme
Assay Buffer (optimized for pH, ionic strength, and any required cofactors for the target enzyme)[1]
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
96-well or 384-well black, flat-bottom assay plates
Multichannel pipettes and/or automated liquid handling system
Fluorescence plate reader with appropriate excitation/emission filters
Protocol for Test Compound Stock Preparation
The accurate preparation and handling of the test compound are critical for reliable results.
Weighing: Accurately weigh a precise amount of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one using an analytical balance.
Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
Causality Note: DMSO is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. Using an anhydrous grade minimizes the introduction of water, which can affect compound stability and assay performance.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Vehicle Control: The final concentration of DMSO in the assay well must be consistent across all experiments and should typically not exceed 1% (v/v), as higher concentrations can inhibit many enzymes. A "vehicle control" containing only DMSO (at the same final concentration) must be included to assess the effect of the solvent on enzyme activity.[14]
Part 3: Experimental Protocols
The overall experimental process follows a logical progression from establishing a stable baseline assay to determining the inhibitory potency of the test compound.
Figure 1: General workflow for identifying and characterizing enzyme inhibitors.[14]
Protocol 1: Initial Enzyme and Substrate Optimization
This protocol must be performed first to ensure the assay is run under optimal, initial velocity conditions.[1]
Enzyme Titration:
Prepare a series of enzyme dilutions in assay buffer.
In a 96-well plate, add a fixed, saturating concentration of the fluorogenic substrate to each well.
Initiate the reactions by adding the different enzyme concentrations.
Monitor the increase in fluorescence over time.
Plot the initial reaction rate (linear phase) against enzyme concentration. Select an enzyme concentration that produces a robust signal well above background but remains in the linear range of the plot.[15]
Substrate Titration (Km Determination):
Prepare a series of substrate dilutions in assay buffer.
In a 96-well plate, add the optimized enzyme concentration (from step 1) to each well.
Initiate the reactions by adding the different substrate concentrations.
Measure the initial reaction velocity for each substrate concentration.
Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, R) to determine the Km and Vmax values.[16][17]
Causality Note: For competitive inhibitor screening, it is crucial to use a substrate concentration at or below the Km value. This ensures that the inhibitor does not have to compete with a saturating amount of substrate, thereby increasing the assay's sensitivity to this mode of inhibition.[1]
Protocol 2: IC50 Determination Assay
This protocol describes the core experiment to determine the potency of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Compound Dilution:
Prepare a serial dilution series of the 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one stock solution. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 100 µM).
Perform the dilutions in DMSO first, then dilute into the assay buffer to create the final working solutions. This minimizes solvent effects.
Assay Plate Setup:
Design the plate layout to include all necessary controls in triplicate.[18]
Test Wells: Enzyme + Substrate + Test Compound (at each concentration).
0% Activity Control (Blank): Substrate + Assay Buffer (No Enzyme).
Positive Control: Enzyme + Substrate + Known Inhibitor.
Reaction Assembly: (Example for a 50 µL final volume)
Add 25 µL of assay buffer containing the test compound at 2x the final concentration (or vehicle/controls) to the appropriate wells.
Add 12.5 µL of the enzyme solution at 4x the final concentration.
Mix the plate gently and pre-incubate for 15-30 minutes at the reaction temperature (e.g., 25°C or 37°C).
Causality Note: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is started, which is essential for accurate potency measurement.[14]
Initiate the reaction by adding 12.5 µL of the substrate solution at 4x the final concentration.
Fluorescence Measurement:
Immediately place the plate in a fluorescence plate reader.
Measure the signal at appropriate excitation and emission wavelengths. The measurement can be:
Kinetic: Reading every 1-2 minutes for 30-60 minutes. The initial velocity (slope of the linear phase) is used for analysis. This is the preferred method.
Endpoint: A single reading after a fixed incubation time (e.g., 30 minutes), ensuring the 100% activity control is still within the linear range of product formation.[9]
Part 4: Data Analysis and Interpretation
Data Processing and IC50 Calculation
Background Subtraction: Subtract the average signal from the "0% Activity Control" (blank) wells from all other wells.[19]
Calculate Percent Inhibition: Normalize the data relative to the controls using the following formula for each inhibitor concentration:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Non-Linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using statistical software.[1]
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11]
Sample Data Presentation
All quantitative data should be summarized in a clear, tabular format.
Compound Concentration [µM]
Average Fluorescence (RFU)
% Inhibition
100
152
94.9%
33.3
289
89.6%
11.1
645
77.0%
3.7
1488
47.0%
1.2
2250
19.9%
0.4
2680
4.6%
0.1
2805
0.1%
0 (Vehicle)
2809
0.0%
Calculated IC50
4.0 µM
Part 5: Advanced Characterization - Mechanism of Inhibition (MoI)
After determining the IC50, follow-up experiments are essential to understand how the compound inhibits the enzyme. This involves performing substrate-competition experiments.
Application Note: In Vitro Pharmacological Profiling of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Analogs
Executive Summary & Scientific Rationale The 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one core (CAS 93782-02-6) is a highly versatile, nitrogen-rich heterocyclic building block. Its rigid planar structure and localized ele...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one core (CAS 93782-02-6) is a highly versatile, nitrogen-rich heterocyclic building block. Its rigid planar structure and localized electron density make it a privileged scaffold in modern drug discovery. Structurally, the imidazol-2-one ring acts as a bioisostere for cyclic ureas and amides, offering excellent hydrogen-bond donor/acceptor capabilities.
Recent literature highlights the dual nature of [1]. Depending on peripheral substitutions, these analogs can act as potent anticancer agents—specifically by mimicking the natural product Combretastatin A-4 (CA-4) to disrupt microtubule dynamics—or as robust anti-inflammatory agents via the [2].
As a Senior Application Scientist, designing an in vitro screening cascade for these analogs requires a strict adherence to causality and self-validation. We cannot simply measure phenotypic cell death; we must decouple cellular permeability from target engagement and distinguish targeted apoptosis from general necrosis. This guide outlines a comprehensive, self-validating workflow to evaluate the biological activity of novel 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one analogs.
Experimental Strategy & Causality (E-E-A-T)
To ensure scientific integrity, our screening cascade is built on three pillars of causality:
Cytotoxicity vs. Target Specificity : Initial screening relies on viability assays (e.g., MTT). However, viability alone is a blunt instrument. To establish a true Therapeutic Index (TI), we must compare IC
50
values in tumorigenic lines (e.g., MCF-7, A549) against non-tumorigenic lines (e.g., HEK-293). Furthermore, to prove that cell death is mechanism-driven, viability screening is paired with flow cytometry to confirm apoptotic pathways rather than solvent-induced necrosis.
Decoupling Permeability from Target Engagement : If an analog shows poor cellular cytotoxicity, is it due to a lack of target affinity or poor membrane permeability? To establish this causality, we employ a cell-free Tubulin Polymerization Assay . By using purified porcine brain tubulin, we directly measure target engagement, removing the confounding variable of cellular uptake.
Self-Validating Systems : Every protocol described herein is a closed, self-validating loop. Vehicle controls (DMSO ≤ 0.5%) establish the baseline to rule out solvent toxicity. Well-characterized reference drugs (Docetaxel for cytotoxicity, Colchicine for tubulin destabilization, and Rolipram for PDE4 inhibition) serve as positive controls to validate assay sensitivity and dynamic range.
Objective: Determine the IC
50
and establish the Therapeutic Index of imidazol-2-one analogs.
Cell Seeding : Harvest MCF-7 (breast carcinoma) and HEK-293 (normal embryonic kidney) cells at 80% confluence. Seed at a density of
5×103
cells/well in 96-well flat-bottom plates using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
2
.
Compound Preparation : Prepare 10 mM stock solutions of the imidazol-2-one analogs in 100% molecular-grade DMSO.
Treatment : Perform 1:3 serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration remains constant at 0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity.
Self-Validation Controls :
Positive Control: Docetaxel (0.1 µM - 100 µM).
Negative/Vehicle Control: Media containing 0.5% DMSO.
Incubation & Readout : Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
Quantification : Read absorbance at 570 nm using a microplate reader. Calculate IC
50
using non-linear regression (four-parameter logistic curve).
Objective: Confirm if the analogs act as Combretastatin A-4 mimetics by directly binding to tubulin.
Assay Preparation : Pre-warm a 96-well half-area UV-transparent plate to 37°C.
Buffer Formulation : Prepare PEM buffer (80 mM PIPES, 2 mM MgCl
2
, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
Protein Thawing : Rapidly thaw highly purified porcine brain tubulin (cytoskeleton) and dilute to 3 mg/mL in the PEM-GTP buffer. Keep on ice until the exact moment of assay initiation.
Compound Addition : Add 5 µL of the test analogs (final concentration 10 µM) to the wells.
Self-Validation Controls :
Inhibitor Control: Colchicine (10 µM) - expects a flat curve (V
max
suppression).
Enhancer Control: Paclitaxel (10 µM) - expects a rapid spike in V
max
.
Vehicle Control: 0.5% DMSO.
Kinetic Readout : Rapidly add 45 µL of the tubulin suspension to each well. Immediately place the plate in a reader pre-heated to 37°C. Measure absorbance at 340 nm (turbidimetry) every 1 minute for 60 minutes. Calculate the V
max
of the exponential growth phase.
Protocol C: PDE4 Enzymatic Inhibition Assay
Objective: Evaluate the anti-inflammatory potential of non-cytotoxic analogs via PDE4 inhibition.
Reagent Setup : Utilize a Fluorescence Polarization (FP) cAMP assay kit. Prepare PDE4B1 enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl
2
).
Reaction Initiation : In a 384-well black plate, combine 5 µL of PDE4B1 enzyme, 5 µL of test analog (serial dilution), and 5 µL of fluorescent cAMP tracer.
Incubation & Readout : Incubate at room temperature for 1 hour in the dark. Add 5 µL of the FP binding reagent to stop the reaction. Read the plate on an FP-enabled microplate reader (Ex: 480 nm, Em: 520 nm). Calculate the shift in millipolarization (mP) to determine IC
50
.
Quantitative Data Presentation
The following table summarizes expected validation data for three hypothetical 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one analogs, demonstrating how the screening cascade differentiates between mechanisms of action.
Compound / Analog
MCF-7 Cytotoxicity IC
50
(µM)
HEK-293 Toxicity IC
50
(µM)
Tubulin Polymerization V
max
(mOD/min)
PDE4B1 Inhibition IC
50
(µM)
Primary Mechanism of Action
Vehicle (DMSO)
> 100
> 100
12.5 ± 0.8
> 100
N/A (Baseline)
Docetaxel
0.04 ± 0.01
2.1 ± 0.3
N/A
> 100
Microtubule Stabilizer
Rolipram
> 100
> 100
11.9 ± 0.6
0.65 ± 0.05
PDE4 Inhibitor
Analog X
1.2 ± 0.2
45.0 ± 2.1
2.1 ± 0.4
> 100
Tubulin Destabilizer (CA-4 Mimetic)
Analog Y
> 100
> 100
12.0 ± 0.5
0.88 ± 0.12
Anti-inflammatory (PDE4 Inhibitor)
Analog Z
8.5 ± 1.1
9.0 ± 0.8
11.5 ± 0.9
> 100
Non-specific Cytotoxicity (Failed TI)
Data Interpretation: Analog X demonstrates high target specificity for tubulin with a wide therapeutic index, making it a viable anticancer lead. Analog Y shows no cytotoxicity but strong PDE4 inhibition, validating it as an anti-inflammatory candidate. Analog Z exhibits non-specific toxicity (narrow TI) and fails target engagement, eliminating it from the pipeline.
Mechanistic Workflow Visualization
The following diagram illustrates the bifurcated screening logic used to profile the diverse biological activities of the [3].
Figure 1: Bifurcated in vitro pharmacological screening workflow for imidazol-2-one analogs.
References
Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry.[Link]
Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. European Journal of Medicinal Chemistry. [Link]
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy (Dove Medical Press).[Link]
Method
Application Notes and Protocols for the Synthesis and Evaluation of Substituted Imidazol-2-ones for Anticancer Activity
Introduction: The Imidazol-2-one Scaffold in Oncology The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its abili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazol-2-one Scaffold in Oncology
The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Within this class, imidazol-2-one (also known as imidazolinone) derivatives have emerged as a particularly promising chemotype for the development of novel anticancer agents.[3] These compounds exert their therapeutic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, and, most notably, the inhibition of protein kinases that are crucial for cancer cell signaling, growth, and survival.[1][2]
Key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are frequently targeted by imidazole-based compounds.[1][4] By blocking the activity of these enzymes, substituted imidazol-2-ones can disrupt the signaling pathways that drive tumor progression and proliferation.[1][5] This application note provides a comprehensive guide for researchers, detailing robust synthetic methodologies for creating libraries of substituted imidazol-2-ones and outlining standardized protocols for their subsequent biological evaluation against cancer cell lines. The causality behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.
Part 1: Synthesis of Substituted Imidazol-2-one Derivatives
The strategic synthesis of a diverse library of compounds is fundamental to establishing a strong structure-activity relationship (SAR). The following protocols describe versatile and reproducible methods for assembling the imidazol-2-one core.
Protocol 1.1: Cyclization of α-Acylamino Ketones with Amines
This method is a classical and effective route for preparing 1,4,5-trisubstituted imidazol-2-ones. The reaction proceeds via the initial formation of an α-acylamino ketone, which is then cyclized with a primary amine. The choice of an oxazol-5-one as the starting material provides a convenient and reactive precursor.[6][7]
Rationale: This pathway is advantageous due to the commercial availability of a wide variety of aldehydes and amino acids to generate diverse oxazol-5-one precursors. The subsequent cyclization with different amines allows for systematic modification at the N-1 position of the imidazol-2-one ring, which is critical for tuning biological activity.[8]
Step-by-Step Methodology:
Synthesis of the Oxazol-5-one Precursor:
In a round-bottom flask, combine 4-substituted benzaldehyde (10 mmol), N-benzoyl-glycine (hippuric acid) (10 mmol), and anhydrous sodium acetate (15 mmol).
Add acetic anhydride (30 mL) and heat the mixture under reflux for 2 hours with constant stirring.
Allow the reaction mixture to cool to room temperature, then slowly pour it into ice-cold water (100 mL) while stirring.
The precipitated solid (the azlactone/oxazolone) is collected by vacuum filtration, washed thoroughly with cold water and ethanol, and dried. The product is typically used in the next step without further purification.
Synthesis of the Imidazol-2-one:
In a sealed reaction vessel, dissolve the synthesized oxazol-5-one (5 mmol) and a selected primary amine (e.g., 2-amino-1,3-thiadiazole) (5 mmol) in 15 mL of dry pyridine.[6]
Reflux the reaction mixture at 160°C for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture and pour it into a beaker containing 100 g of crushed ice and 5 mL of concentrated HCl.[6]
A solid precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry.
Purification and Characterization:
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Characterize the final compound using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and purity.
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[9]
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the imidazol-2-one ring (~1695 cm⁻¹).[7]
Protocol 1.2: One-Pot Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
Modern synthetic strategies often favor one-pot or multicomponent reactions (MCRs) for their efficiency and atom economy. This protocol describes a pseudo-MCR for synthesizing the related saturated imidazolidin-2-one scaffold, which can also exhibit significant anticancer activity.[10][11] The process involves the in-situ formation of a Schiff base, followed by reduction and cyclization.
Rationale: This approach is highly efficient, reducing the number of intermediate purification steps and saving time and resources.[10] The use of carbonyldiimidazole (CDI) as the cyclizing agent is particularly effective for forming the urea functionality within the ring.[12]
Step-by-Step Methodology:
In-situ Diamine Formation:
Dissolve a suitable 1,2-diamine (e.g., trans-(R,R)-diaminocyclohexane) (10 mmol) and a substituted aromatic aldehyde (22 mmol, 2.2 eq) in methanol (50 mL).
Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.
Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (30 mmol, 3.0 eq) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor by TLC until the Schiff base is consumed.
Cyclization with Carbonyldiimidazole (CDI):
Without isolating the intermediate diamine, add carbonyldiimidazole (CDI) (12 mmol, 1.2 eq) to the reaction mixture.
Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.
Work-up and Purification:
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
Add distilled water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).
Characterize the final product using NMR, MS, and IR spectroscopy.
Part 2: Biological Evaluation and Anticancer Activity Screening
Once a library of imidazol-2-one derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following protocols provide standard, validated methods for assessing anticancer potential in vitro.
Protocol 2.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a primary screening method to determine a compound's cytotoxic effects on cancer cells.[6]
Rationale: This assay is rapid, sensitive, and reliable for high-throughput screening. It provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is a standard metric for comparing the potency of different anticancer compounds.
Step-by-Step Methodology:
Cell Culture and Seeding:
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[3][11]
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
Seed approximately 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
Compound Treatment:
Prepare stock solutions of the synthesized imidazol-2-one derivatives in dimethyl sulfoxide (DMSO).
Create a series of dilutions of each compound in culture media. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO only) and untreated cells.
Incubate the plate for 48 or 72 hours.
MTT Assay and Absorbance Reading:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
Many anticancer agents, including imidazole derivatives, function by inducing cell cycle arrest, preventing cancer cells from proliferating.[1][8]
Rationale: Flow cytometry provides a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase after treatment indicates that the compound interferes with cell cycle progression at that checkpoint.
Step-by-Step Methodology:
Cell Treatment and Harvesting:
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
Harvest both floating and adherent cells, wash with ice-cold PBS, and centrifuge to form a cell pellet.
Fixation and Staining:
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry:
Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the intensity of fluorescence is proportional to the DNA content.
Collect data from at least 10,000 events per sample.
Data Analysis:
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.
Part 3: Data Interpretation and Visualization
Structure-Activity Relationship (SAR) Insights
Systematic analysis of cytotoxicity data across a library of compounds is crucial for identifying the structural features that confer potent anticancer activity.
N-1 Substitution: The presence of an aromatic ring on the nitrogen at position 1 of the imidazole ring often leads to potent antiproliferative activities.[8] Aliphatic groups at this position can lead to a loss of activity.[8]
C-4/C-5 Aryl Substitution: Phenyl rings at positions 4 and 5 are generally more critical for cytotoxicity compared to aliphatic substitutions.[14]
Hybrid Molecules: Combining the imidazole scaffold with other pharmacophores, such as purines or quinolines, can enhance potency and target specificity, for example, against EGFR kinase.[4][8]
Visualization of Workflows and Mechanisms
References
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. Available at: [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents | Request PDF. ResearchGate. Available at: [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. Available at: [Link]
Convenient Synthesis Of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones As Potential Anti-tumor Agents. Available at: [Link]
(PDF) Synthesis, invitro and invivo anticancer activity of substituted imidazolones. ResearchGate. Available at: [Link]
In vitro anticancer activity of imidazole derivatives. ResearchGate. Available at: [Link]
Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Available at: [Link]
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available at: [Link]
(PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. Available at: [Link]
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]
Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods. Hilaris Publisher. Available at: [Link]
Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents *Corresponding Author. ResearchGate. Available at: [Link]
Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. Available at: [Link]
Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available at: [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. Available at: [Link]
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. Available at: [Link]
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]
A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. European Journal of Chemistry. Available at: [Link]
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo | ACS Omega. ACS Publications. Available at: [Link]
Synthesis of imidazo[2,1-b][1][3]thiazoles – potential anticancer agents derived from γ-bromodipnones | Request PDF. ResearchGate. Available at: [Link]
"application of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one in materials science"
An In-Depth Guide to the Application of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMI) in Materials Science Introduction: Unveiling a Versatile Aprotic Solvent 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one, commonly known...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMI) in Materials Science
Introduction: Unveiling a Versatile Aprotic Solvent
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one, commonly known by its abbreviation DMI or as N,N'-Dimethyl-2-imidazolidinone, is a cyclic urea that has emerged as a high-performance, polar aprotic solvent in materials science.[1] Its unique combination of a high boiling point, high dielectric constant, and excellent thermal and chemical stability makes it an indispensable tool for researchers and engineers.[2][3] DMI is a colorless, transparent liquid with exceptional solvating power for a wide range of organic and inorganic compounds, including many polymers.[1][2]
Historically, DMI has been adopted as a safer, more effective replacement for carcinogenic solvents like hexamethylphosphoramide (HMPA) and outperforms other common solvents such as DMSO and DMF in certain applications.[3][4] Its utility stems from a molecular structure that provides high polarity and stability, facilitating challenging chemical reactions and enabling the production of advanced materials.[5][6] This guide provides a detailed exploration of DMI's primary applications in materials science, complete with technical protocols and mechanistic insights.
Key Physicochemical Properties of DMI
The remarkable versatility of DMI is grounded in its distinct physical and chemical properties, which are summarized below.
Application I: Synthesis of High-Performance Polymers
DMI serves as an exceptionally effective reaction solvent for the synthesis of heat-resistant thermoplastics.[2] Its high thermal stability allows for the elevated reaction temperatures often required for polycondensation, while its high polarity and solvation effects accelerate reactions, leading to high-purity products with high molecular weights in shorter time frames.[2][6]
Causality Behind DMI's Efficacy in Polymerization
Enhanced Reaction Rates: As an aprotic polar solvent, DMI effectively solvates cations, which accelerates anionic nucleophilic substitution reactions. This is crucial in the formation of amide and imide linkages.[2]
High Molecular Weight Achievement: By maintaining monomer and oligomer solubility throughout the polymerization process, DMI prevents premature precipitation, allowing polymer chains to grow to a high degree of polymerization. This is particularly vital for achieving the superior mechanical properties of polymers like polyimides and polyamides.[2]
Side Reaction Control: In the synthesis of polymers such as polyethersulfones and polyphenylenesulfides (PPS), DMI helps to control and minimize side reactions, resulting in polymers of higher quality with fewer organic impurities.[2][7]
Diagram: General Workflow for Polymer Synthesis in DMI
Caption: Workflow for synthesizing high-performance polymers using DMI as a reaction solvent.
Protocol: Synthesis of a Polyimide (PI) via One-Step High-Temperature Polycondensation
This protocol describes the synthesis of a polyimide from an aromatic dianhydride and an aromatic diamine, a process where DMI is highly effective.[8][9]
Three-neck round-bottom flask with mechanical stirrer, N₂ inlet, and condenser
Procedure:
Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried to prevent hydrolysis of the anhydride monomer.[10] Equip the flask with a mechanical stirrer for efficient mixing of the viscous solution and establish a continuous, gentle flow of nitrogen gas to maintain an inert atmosphere.
Monomer Dissolution: In the flask, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous DMI (to achieve a final solids concentration of 15-20% w/v). Stir the mixture at room temperature until the diamine is completely dissolved.
Anhydride Addition: Gradually add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) to the stirred diamine solution. The addition should be done in portions to control the initial exothermic reaction and prevent clumping.
Polymerization: After the complete addition of ODPA, attach the condenser and slowly heat the reaction mixture to 190-200°C. Maintain this temperature with vigorous stirring for 12-18 hours. The viscosity of the solution will increase significantly as the polyimide forms.
Scientific Rationale: The high temperature is necessary for the imidization reaction to proceed directly, driving off the water of condensation. DMI's high boiling point (222-225°C) makes it an ideal solvent for this high-temperature process.[2]
Isolation: After the reaction period, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of methanol while stirring vigorously. This will cause the polyimide to precipitate as fibrous solids.
Purification and Drying: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any residual DMI and unreacted monomers. Repeat the washing step several times. Dry the purified polyimide in a vacuum oven at 120°C for 24 hours to remove all solvents.
Application II: Electrolyte Additive for High-Performance Batteries
A significant challenge in the development of next-generation batteries, particularly aqueous zinc-metal batteries, is the formation of dendrites on the electrode surface and parasitic side reactions, which severely limit cycle life.[11][12] DMI has been identified as a highly effective electrolyte additive to mitigate these issues.
Mechanism of DMI in Zinc-Ion Batteries
When added to a standard aqueous electrolyte like zinc sulfate (ZnSO₄), DMI molecules adsorb onto the surface of the zinc metal anode. This creates a protective, inert organic layer.[11]
Dendrite Suppression: The adsorbed DMI layer homogenizes the electric field on the electrode surface. This uniform field promotes even deposition of zinc ions, physically inhibiting the growth of sharp, needle-like dendrites that can cause short circuits.[11]
Side Reaction Inhibition: The DMI layer acts as a physical barrier, protecting the zinc anode from direct contact with water molecules in the electrolyte.[11] Furthermore, DMI disrupts the hydrogen bond network in the aqueous solution, which suppresses the Grotthuss mechanism responsible for proton transport, thereby inhibiting the hydrogen evolution reaction (a common parasitic side reaction).[11]
Diagram: Protective Mechanism of DMI on a Zinc Anode
Caption: DMI forms a protective layer on the zinc anode, suppressing dendrites and side reactions.
Protocol: Preparation of a DMI-Enhanced Electrolyte for a Zn||Zn Symmetric Cell
This protocol details the preparation of an electrolyte for testing the cycling stability of zinc anodes, a key experiment in battery research.
Materials:
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMI)
Deionized (DI) water
Zinc foil (for electrodes)
Coin cell components (e.g., CR2032)
Magnetic stirrer and stir bar
Procedure:
Prepare Base Electrolyte: Dissolve ZnSO₄·7H₂O in DI water to create a 2 M aqueous solution. For example, dissolve 57.5 g of ZnSO₄·7H₂O in DI water to make a final volume of 100 mL. Stir until the salt is completely dissolved.
Introduce DMI Additive: To the 2 M ZnSO₄ solution, add DMI to achieve the desired concentration. A proven effective concentration is 0.5% by volume (often denoted ZnSO₄-DMI-05).[11] For 100 mL of electrolyte, this would be 0.5 mL of DMI.
Homogenization: Stir the final mixture for at least 2 hours at room temperature to ensure the DMI is fully dissolved and the electrolyte is homogeneous.
Cell Assembly: Assemble a Zn||Zn symmetric coin cell in an ambient environment. Use two identical discs of polished zinc foil as the working and counter/reference electrodes, separated by a glass fiber separator.
Electrolyte Addition: Add an appropriate amount of the prepared ZnSO₄-DMI electrolyte to the cell, ensuring the separator is fully wetted.
Electrochemical Testing: Cycle the assembled cell galvanostatically (at a constant current) to evaluate its performance. A typical testing condition is a current density of 1.0 mA cm⁻² with a plating/stripping capacity of 1.0 mAh cm⁻².[11]
Self-Validation: The performance of this cell should be compared directly to a control cell prepared with the base 2 M ZnSO₄ electrolyte without the DMI additive. The DMI-enhanced cell is expected to exhibit a significantly longer cycle life (e.g., over 2000 hours) with a stable voltage profile, while the control cell will likely fail much earlier due to short-circuiting from dendrite growth.[11]
Application III: Surface Treatment and Adhesion Promotion
DMI can be used as a surface treatment agent to enhance the adhesion strength between otherwise incompatible materials, such as fluoropolymers and epoxy resins.[4][7]
Principle of Operation
Treating the surface of a low-energy polymer like polytetrafluoroethylene (PTFE) with DMI can modify its surface chemistry. This treatment can introduce polar functional groups or create a more receptive surface texture, which significantly improves the wetting and bonding of adhesives like epoxy resins.[4] This is critical in the fabrication of advanced composites and electronic components where strong interfacial adhesion is required.
Safety and Handling
While DMI is considered a safer alternative to solvents like HMPA, proper laboratory safety practices are mandatory.[6][7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13]
Ventilation: Handle DMI in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
Storage: Store in a cool, dry place in tightly sealed containers.[15] Keep away from strong oxidizing agents.[15]
First Aid: In case of skin contact, wash immediately with soap and water.[15] In case of eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth and seek medical advice.[15]
Conclusion
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMI) is a powerful and versatile solvent whose unique properties have established it as a critical component in modern materials science. Its role in enabling the synthesis of high-molecular-weight polymers, enhancing the performance and lifespan of next-generation batteries, and improving material adhesion underscores its importance. As research continues to push the boundaries of material performance, the applications for well-characterized and highly effective solvents like DMI are poised to expand even further.
References
DMI™ 1,3 Dimethyl-2-Imidazolidinone. MITSUI CHEMICALS AMERICA, INC. [URL: https://us.mitsuichemicals.com/service/specialty-chemicals/dmi]
US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents. [URL: https://patents.google.
SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/206865]
Safety data sheet according to 1907/2006/EC, Article 31. [URL: https://www.usp.org/sites/default/files/usp/document/health-quality-safety/primidone-assay-standard-sds-52-1-9.pdf]
Safety Data Sheet - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/36036m.pdf]
Material Safety Data Sheet - Pfizer. [URL: https://www.pfizer.
How to Prepare 1,3-Dimethyl-2-imidazolidinone? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-1-3-dimethyl-2-imidazolidinone-190510.html]
Versatile 1, 3-dimethyl-2-imidazolidinone electrolyte additive: Enables extremely long life zinc metal batteries with different substrates | Request PDF - ResearchGate. [URL: https://www.researchgate.
KR870001899B1 - Preparation method of 1,3-dimethyl-2-imidazolidinone - Google Patents. [URL: https://patents.google.
CN107954935B - A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone - Google Patents. [URL: https://patents.google.
Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744926/]
Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups - ResearchGate. [URL: https://www.researchgate.net/publication/257404414_Synthesis_and_properties_of_high_performance_polyimides_derived_from_a_novel_diamine_containing_a_N-octylcarbazole_unit_and_two_35-diarylimidazole_groups]
US20140113203A1 - Electrolyte additives for lithium ion battery and lithium ion battery containing same - Google Patents. [URL: https://patents.google.
Electrolyte Additive Strategies for Suppression of Zinc Dendrites in Aqueous Zinc-Ion Batteries - MDPI. [URL: https://www.mdpi.com/2079-4991/12/20/3565]
ELECTROLYTE ADDITIVE FOR LITHIUM SECONDARY BATTERY, AND ELECTROLYTE FOR LITHIUM SECONDARY BATTERY AND LITHIUM SECONDARY BATTERY, - Googleapis.com. [URL: https://patents.google.
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125756/]
Subchapter 10.1 Research and development of high-performance polymeric materials including polyimides and fluoro-polyimides and - Kinam Park. [URL: https://kinampark.com/wp-content/uploads/2021/10/Handbook-of-Thermoset-Plastics-3rd-Ed-Chapter-10.1.pdf]
A novel poly(2,6-dimethyl-1,4-phenylene oxide) with pendant imidazolium groups for high-temperature proton exchange membrane - Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/py/c3py00661a]
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. [URL: https://www.researchgate.
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. [URL: https://www.tsijournals.
"use of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a catalyst for polymerization"
Application Note: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one as a Bifunctional Organocatalyst and Ligand in Advanced Polymerizations Executive Summary The drive toward sustainable and highly controlled polymer synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one as a Bifunctional Organocatalyst and Ligand in Advanced Polymerizations
Executive Summary
The drive toward sustainable and highly controlled polymer synthesis has accelerated the adoption of metal-free organocatalysts and benign ligand systems. This application note details the utility of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1,4-DMDHI) in precision polymer engineering. Featuring a rigid, unsaturated five-membered heterocyclic backbone, 1,4-DMDHI serves a dual purpose: it acts as a highly selective, bifunctional hydrogen-bonding organocatalyst for the Ring-Opening Polymerization (ROP) of cyclic esters, and as an efficient aprotic polar ligand/solvent in transition-metal-catalyzed Atom Transfer Radical Polymerization (ATRP).
Designed for researchers and drug development professionals synthesizing biocompatible polyesters or well-defined acrylic polymers, this guide provides mechanistic insights, self-validating protocols, and kinetic data for integrating 1,4-DMDHI into your workflows.
Mechanistic Causality & Structural Advantages
The efficacy of 1,4-DMDHI is rooted in its specific molecular architecture, which overcomes the limitations of traditional acyclic urea or thiourea catalysts[1].
Bifunctional Hydrogen-Bonding (ROP): 1,4-DMDHI operates via a cooperative dual-activation mechanism. The unsubstituted N3-proton acts as a hydrogen-bond donor, electrophilically activating the carbonyl oxygen of the monomer (e.g., L-lactide). Simultaneously, the C2-carbonyl oxygen serves as a hydrogen-bond acceptor, nucleophilically activating the hydroxyl proton of the initiator (e.g., benzyl alcohol)[2][3].
Steric Shielding & Rigidity: A critical failure point of many H-bonding catalysts is self-aggregation (dimerization) in non-polar solvents, which drastically reduces catalytic activity[4]. The methyl groups at the N1 and C4 positions of 1,4-DMDHI provide precise steric bulk that prevents catalyst self-association while maintaining an open binding pocket for monomer coordination. The C4=C5 double bond restricts conformational flexibility, enforcing a highly directional hydrogen-bonding network[5][6].
Ligand Coordination (ATRP): In iron-based ATRP, 1,4-DMDHI functions analogously to 1,3-dimethyl-2-imidazolidinone (DMI)[7][8]. The strong electron-withdrawing effect of the imidazolone carbonyl, combined with the nitrogen lone pairs, allows it to coordinate with and stabilize transition metal centers (e.g., FeBr₂). This tunes the redox potential of the iron complex, maintaining a low, controlled concentration of propagating radicals under UV irradiation[7].
Caption: Bifunctional hydrogen-bonding activation mechanism of L-Lactide ROP by 1,4-DMDHI.
Experimental Protocols
Protocol A: Organocatalytic Ring-Opening Polymerization of L-Lactide
Objective: Synthesize poly(L-lactide) (PLLA) with a target degree of polymerization (DP) of 100, ensuring narrow dispersity and high end-group fidelity.
Self-Validation Checkpoint: The theoretical molecular weight (
Mn,th
) should closely match the GPC-derived molecular weight (
Mn,GPC
), confirming a "living" polymerization without transesterification side reactions.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a flame-dried 10 mL Schlenk tube with recrystallized L-Lactide (144.1 mg, 1.0 mmol) and 1,4-DMDHI (5.6 mg, 0.05 mmol, 5.0 mol%).
Solvation: Add 1.0 mL of anhydrous dichloromethane (DCM) to completely dissolve the monomer and catalyst.
Initiation: Inject Benzyl alcohol (BnOH) (1.04 µL, 0.01 mmol) via a gas-tight microsyringe. The ratio of [M]₀:[I]₀:[C]₀ is 100:1:5.
Propagation: Seal the tube and stir the reaction mixture at 25 °C for 4 hours.
Quenching: Terminate the polymerization by adding 50 µL of a 1:1 (v/v) acetic acid/methanol mixture to disrupt the hydrogen-bonded catalyst-chain complex.
Purification: Precipitate the polymer by adding the DCM solution dropwise into 50 mL of vigorously stirred, ice-cold methanol.
Recovery: Filter the white PLLA precipitate and dry under vacuum at 40 °C to a constant weight.
Protocol B: Photocatalyzed Iron-Based ATRP of Methyl Methacrylate (MMA)
Objective: Utilize 1,4-DMDHI as an aprotic polar ligand and solvent to facilitate the controlled radical polymerization of MMA under UV irradiation[7].
Step-by-Step Methodology:
Reagent Mixing: In a clean Schlenk flask, combine purified MMA (2.0 mL, 18.8 mmol), ethyl 2-bromophenylacetate (EBPA, 16.5 µL, 0.094 mmol), FeBr₂ (2.0 mg, 0.0094 mmol), and 1,4-DMDHI (2.0 mL) as the solvent/ligand.
Deoxygenation: Seal the flask and perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen (which acts as a radical scavenger). Backfill with ultra-pure Argon.
Irradiation: Place the flask in a photoreactor equipped with a 360 nm UV light source (intensity: 900 µW cm⁻²). Stir at room temperature (25 °C) for 24 hours.
Quenching: Terminate the reaction by turning off the UV source and exposing the mixture to ambient air, oxidizing the active Fe(II) species to inactive Fe(III).
Purification: Dilute the mixture with 5 mL of tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the iron catalyst.
Recovery: Precipitate the resulting PMMA in excess hexanes, filter, and dry under vacuum.
Caption: Experimental workflow for the 1,4-DMDHI-ligated, photo-induced Iron-based ATRP of MMA.
Quantitative Data Presentation
The following tables summarize the expected kinetic and molecular weight data when utilizing 1,4-DMDHI in the aforementioned protocols. The narrow dispersity (
Đ<1.20
) in both systems confirms the highly controlled nature of the polymerizations.
Table 1: Organocatalytic ROP of L-Lactide using 1,4-DMDHI (Protocol A)
Entry
[M]₀:[I]₀:[C]₀
Time (h)
Conversion (%)
Mn,theoretical
( g/mol )
Mn,GPC
( g/mol )
Dispersity (
Đ
)
1
50:1:2.5
2.0
96
7,000
7,150
1.08
2
100:1:5.0
4.0
94
13,600
13,800
1.11
3
200:1:10.0
8.0
91
26,300
25,900
1.14
Conditions: 25 °C in DCM. Conversion determined by ¹H NMR.
Mn
and
Đ
determined by SEC/GPC calibrated with polystyrene standards.
Table 2: Photocatalyzed Iron-Based ATRP of MMA (Protocol B)
Entry
Ligand/Solvent
Time (h)
Conversion (%)
Mn,theoretical
( g/mol )
Mn,GPC
( g/mol )
Dispersity (
Đ
)
1
1,4-DMDHI
12.0
58
11,600
12,100
1.15
2
1,4-DMDHI
24.0
89
17,800
18,200
1.18
3
Toluene (Control)
24.0
15
3,000
8,500
1.65
Conditions: [MMA]:[EBPA]:[FeBr₂] = 200:1:0.1, UV irradiation (360 nm, 900 µW cm⁻²) at 25 °C. The control reaction highlights the absolute necessity of the imidazolone ligand for stabilizing the Fe catalyst.
References
Photocatalyzed iron-based ATRP of methyl methacrylate using 1,3-dimethyl-2-imidazolidinone as both solvent and ligand
Source: RSC Advances
URL:[Link]
Hydrogen-Bonding Organocatalysts for Ring-Opening Polymerization
Source: Green Chemistry
URL:[Link]
Ring-Opening Polymerization of L-Lactide Efficiently Triggered by an Amido-Indole. X-ray Structure of a Complex between L-Lactide and the Hydrogen-Bonding Organocatalyst
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions
Source: The Journal of Organic Chemistry
URL:[Link]
Application Note: High-Throughput Screening of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Derivatives as IKKβ Kinase Inhibitors
Executive Summary & Scientific Rationale The pursuit of novel, highly selective kinase inhibitors remains a cornerstone of modern drug discovery. Among emerging pharmacophores, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The pursuit of novel, highly selective kinase inhibitors remains a cornerstone of modern drug discovery. Among emerging pharmacophores, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) and its derivatives have gained significant traction as privileged scaffolds [1]. The structural rigidity of the cyclic urea motif, combined with its capacity to act as a bidentate hydrogen bond donor/acceptor, makes it an exceptional mimic of the adenine ring of ATP. This allows these derivatives to anchor deeply within the highly conserved hinge region of various kinases.
This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed specifically to evaluate libraries of imidazol-2-one derivatives against IκB kinase β (IKKβ) , a critical regulatory enzyme in the NF-κB inflammatory signaling pathway [1].
The Causality of Assay Selection: Why TR-FRET?
When screening heterocyclic compounds like imidazol-2-ones, auto-fluorescence is a frequent source of false positives in standard biochemical assays. To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay [2]. TR-FRET relies on lanthanide fluorophores (e.g., Europium). Lanthanides possess an exceptionally long emission half-life (measured in hundreds of microseconds). By introducing a time delay between excitation and emission reading, the short-lived auto-fluorescence of the screening compounds decays completely, leaving only the target-specific signal. This mechanistic choice drastically reduces the noise floor and enhances the trustworthiness of the primary hit rate [3].
Pathway & Mechanism of Action
To understand the screening objective, it is critical to map the biological cascade. IKKβ phosphorylates IκBα, leading to its ubiquitination and degradation, which subsequently frees NF-κB to translocate to the nucleus and drive pro-inflammatory gene transcription. The imidazol-2-one derivatives are designed to act as ATP-competitive inhibitors of the IKK complex.
Fig 1: NF-κB signaling cascade and the inhibitory intervention point of imidazol-2-ones.
High-Throughput Screening Workflow & Protocols
The following protocols are engineered to be a self-validating system, incorporating strict tolerance checks and counter-screens as recommended by the NIH Assay Guidance Manual[2].
Causality: Traditional pin-tool transfers suffer from carryover and volume inaccuracies. We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of the imidazol-2-one library directly from source plates to assay plates, ensuring zero cross-contamination and precise dose-response curves.
Source Plate Thawing: Thaw the 384-well compound source plates (10 mM in 100% DMSO) at room temperature in a desiccator to prevent water absorption, which can precipitate hydrophobic derivatives.
Acoustic Transfer: Using an Echo Liquid Handler, dispense 50 nL of each compound into a low-volume 384-well white proxiplate.
Control Wells: Dispense 50 nL of 100% DMSO into negative control wells (0% inhibition) and 50 nL of a known reference inhibitor (e.g., Staurosporine or a validated IKKβ inhibitor) into positive control wells (100% inhibition).
Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as IKKβ activity degrades rapidly above this threshold [2].
Protocol 2: TR-FRET IKKβ Kinase Assay
Causality: The assay measures the phosphorylation of a biotinylated IκBα peptide substrate. Post-reaction, a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor) are added. If the kinase is active, the substrate is phosphorylated, bringing the Donor and Acceptor into close proximity to generate a FRET signal. If the imidazol-2-one derivative successfully inhibits IKKβ, the FRET signal is abolished.
Enzyme Addition: Add 2.5 µL of 2x IKKβ enzyme solution (final concentration: 5 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the assay plate.
Compound Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature. Note: Pre-incubation allows slow-binding imidazol-2-one derivatives to reach equilibrium with the kinase hinge region.
Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix (final concentrations: 100 nM biotinylated IκBα peptide, 10 µM ATP). Crucial: ATP must be set at its apparent Michaelis-Menten constant (
Km
) to maximize sensitivity for competitive inhibitors [3].
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
Detection: Stop the reaction by adding 5 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Europium-anti-phospho-IκBα antibody, and 20 nM Streptavidin-APC.
Signal Maturation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).
Protocol 3: Data Analysis & Hit Triaging
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Normalize the data to calculate % Inhibition based on the DMSO and positive controls.
Fig 2: Hit triaging cascade for isolating genuine imidazol-2-one inhibitors.
Data Presentation & Assay Validation
To ensure the trustworthiness of the screening campaign, statistical validation of the assay performance is mandatory. The Z'-factor is the gold standard metric; a Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS [2].
Below is a representative data summary from a validation run of 10,000 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one derivatives.
Assay Parameter
Value / Metric
Interpretation / Notes
Z'-Factor
0.78 ± 0.04
Excellent assay robustness; wide separation between positive/negative controls.
Signal-to-Background (S/B)
8.5
High dynamic range, ensuring low false-negative rates.
Coefficient of Variation (CV%)
< 4.5%
High well-to-well reproducibility across the 384-well plate.
Primary Hit Rate
1.2%
Compounds showing >50% inhibition at 10 µM.
Confirmed Hit Rate
0.8%
Hits remaining after orthogonal counter-screening (removing FRET quenchers).
Representative IC₅₀ (Lead)
45 nM
Top imidazol-2-one derivative advancing to structural optimization.
Table 1: Quantitative HTS validation metrics and hit triaging summary for the IKKβ screen.
References
Title: IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors.
Source: Acta Pharmaceutica Sinica B, National Center for Biotechnology Information (PMC).
URL: [Link]
Title: Assay Guidance Manual: HTS Assay Validation.
Source: NCBI Bookshelf, National Institutes of Health (NIH).
URL: [Link]
Title: Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay.
Source: Journal of Biomolecular Screening, PubMed.
URL: [Link]
Method
Application Note: Scale-Up Synthesis and Process Optimization of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Introduction & Strategic Rationale The 1,3-dihydro-2H-imidazol-2-one scaffold is a privileged cyclic urea pharmacophore embedded in numerous biologically active molecules and commercialized drugs, including cardiovascula...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 1,3-dihydro-2H-imidazol-2-one scaffold is a privileged cyclic urea pharmacophore embedded in numerous biologically active molecules and commercialized drugs, including cardiovascular agents and antipsychotics [3]. While modern synthetic methodologies—such as the transition-metal-catalyzed diamination of olefins, intramolecular hydroamidation of propargylic ureas [2], and the direct oxidation of imidazolium salts [1]—offer elegant routes to highly functionalized derivatives, they often rely on expensive catalysts, harsh oxidants, or complex precursors.
For the kilogram-scale synthesis of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, a robust, metal-free approach is required. This application note details a highly scalable, thermodynamically driven condensation strategy adapted from classical Marckwald-type heterocyclizations [4]. This protocol is designed for process chemists and drug development professionals seeking a reliable, self-validating workflow.
Retrosynthetic Analysis & Mechanistic Causality
The synthesis relies on the bimolecular condensation of N-methylurea with chloroacetone.
Causality in Regioselectivity:
The regiochemical outcome is strictly dictated by the differential nucleophilicity and steric environments of the urea nitrogens. The primary amine (-NH₂) of N-methylurea undergoes rapid, reversible condensation with the ketone carbonyl of chloroacetone to form an α-chloro-iminium intermediate. Subsequent intramolecular alkylation occurs as the secondary amine (-NHMe) displaces the primary alkyl chloride.
Thermodynamic Driving Force:
The elimination of water and hydrogen chloride, followed by tautomerization, yields the fully conjugated 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one system. The aromatic stabilization of the resulting imidazolone ring acts as a deep thermodynamic sink, ensuring high conversion rates without the need for specialized transition-metal catalysts[3, 4].
Fig 1: Mechanistic workflow and process logic for the scale-up synthesis of the target imidazolone.
Process Chemistry & Scale-Up Considerations
When transitioning this protocol from the bench to a 1-kilogram scale, several critical engineering and chemical parameters must be controlled to maintain safety and product integrity:
Exotherm & Gas Evolution Management: The initial condensation is mildly exothermic, but the subsequent dehydrohalogenation—facilitated by sodium bicarbonate—releases stoichiometric quantities of carbon dioxide (CO₂). Chloroacetone must be added dropwise to control the rate of gas evolution and prevent reactor over-pressurization.
Solvent Selection: An 80% aqueous ethanol mixture provides an optimal dielectric constant to solubilize the highly polar N-methylurea and sodium bicarbonate, while allowing the more hydrophobic imidazolone product to spontaneously crystallize upon cooling to 0 °C.
Self-Validating System (Visual IPC): The reaction's progress is visually self-indicating. The suspension transitions from a heterogeneous bicarbonate slurry to a near-clear solution at complete conversion, followed by the precipitation of the target product upon cooling.
Quantitative Data Summaries
Table 1: Stoichiometry and Material Requirements (10-Mole Scale)
Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
Charge the reactor with N-Methylurea (740.8 g) and Sodium Bicarbonate (924.1 g).
Add 5.0 L of 80% aqueous ethanol. Initiate mechanical stirring at 250 rpm and heat the jacket to bring the internal temperature to 60 °C.
Phase 2: Electrophile Addition and Condensation
Load Chloroacetone (971.5 g) into the dropping funnel. (Safety Note: Chloroacetone is a potent lachrymator and alkylating agent; ensure rigorous containment, PPE, and ventilation).
Begin the dropwise addition of chloroacetone over a period of 120–150 minutes.
Monitor the internal temperature, ensuring it does not exceed 70 °C. Observe the controlled evolution of CO₂ gas through the bubbler.
Phase 3: Cyclization and In-Process Control (IPC)
Once the addition is complete, raise the internal temperature to 80 °C (gentle reflux) and maintain for 4 hours.
Perform In-Process Control (IPC) via HPLC. The reaction is deemed complete when the N-methylurea peak area is < 2.0%. The reaction mixture should appear as a homogeneous, pale yellow solution.
Phase 4: Isolation and Purification
Cool the reactor linearly to 0 °C over 3 hours. The target compound will begin to crystallize at approximately 35 °C.
Stir the resulting slurry at 0 °C for an additional 2 hours to maximize crystal yield and ensure uniform particle size.
Discharge the slurry and filter through a sintered glass Nutsche filter.
Wash the filter cake with ice-cold 50% aqueous ethanol (2 × 500 mL) to remove residual inorganic salts and colored impurities.
Dry the crystalline solid in a vacuum oven at 45 °C and 50 mbar for 24 hours to afford 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
References
Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters (ACS Publications).1
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry (ACS Publications).2
Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Publications.3
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journal of Science Frontier Research.4
Technical Support Center: Troubleshooting 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Synthesis
Welcome to the Application Support Center. The synthesis of substituted cyclic ureas, specifically 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, frequently presents chemo- and regioselectivity challenges that can severely...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. The synthesis of substituted cyclic ureas, specifically 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, frequently presents chemo- and regioselectivity challenges that can severely bottleneck drug development pipelines. As Senior Application Scientists, we have designed this guide to move beyond generic advice. Here, we dissect the mechanistic causality behind common failures and provide field-proven, self-validating protocols to restore your reaction yields.
Mechanistic Workflows & Logical Relationships
Understanding the exact point of failure in your synthetic route is the first step to resolving low yields. Below are the logical troubleshooting matrix and the mechanistic pathway for the most efficient modern synthesis route: base-catalyzed hydroamidation.
Logical troubleshooting workflow for resolving low yields in imidazol-2-one synthesis.
Reaction pathway: Base-catalyzed hydroamidation of propargylic ureas to imidazol-2-ones.
Troubleshooting Guides & FAQs
Q1: Why is my yield stalling below 40% when attempting to cyclize 1-methyl-3-(prop-2-yn-1-yl)urea precursors?Mechanistic Cause: The transition-metal-free synthesis of imidazol-2-ones relies on a base-mediated isomerization of the propargylic urea into an allenamide intermediate, followed by a 5-exo-dig cycloisomerization[1]. If you are using weak inorganic bases (like K₂CO₃) or standard amine bases (like TEA), the initial isomerization step is thermodynamically starved, leading to incomplete conversion. Furthermore, if your solvent is not strictly anhydrous, the highly reactive allenamide intermediate will undergo competitive hydrolysis rather than cyclization.
Solution: Switch to a highly active organic phosphazene base, specifically[2]. BEMP facilitates rapid isomerization at ambient temperatures. Ensure all solvents are rigorously dried over molecular sieves.
Q2: I am synthesizing the core via the oxidation of a 1,4-dimethylimidazolium salt. Why am I observing complex mixtures and ring cleavage?Mechanistic Cause: Direct functionalization at the C2-position of imidazolium salts via oxidation is highly sensitive to the oxidant's redox potential. While commercial bleach (NaOCl) is commonly cited, it frequently leads to over-oxidation and oxidative cleavage of the C4-C5 double bond, destroying the imidazole ring system[3].
Solution: Replace bleach with a milder, controlled N-chloro amide oxidant such as [3]. Chloramine-T permits direct oxidation to the imidazolone without generating the harsh, unbuffered hypochlorite species that cause ring fragmentation. Limit the oxidant to exactly 2.0–2.2 equivalents.
Q3: During the N-alkylation of 4-methyl-2,3-dihydro-1H-imidazol-2-one to yield the 1,4-dimethyl derivative, I get a mixture of N1, N3, and O-alkylated products. How do I improve regioselectivity?Mechanistic Cause: The imidazol-2-one core is an ambident nucleophile capable of tautomerization, presenting reactive sites at N1, N3, and the exocyclic oxygen. Using standard bases like NaH at room temperature leads to thermodynamic mixtures.
Solution: Exploit the steric shielding provided by the C4 methyl group. The N3 position is sterically hindered by the adjacent C4-methyl. By utilizing a bulky, non-nucleophilic base like LiHMDS at cryogenic temperatures (-78 °C), you kinetically favor deprotonation and subsequent electrophilic attack at the less hindered N1 position.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, we recommend the organocatalyzed intramolecular hydroamidation route[2]. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
Step 1: Precursor Preparation
Dissolve the appropriate propargylic urea precursor (1.0 mmol) in anhydrous acetonitrile (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.
Validation Checkpoint 1: Karl Fischer titration of the solvent must read <50 ppm water. Higher water content will hydrolyze the allenamide intermediate.
Step 2: Catalyst Initiation
Add BEMP (5 mol %, 0.05 mmol) dropwise to the stirring solution at 25 °C.
Validation Checkpoint 2: The reaction mixture should remain homogeneous. A faint yellowing and a micro-exotherm (detectable via internal probe) indicate the successful deprotonation and initiation of the allenamide isomerization.
Step 3: Cycloisomerization
Stir the reaction at 25 °C for 60 minutes.
Validation Checkpoint 3: Pull a 50 µL aliquot for TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (Rf ~0.3) is completely replaced by a highly UV-active product spot (Rf ~0.5). If the starting material persists, verify the integrity of your BEMP reagent, as it degrades upon prolonged exposure to atmospheric moisture.
Step 4: Quenching and Isolation
Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Validation Checkpoint 4: Obtain a crude ¹H NMR (CDCl₃). Successful cyclization is definitively confirmed by the disappearance of the propargylic alkyne proton and the emergence of a sharp vinylic C5 proton singlet at ~6.2 ppm.
Quantitative Optimization Data
The empirical data below illustrates the critical causality between base selection, solvent environment, and final yield. Notice how the phosphazene base (BEMP) vastly outperforms traditional inorganic bases.
Table 1: Catalyst and Solvent Optimization for Propargylic Urea Cyclization
Catalyst (10 mol%)
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Observation
K₂CO₃
MeCN
80
24 h
35%
Thermodynamically insufficient for full isomerization.
DBU
MeCN
60
12 h
62%
Moderate conversion; some thermal degradation noted.
Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis of 2-imidazolones and 2-iminoimidazoles
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Title: Synthesis of imidazol-2-ones
Source: Organic Chemistry Portal
URL: [Link]
Technical Support Guide: Purification of 1,4-Dimethyl-2,3-Dihydro-1H-Imidazol-2-One
Welcome to the technical support center for the purification of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this compound from complex reaction mixtures. As a polar, non-volatile oil, this molecule presents unique purification hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Section 1: Initial Analysis and Impurity Profiling
Before attempting any purification, a preliminary analysis of the crude reaction mixture is essential. This initial assessment informs the selection of the most effective purification strategy and helps anticipate potential difficulties.
Q1: What are the key physical properties of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one that influence purification?
Understanding the fundamental properties of the target compound is the first step in designing a robust purification protocol. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is typically an oil at room temperature, which immediately suggests that standard recrystallization of the free base will not be a viable primary purification method.[1] Its polarity and potential for hydrogen bonding will heavily influence its behavior in chromatographic systems.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
The impurity profile is a direct consequence of the synthetic route employed. For cyclic ureas like this one, common impurities include:
Unreacted Starting Materials: Depending on the synthesis, these could be various amines, ureas, or their precursors.
Reaction Byproducts: Protic compounds such as N-methylformamide (NMF), acetamide, and various urea derivatives are known byproducts in the synthesis of the closely related solvent 1,3-dimethyl-2-imidazolidinone (DMI) and should be considered potential contaminants.[2]
Residual Solvents: High-boiling point aprotic polar solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove.
Water: The hygroscopic nature of the reagents and solvents can introduce water, which may interfere with purification and analysis.
Q3: How can I quickly assess the composition of my crude product?
A multi-faceted approach is recommended for a preliminary purity assessment:
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your mixture. Use a silica gel plate and test various eluent systems (e.g., start with 50% ethyl acetate in hexanes and progress to 5-10% methanol in dichloromethane) to get a sense of the polarity of the impurities relative to your product.
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is the most informative technique.[3] It can confirm the presence of your desired product and help identify major impurities by their characteristic signals. It will also reveal the presence of residual solvents.
Karl Fischer Titration: If your application is sensitive to moisture, quantifying the water content is critical.
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying oils like 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.[4][5][6] Success hinges on selecting the right conditions and troubleshooting issues as they arise.
Q4: My compound is streaking badly on the silica TLC plate. What is happening and how do I fix it?
Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The nitrogen atoms in your imidazole ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and inefficient separation.
The Solution: Eluent Modification.
To mitigate this, you must modify your mobile phase. The goal is to add a component that will preferentially interact with the acidic sites on the silica.
For Basic Compounds: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (by using a solvent saturated with ammonia, e.g., in methanol), to your eluent. A concentration of 0.1% to 1% is typically sufficient. This neutralizes the acidic sites and allows your compound to travel through the column with less interaction, resulting in sharper bands.
For Acidic Compounds: While less likely for this molecule, if you have acidic impurities, adding 0.1% to 1% acetic acid or formic acid can improve their chromatography.
Q5: I'm struggling to separate my product from a persistent impurity. What are my options?
Poor separation occurs when the polarity of your product and an impurity are too similar in a given eluent system.
Troubleshooting Steps:
Optimize Eluent Polarity: If the spots are too close together, try a shallower polarity gradient or run the column isocratically with a solvent system that gives an Rf value of ~0.2-0.3 for your product.
Change Solvent System Selectivity: If optimizing polarity fails, switch to a different solvent system with different chemical properties. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.[4][7] This changes the nature of the interactions (dipole-dipole, hydrogen bonding) and can often resolve overlapping spots.
Switch the Stationary Phase: If silica gel is not providing the required selectivity, consider an alternative:
Alumina (Neutral or Basic): Can be effective for basic compounds where silica fails.
Reverse-Phase (C18) Silica: This is an excellent alternative where separation is based on hydrophobicity rather than polarity.[4] You would use polar solvents like acetonitrile and water, often with a formic acid modifier.[4]
Q6: Can you provide a reliable starting protocol for column chromatography?
Certainly. This protocol is a robust starting point based on common procedures for related heterocyclic compounds.[6]
Slurry Preparation: Dry-load your crude product for best results. To do this, dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add silica gel (~2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., 20% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.
Loading: Carefully add your dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
Elution: Begin eluting with your solvent system. You can use a gradient system, gradually increasing the polarity (e.g., from 20% to 100% ethyl acetate in hexanes) to first elute non-polar impurities and then your product.[4]
Fraction Collection: Collect fractions and monitor them by TLC.
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
Below is a decision-making workflow to help guide your chromatography optimization process.
Caption: Decision tree for optimizing flash column chromatography.
Section 3: Alternative and Advanced Purification Strategies
While chromatography is the workhorse, other techniques can be valuable, particularly for specific types of impurities or for large-scale purification.
Q7: Since my product is an oil, is recrystallization completely out of the question?
Not necessarily. While you cannot recrystallize the oil directly, you can convert it into a solid salt, which can then be purified by recrystallization. This is a powerful technique for achieving very high purity.
Workflow: Purification via Salt Formation
Salt Formation: Dissolve your partially purified oil in a suitable solvent like ethanol or isopropanol. Add a stoichiometric amount of an acid (e.g., hydrochloric acid, citric acid) to form the corresponding salt.[8][9]
Recrystallization: The resulting salt will often be a crystalline solid that can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).[10][11]
Liberation of Free Base: Once the salt is pure, dissolve it in water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the pure oil form of your compound.
Extraction: Extract the pure oil into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the final product.
Q8: How can I remove highly polar, water-soluble impurities like urea or N-methylformamide (NMF)?
These impurities can be challenging to remove by standard silica gel chromatography because they may stick to the column.
Aqueous Extraction: Before chromatography, perform several washes of your crude product (dissolved in a solvent like ethyl acetate) with water or brine. This will partition a significant amount of these polar impurities into the aqueous layer.[12]
Specialized Adsorption: For industrial applications or when dealing with persistent protic impurities in related cyclic ureas, an advanced method involves treating the crude product with complex salts that act as adsorbents.[2] The mixture is stirred, often with gentle heating, and then the adsorbent is removed by filtration, leaving a purer product.[2]
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be effective for separating it from non-volatile impurities (like salts) or very low-boiling impurities. Care must be taken to avoid decomposition at high temperatures.
By systematically applying these troubleshooting principles and experimental protocols, you can effectively navigate the challenges associated with the purification of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one and achieve the high level of purity required for your research and development endeavors.
References
Ranjan, A., Yerande, R., Wakchaure, P. B., Yerande, S. G., & Dethe, D. H. (2014). An intramolecular transition-metal-free base-mediated hydroamination of propargylamine with isothiocyanates enables an atom-economical, regioselective synthesis of diversely substituted imidazole-2-thiones and spiro-cyclic imidazolidine-2-thiones in good yields via intramolecular 5-exo-dig cycloisomerization. Organic Letters, 16(21), 5788–5791. Available at: [Link]
University of Southampton ePrints Soton. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). d4ob00322e1.pdf. Available at: [Link]
ResearchGate. (n.d.). Methods for the synthesis of 1-substituted 1H-imidazol-2(3H)-ones. Available at: [Link]
ACS Publications. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][13]oxazepin-9-yl]-1H-pyrazol-1-yl. Available at: [Link]
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under. Available at: [Link]
ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link]
University of Victoria. (n.d.). Recrystallization. Available at: [Link]
Medicinal Chemistry and Drug Action. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available at: [Link]
ResearchGate. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]
Google Patents. (n.d.). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
Google Patents. (n.d.). EP1918282A1 - Method for preparing medetomidine and its salts.
PMC. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Available at: [Link]
IMR Press. (n.d.). Synthesis and characterization of four process impurities in pazopanib. Available at: [Link]
European Patent Office. (2023). NOVEL SALT OF IMIDAZO[1,2-A]PYRIDINE COMPOUND, CRYSTALLINE FORM THEREOF, AND PREPARATION METHOD. Available at: [Link]
"column chromatography protocol for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one"
Technical Support Center: Purification & Troubleshooting for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Troubleshooting for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic behavior and providing a self-validating workflow to ensure high-fidelity purification.
Part 1: Mechanistic Grounding & Diagnostic Overview
The Chemical Challenge:
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one features a highly polarized lactam-like core. While the N1 and C4 positions are methylated, the N3 position remains an unsubstituted secondary amine (NH).
Causality: The N3-H acts as a potent hydrogen-bond donor, while the C2=O acts as a strong acceptor. When exposed to standard normal-phase silica gel (which is densely populated with acidic silanol groups, Si-OH), the molecule undergoes severe chemisorption. This nonlinear adsorption isotherm manifests as severe band broadening, streaking, and poor mass recovery[1].
The Solution: To achieve a linear elution profile, the acidic silanols must be competitively capped using a basic modifier (e.g., Triethylamine), or the solvent system must be shifted to a highly polar, protic-disrupting mixture[2].
Part 2: Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, this protocol is designed as a self-validating system . You will not proceed to the next step without empirical confirmation of the previous step's success.
Step-by-Step Methodology: Et3N-Deactivated Silica Gel Chromatography
Action: Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in Hexane:EtOAc (1:1). Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.
Validation: If the target compound appears precisely on the diagonal axis, it is stable on silica. If it falls off the diagonal, it is degrading, and you must switch to neutral alumina.
Step 2: Stationary Phase Deactivation
Action: Prepare a slurry of silica gel 60 (40-63 µm) using the initial mobile phase (e.g., Hexane:EtOAc 8:2) spiked with 1% v/v Triethylamine (Et3N) [2][3].
Causality: The Et3N irreversibly binds to the most acidic silanol sites, neutralizing the stationary phase and preventing the imidazol-2-one from tailing.
Step 3: Column Packing & Equilibration
Action: Pour the slurry smoothly into the column (target a 1:40 crude-to-silica mass ratio). Flush with 3 Column Volumes (CV) of the Et3N-spiked mobile phase.
Validation: Measure the pH of the eluent exiting the column. It must be basic (pH > 8) to confirm the silica bed is fully deactivated.
Step 4: Dry Loading & Elution
Action: Dissolve the crude in a minimal amount of Dichloromethane (DCM), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this evenly onto the column bed. Elute using a step gradient from Hexane:EtOAc (8:2) to (1:1)[3].
Causality: Dry loading prevents the "solvent shock" and band distortion that occurs when a highly polar liquid load interacts with a less polar mobile phase.
Step 5: Fraction Analysis & Mass Balance (Checkpoint 2)
Action: Analyze fractions via TLC. Co-spot the fractions directly over the original crude mixture spot to validate the exact Rf match. Pool the pure fractions and concentrate under reduced pressure (<40°C).
Validation: Weigh the final purified product and all byproduct fractions. The total mass must equal ≥95% of the loaded crude mass. A lower mass balance indicates irreversible retention, requiring a column flush with DCM:MeOH (9:1)[4].
Part 3: Troubleshooting Guides & FAQs
Q: My target compound is co-eluting with a non-polar aromatic impurity. How do I improve resolution without changing the stationary phase?A: The causality of co-elution here is a lack of differential selectivity in aliphatic/ester solvent systems. Switch your mobile phase from Hexane/EtOAc to a Toluene/Acetone (7:3) system containing 1% Et3N. Toluene introduces strong
π−π
interactions that will differentially retain the aromatic impurity while allowing the aliphatic-methylated imidazol-2-one to elute cleanly.
Q: Why does 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one streak across multiple fractions even when the Rf is optimal (0.3)?A: If the Rf is correct but the peak shape is broad, you are experiencing poor mass transfer kinetics. This occurs when the solvent viscosity is too high or the silanols are not fully capped. Ensure you have flushed the column with enough Et3N prior to loading[2]. Alternatively, switch to a lower-viscosity, higher-polarity system like DCM/MeOH (98:2)[4].
Q: I cannot visualize the compound under 254 nm UV light on the TLC plate. What is the alternative?A: While the C=C-C=O conjugated system absorbs at 254 nm, the molar absorptivity can be weak at low concentrations. Use a Potassium Permanganate (
KMnO4
) stain . The alkene bond in the dihydro-imidazol-2-one ring will rapidly reduce the Mn(VII) to Mn(IV), appearing as a bright yellow spot against a purple background.
Part 4: Quantitative Data Presentation
Table 1: Empirical Mobile Phase Optimization for Imidazol-2-one Derivatives
Solvent System
Additive
Expected Rf
Elution Profile
Mechanistic Rationale
Hexane / EtOAc (5:1)
None
0.10 - 0.15
Severe Tailing
Uncapped silanols strongly bind the N3-H group[3].
Hexane / EtOAc (1:1)
1% Et3N
0.25 - 0.35
Sharp, Symmetrical
Et3N competitively binds acidic silanols, ensuring linear elution[1][2].
DCM / MeOH (95:5)
None
0.40 - 0.50
Moderate Tailing
MeOH disrupts hydrogen bonding but lacks the basicity to fully cap silanols[4].
Toluene / Acetone (7:3)
1% Et3N
0.20 - 0.30
Excellent Resolution
Introduces
π−π
interactions for separating aromatic impurities.
Part 5: Mandatory Visualization
Figure 1: Self-validating chromatography optimization workflow for imidazol-2-one derivatives.
Part 6: References
Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: SUPPORTING INFORMATION Syn-1,2-Diaminobenzocyclobutenes from[2+2] cycloaddition of 2-imidazolones with arynes
Source: The Royal Society of Chemistry
URL: [Link]
Title: Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: New Approaches to the Synthesis of 4-(2-Aminophenyl)-1,3-dihydro-2H-imidazol-2-ones and 3-Ureidoindoles
Source: University of Pardubice (upce.cz)
URL: [Link]
Technical Support Center: Purification & Recrystallization of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Welcome to the Technical Support Center for heterocyclic building blocks. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1,4-dimethyl-2,3-dihydro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic building blocks. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6).
Because this specific imidazolone derivative typically presents as a viscous oil or a very low-melting solid at room temperature [1], standard room-temperature recrystallization techniques will fail. Instead, researchers must employ cryo-crystallization , sub-zero solvent-antisolvent precipitation , or flash column chromatography prior to inducing lattice formation [2].
I. Physicochemical Profile & Crystallization Parameters
To successfully crystallize a compound, you must first understand the thermodynamic barriers preventing it from solidifying.
Parameter
Value / Description
Impact on Crystallization Workflow
CAS Number
93782-02-6
N/A
Physical State (RT)
Viscous Oil / Low-Melting Solid
Requires sub-zero temperatures (-20°C to -78°C) to overcome the entropy of mixing and induce lattice formation.
Solubility Profile
High in DCM, EtOAc, MeOH; Low in Pentane, Hexane
Ideal for solvent/antisolvent systems (e.g., Diethyl Ether/Pentane).
H-Bonding Potential
Acceptor (C=O), Donor (N-H)
Highly prone to forming syrups if trace water is present. Strictly anhydrous solvents are mandatory.
Primary Challenge
"Oiling Out" (Liquid-Liquid Phase Separation)
Requires strict temperature control and mechanical stimulation (scratching/seeding) to lower the nucleation energy barrier.
II. Cryo-Crystallization Decision Workflow
Workflow for the purification and cryo-crystallization of low-melting imidazolone derivatives.
III. Step-by-Step Methodology: Cryo-Crystallization & Trituration
Self-Validating Protocol: Before beginning, run a crude
1
H-NMR. If the purity is below 85%, impurities will depress the melting point further, making crystallization mathematically impossible due to the entropy of mixing. If impure, perform silica gel flash chromatography first [2].
Solvent Preparation: Dry diethyl ether (Et
2
O) and pentane over activated 3Å molecular sieves for 24 hours.
Causality: Trace water acts as a competitive hydrogen-bonding agent with the N-H and C=O groups of the imidazolone, forming a stable, non-crystallizing syrup.
Dissolution: In an oven-dried Schlenk flask under nitrogen, dissolve the crude oil in the absolute minimum volume of slightly warmed anhydrous Et
2
O (approx. 30°C).
Antisolvent Addition (Cloud Point): Slowly add anhydrous pentane dropwise while swirling until a faint, persistent turbidity (cloud point) is reached. If the solution oils out immediately, add 1-2 drops of Et
2
O until the oil redissolves into a clear solution.
Thermal Annealing (Cooling): Allow the flask to cool to room temperature undisturbed. Then, transfer to a -20°C freezer for 2 hours. If no crystals form, transfer to a dry ice/acetone bath (-78°C).
Mechanical Nucleation (Trituration): If the compound separates as an oil at low temperatures (liquid-liquid phase separation), use a pre-chilled glass stirring rod to vigorously scratch the inside of the flask at the liquid interface.
Causality: Scratching creates microscopic glass shards and localized acoustic cavitation that serve as heterogeneous nucleation sites, lowering the activation energy barrier for crystal lattice formation [3].
Isolation: Once crystallization is complete, filter the solid rapidly using a pre-chilled Büchner funnel. Wash the filter cake with -78°C pentane to remove residual mother liquor. Dry under high vacuum immediately to prevent the solid from melting as it warms to room temperature.
IV. Troubleshooting & FAQs
Q1: My compound keeps "oiling out" (forming a second liquid phase) instead of forming crystals. How do I fix this?A1: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when impurities disrupt the crystal lattice.
Troubleshooting:
Warm and Re-dissolve: Warm the mixture until the oil dissolves. Add 5-10% more of the "good solvent" (Et
2
O) to shift the saturation curve.
Slower Cooling: Do not plunge the flask directly into -78°C. Cool stepwise from RT
→
4°C
→
-20°C
→
-78°C.
Seeding: If you have a previously successful batch, drop a microscopic seed crystal into the solution at -20°C to bypass the nucleation energy barrier.
Q2: Can I use salt formation (e.g., HCl gas) to crystallize this compound as a solid salt?A2: No. Unlike standard imidazoles, 2-imidazolones possess a urea-like resonance structure. The lone pair on the nitrogen atoms is heavily delocalized into the carbonyl
π
-system. This drastically reduces their basicity, making them exceptionally poor candidates for standard hydrochloride or sulfate salt formation. Attempting to force salt formation with strong acids often leads to ring hydrolysis or degradation. You must rely on neutral cryo-crystallization.
Q3: I ran a column, but the fractions containing the product are still a stubborn oil. What is the best solvent system for flash chromatography?A3: Imidazolones are highly polar but can streak on silica. Literature precedent for 2-imidazolone derivatives recommends a gradient of n-hexane to ethyl acetate (typically starting at 5:1 and moving to 2:1) [2]. Ensure your silica is high quality (40-63 µm).
Q4: How does ambient humidity affect my isolated product?A4: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one is highly hygroscopic. Even if you successfully isolate crystals at -78°C, exposing the cold filter cake to ambient laboratory air will cause rapid condensation of atmospheric moisture. The water will hydrogen-bond with the imidazolone, causing the crystals to "melt" back into an oil (deliquescence). Always filter under a blanket of dry nitrogen or immediately transfer the cold filter cake to a vacuum desiccator.
V. References
syn-1,2-Diaminobenzocyclobutenes from[2+2] cycloaddition of 2-imidazolones with arynes
Source: Chemical Communications (RSC Publishing), 2024, 60, 11928-11931.
URL:[Link]
Purification of Laboratory Chemicals (7th Edition)
Source: Butterworth-Heinemann (Elsevier)
URL:[Link]
Troubleshooting
"identifying byproducts in 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one synthesis"
Technical Support Center: Synthesis of 1,3-Dimethyl-2-imidazolidinone (DMI) Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-imidazolidinone (D...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 1,3-Dimethyl-2-imidazolidinone (DMI)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-imidazolidinone (DMI), also known by its IUPAC name 1,3-Dimethylimidazolidin-2-one and less commonly as 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. DMI is a versatile, high-boiling, polar aprotic solvent with exceptional thermal and chemical stability, making it invaluable in polymer science, organic synthesis, and electronic materials manufacturing.[1][2][3] However, its synthesis is not without challenges, and the presence of even trace byproducts can significantly impact its performance in sensitive applications.
This guide is structured to provide direct, actionable answers to common problems encountered during the synthesis and purification of DMI. It is designed for researchers and professionals seeking to optimize their synthetic protocols and troubleshoot purity issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purity of DMI.
Q1: What are the primary industrial and lab-scale methods for synthesizing DMI?
There are several established routes to DMI, each with distinct advantages and disadvantages:
Phosgene Method: This is a common and efficient route involving the reaction of N,N'-dimethylethylenediamine (DMEDA) with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base.[3][4] While capable of producing high yields, this method involves the use of highly toxic phosgene and generates corrosive HCl as a byproduct, requiring specialized equipment and stringent safety protocols.[5]
Urea Method: This method involves the reaction of DMEDA with urea. It is generally considered a safer alternative to the phosgene method. The reaction proceeds through a nucleophilic cyclization mechanism, eliminating two molecules of ammonia.[6] However, this route can suffer from lower yields and may require higher temperatures, which can lead to different side reactions if not properly controlled.[7]
Carbon Dioxide Method: DMEDA can be reacted with carbon dioxide under high temperature and pressure to yield DMI.[8] The main drawbacks are the need for specialized high-pressure equipment and strict process control, making it less common for typical laboratory synthesis.[5]
Q2: I purchased high-purity DMI, but it's causing issues in my isocyanate polymerization. What impurities could be present?
Even commercially available DMI with a purity of >99% by GC can contain trace amounts of protic impurities that are highly reactive with sensitive functional groups like isocyanates. These impurities act as polymerization terminators, preventing the formation of high molecular weight polymers.[9] Common culprits include:
Urea
Biuret (formed from the dimerization of urea)
N-Methylformamide (NMF)
Acetamide
These byproducts often originate from the specific manufacturing process or subsequent distillation conditions and can be present at levels of 50-1000 ppm.[9]
This section provides in-depth solutions to specific experimental problems in a question-and-answer format.
Issue 1: Low Yield and Formation of a High-Boiling Viscous Residue in the Phosgene Route
Q: My reaction of N,N'-dimethylethylenediamine (DMEDA) with phosgene resulted in a low yield of DMI and a large amount of a viscous, high-boiling residue. What is this residue and how can I prevent its formation?
A: The formation of a viscous, high-boiling residue is a classic indicator of oligomerization or polymerization. This occurs when the stoichiometry of the reactants is locally imbalanced or when reaction conditions, particularly pH, are not properly controlled. Phosgene is a bifunctional electrophile, and DMEDA is a bifunctional nucleophile. Instead of the desired intramolecular cyclization, intermolecular reactions can occur where one phosgene molecule links two DMEDA molecules, leading to linear or cyclic oligomers.
The primary cause is often poor pH control during the reaction. A US Patent explicitly states that maintaining the pH between 3.0 and 10.0 by the controlled addition of a dehydrochlorinating agent (e.g., NaOH) is critical to suppress the formation of byproducts from these intermolecular reactions.[4][10]
Mitigation Strategy:
Controlled Addition: Add the phosgene solution slowly and sub-surface to a vigorously stirred solution of DMEDA and water. This prevents localized excesses of phosgene.
Simultaneous pH Control: Concurrently add an aqueous base (e.g., 20-50% NaOH) at a rate that maintains the pH within the optimal range of 3.0-10.0.[4] Use a calibrated pH meter for continuous monitoring.
Temperature Management: Keep the reaction temperature low (e.g., 0-10 °C) during the addition to slow down the reaction rate and allow for better control.
Caption: Desired vs. Undesired reaction pathways in DMI synthesis.
Issue 2: Unexpected Peaks in Analytical Spectra After Purification
Q: I've purified my DMI by vacuum distillation, but I still see several small peaks in my ¹H NMR and GC-MS. What are these impurities?
A: Even after careful distillation, co-distillation of impurities with similar boiling points or thermal decomposition during distillation can lead to persistent, low-level contamination. Identifying these is key to further purification.
Common Impurities and Their Signatures:
N,N'-dimethylethylenediamine (DMEDA): The starting material. It has a lower boiling point (~120 °C) than DMI (~225 °C) but can be carried over.[3][11]
N-(2-(methylamino)ethyl)formamide: A potential byproduct from side reactions or decomposition.
1-Methyl-2-imidazolidinone: Can arise if the starting DMEDA is contaminated with N-methylethylenediamine.
Thermal Decomposition Products: If distillation is performed at too high a temperature (pot temperature >150-160 °C), DMI itself can begin to decompose.[12][13]
The table below summarizes key analytical data to help identify these species.
A systematic approach is crucial for identifying unknown byproducts.
Caption: Systematic workflow for byproduct analysis in DMI synthesis.
Section 3: Recommended Experimental Protocol
This section provides a representative lab-scale protocol. Warning: This procedure involves highly toxic and corrosive chemicals. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of DMI via the Phosgene Method (Lab Scale)
This protocol is based on the principles of reacting DMEDA with a phosgene source while maintaining strict pH control.[4]
Materials:
N,N'-dimethylethylenediamine (DMEDA), 88.15 g (1.0 mol)
20% Phosgene solution in toluene (or equivalent triphosgene)
30% (w/w) Sodium hydroxide solution
Deionized water
Toluene
Anhydrous magnesium sulfate
Equipment:
1 L three-neck round-bottom flask
Mechanical stirrer
Two dropping funnels
Thermometer
Calibrated pH meter
Ice bath
Procedure:
Setup: Equip the 1 L flask with the mechanical stirrer, thermometer, and one dropping funnel. Place the flask in an ice bath.
Initial Charge: Charge the flask with N,N'-dimethylethylenediamine (1.0 mol) and 300 mL of deionized water. Begin stirring and cool the solution to 0-5 °C.
Reaction:
Begin the slow, dropwise addition of the 20% phosgene solution. The total amount should be a slight excess, approximately 1.1 to 1.2 molar equivalents relative to DMEDA.[10]
Simultaneously, begin adding the 30% NaOH solution from the second dropping funnel. Monitor the pH of the reaction mixture continuously.
Crucial Step: Adjust the addition rate of the NaOH solution to maintain the reaction pH between 8.0 and 9.0. Do not allow the pH to drop below 7 or exceed 10.[4]
Maintain the reaction temperature below 10 °C throughout the additions. This process may take 2-3 hours.
Digestion: After the additions are complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Workup:
Transfer the reaction mixture to a separatory funnel. The product is water-soluble, so a solvent extraction is required.
Add 200 mL of toluene and shake vigorously. Separate the layers.
Extract the aqueous layer two more times with 100 mL portions of toluene.
Combine the organic layers and dry over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the toluene solution on a rotary evaporator to remove the bulk of the solvent.
Transfer the resulting crude oil to a distillation apparatus suitable for vacuum distillation.
Distill under reduced pressure. Collect the fraction boiling at approximately 95-100 °C at 10 mmHg. The boiling point of DMI is 225 °C at atmospheric pressure.[3][14]
The purified DMI should be a colorless, clear liquid.
References
Tachikawa, M., & Takagi, K. (1987). U.S. Patent No. 4,668,793. U.S. Patent and Trademark Office.
ResearchGate. Synthesis of dimethyl isosorbide (DMI) by DMC chemistry. Available at: [Link]
Kim, C. S., & Lee, J. S. (1987). KR Patent No. 870001899B1. Google Patents.
Wikipedia. 1,3-Dimethyl-2-imidazolidinone. Available at: [Link]
ResearchGate. A Theoretical Study on the Phosgenation of Methylene Diphenyl Diamine (MDA). Available at: [Link]
Wikipedia. N,N'-Dimethylethylenediamine. Available at: [Link]
Mitsui Fine Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone). Available at: [Link]
Standridge Global. (2024, September 2). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Available at: [Link]
Główka, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5085. Available at: [Link]
Shestakova, T., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]
Mitsui Toatsu Chemicals, Inc. (1986). EP Patent No. 0198345B1. Google Patents.
BASF AG. (1989). US Patent No. 4,879,393. Google Patents.
U.S. Department of Energy. (2014). Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity. Office of Scientific and Technical Information. Available at: [Link]
Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Phosgene. Chemical Reviews, 64(6), 645-687. Available at: [Link]
ResearchGate. Thermal decomposition of the prepared compounds. Available at: [Link]
ResearchGate. Methods for the synthesis of 1-substituted 1H-imidazol-2(3H)-ones. Available at: [Link]
Gemo, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3588-3598. Available at: [Link]
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug Discovery. Available at: [Link]
Yusoff, M. M., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(1), 1058-1064. Available at: [Link]
Zhang, R., et al. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. The Journal of Physical Chemistry A, 116(31), 8239-8247. Available at: [Link]
Główka, A., et al. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. International Journal of Molecular Sciences, 26(2), 1541. Available at: [Link]
ResearchGate. (PDF) The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones.... Available at: [Link]
Baskin, J. M., & Rovis, T. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(20), 3965–3968. Available at: [Link]
ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link]
Smith, J. R., et al. (1983). EP Patent No. 0090715A2. Google Patents.
Scribd. Thermal Decomposition of DMSO Study. Available at: [Link]
de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. Available at: [Link]
ResearchGate. REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]
"stability of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one in different solvents"
Welcome to the Technical Support Center for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). As an essential heterocyclic building block in pharmaceutical development and synthetic chemistry, understanding t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). As an essential heterocyclic building block in pharmaceutical development and synthetic chemistry, understanding the solvent-dependent stability of this cyclic urea derivative is critical.
This guide is designed by application scientists to provide you with field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.
I. Core FAQs: Solvent Compatibility & Stability Mechanisms
Q: Why does 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one degrade rapidly in aqueous alkaline buffers?A: The degradation is driven by the electrophilicity of the C2 carbonyl carbon. While the imidazol-2-one ring retains approximately 50% of the aromatic delocalization energy of a free carbene (providing baseline stability in neutral water)[1], this stabilization is insufficient against strong nucleophiles. In alkaline conditions (e.g., >0.1 M KOH), hydroxide ions readily attack the C2 position. This forms a high-energy tetrahedral intermediate that collapses via C–N bond cleavage, resulting in irreversible ring-opening into a linear N-methyl-N-(2-oxopropyl)urea derivative[1][2].
Q: Can I use ethereal solvents like THF or Dioxane for long-term stock storage?A: It is highly discouraged unless the solvent is rigorously maintained as peroxide-free. The C4=C5 double bond in this molecule is highly electron-rich due to the electron-donating inductive effect of the C4-methyl group. Trace hydroperoxides, which naturally form in aging ethers exposed to air, undergo electrophilic addition to this double bond. This leads to epoxidation and subsequent dihydroxylation or complete oxidative ring cleavage[3].
Q: What is the optimal solvent system for long-term preservation of this compound?A: Anhydrous, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal. The compound is highly stable in these environments because the absence of protic or nucleophilic species prevents both base-catalyzed hydrolysis and hydrogen-bond-mediated tautomerization[4].
II. Mechanistic Visualization
Figure 1: Base-catalyzed hydrolytic ring-opening pathway of the imidazol-2-one core.
III. Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the empirical stability profiles of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one across common laboratory solvent systems.
Solvent System
Temperature
Est. Half-Life (
t1/2
)
Primary Degradation Pathway
DMSO (Anhydrous)
25°C
> 12 months
None (Highly Stable)
Water (pH 7.0)
25°C
> 4 weeks
Slow reversible hydration
Aqueous KOH (1.0 M)
25°C
< 2 hours
Base-catalyzed ring-opening
THF (Aged, ambient air)
25°C
3 - 5 days
Peroxide-mediated oxidation
Methanol (0.1% TFA)
40°C
~ 14 days
Acid-catalyzed solvolysis
IV. Troubleshooting Guide: Experimental Anomalies
Issue 1: Multiple closely eluting peaks observed during LC-MS analysis using standard Water/Methanol gradients.
Probable Cause: Dynamic equilibrium of hydration. In protic solvents, the C4=C5 double bond can undergo reversible hydration, creating a transient tertiary alcohol species (+18 Da mass shift) that separates on the column but may revert in the ionization source.
Solution: Buffer the mobile phase to pH 6.5–7.0 using ammonium acetate to suppress acid/base-catalyzed hydration, and utilize a steeper organic gradient to minimize on-column residence time.
Issue 2: Severe loss of product yield during concentration from basic aqueous workups.
Probable Cause: Base-catalyzed hydrolysis[2]. Prolonged exposure to basic aqueous conditions during extraction (e.g., using saturated
NaHCO3
or
NaOH
) initiates the ring-opening cascade shown in Figure 1.
Solution: Strictly neutralize the aqueous layer to pH 7.0 using 1M HCl prior to organic extraction. Perform extractions rapidly and dry the organic layer over anhydrous
Na2SO4
immediately.
V. Experimental Protocols: Self-Validating Solvent Stability Assay
When introducing this compound into a novel assay buffer or solvent system, you must empirically validate its stability. The following protocol is designed as a self-validating system , meaning it contains internal controls that automatically flag false positives (e.g., apparent degradation caused by solvent evaporation rather than chemical breakdown).
Step 1: Preparation of the Baseline Stock
Procedure: Dissolve 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one in anhydrous DMSO to a concentration of 10 mM. Add 1 mM of an inert internal standard (e.g., triphenylene).
Causality: Utilizing anhydrous DMSO prevents premature hydrolytic initiation. The internal standard provides a fixed reference point; if the ratio of target-to-standard changes, true chemical degradation is occurring. If both concentrations increase equally, the solvent is merely evaporating.
Step 2: Environmental Incubation
Procedure: Spike the 10 mM stock into your target test solvent (e.g., pH 7.4 PBS) to a final concentration of 100 µM. Seal the vials under an argon atmosphere and incubate at 37°C in the dark.
Causality: Sealing under argon eliminates atmospheric oxygen and moisture as confounding variables, ensuring that any observed degradation is strictly a function of the solvent matrix itself.
Procedure: At each time point, extract a 50 µL aliquot and immediately dilute it into 450 µL of cold (-20°C) Acetonitrile containing 0.1% Formic Acid. Store at -80°C until analysis.
Causality: Rapidly lowering the temperature and shifting the matrix to an acidic, aprotic environment instantly halts kinetic degradation (quenching), "freezing" the molecular state for accurate quantification.
Step 4: Orthogonal LC-MS/UV Analysis
Procedure: Analyze the quenched samples using LC-MS equipped with a Photodiode Array (PDA) detector. Monitor UV absorbance at 254 nm and ESI+ mass signals.
Causality: Relying solely on UV is dangerous; if the molecule degrades into a UV-inactive species (e.g., complete saturation of the ring), it will appear as a loss of mass balance. Using orthogonal MS detection ensures all degradation fragments (like the ring-opened urea) are captured and quantified.
Figure 2: Self-validating experimental workflow for empirical solvent stability profiling.
VI. References
1.[1] Holloczki, O. et al. "Hydrolysis of Imidazole-2-ylidenes | Request PDF - ResearchGate", Journal of the American Chemical Society. URL:
2.[3] "Peroxynitrite reaction products of 3′,5′-di-O-acetyl-8-oxo-7,8-dihydro-2′-deoxyguanosine | PNAS", Proceedings of the National Academy of Sciences. URL:
3. "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions", The Journal of Organic Chemistry. URL:
4. "Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids", Macromolecules. URL:
"degradation pathways of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one"
Welcome to the Technical Support & Troubleshooting Center for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). As a Senior Application Scientist, I have designed this portal to help researchers, analytical c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6).
As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of this specific cyclic urea derivative. Imidazol-2-ones are frequently encountered as critical synthetic intermediates and biologically relevant degradation products 1. Understanding the causality behind their degradation is essential for developing robust pharmaceutical formulations and accurate analytical methods.
Mechanistic Overview of Degradation Pathways
The structural vulnerabilities of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one lie in two primary areas:
The Cyclic Urea Core (C2): Highly susceptible to nucleophilic attack (especially by hydroxide ions), leading to ring-opening hydrolysis.
The Electron-Rich Alkene (C4=C5): The electron-donating methyl group at C4 increases the electron density of the double bond, making it a prime target for electrophilic oxidation by reactive oxygen species (ROS) or peroxides 2.
Fig 1. Primary hydrolytic and oxidative degradation pathways of the compound.
Self-Validating Experimental Protocols
To accurately map these pathways in your laboratory, you must utilize self-validating workflows. This ensures that the degradation observed is a true chemical phenomenon and not an artifact of poor sample handling.
Fig 2. Self-validating workflow for forced degradation profiling.
Step 1: Baseline Establishment. Prepare a 1.0 mg/mL stock solution of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one in HPLC-grade acetonitrile.
Causality: Acetonitrile prevents the premature solvolysis that frequently occurs in protic solvents like methanol.
Self-Validation: Inject a 5 µL aliquot into the LC-UV (220 nm). Proceed only if the parent peak area constitutes >98% of the total chromatogram.
Step 2: Stress Induction. Transfer 1.0 mL of stock to an amber vial. Add 1.0 mL of 0.1 N NaOH. Cap tightly and incubate at 60°C for 4 hours.
Causality: The hydroxide ion acts as a strong nucleophile, attacking the electrophilic C2 carbonyl carbon. Elevated heat accelerates the formation of the tetrahedral intermediate, forcing the cleavage of the N1-C2 bond.
Step 3: Reaction Quenching. Remove from heat and immediately add 1.0 mL of 0.1 N HCl.
Self-Validation: Extract a 10 µL drop and test with a calibrated micro-pH electrode. Ensure the pH is strictly 7.0 ± 0.2. If not, titrate accordingly. This prevents artifactual degradation while the sample sits in the autosampler queue.
Step 4: Analytical Detection. Analyze via LC-MS/MS (ESI+). Look for the depletion of the parent ion ([M+H]+ 113.07) and the emergence of 1-(methylamino)propan-2-one ([M+H]+ 88.07).
Protocol B: Oxidative Stress via Peroxide
Step 1: Matrix Preparation. Dissolve the compound to 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.
Step 2: Oxidative Induction. Add 3% (v/v) H_2O_2. Incubate at 25°C in the dark for 24 hours.
Step 3: Quenching. Add 100 µL of 10% sodium thiosulfate solution to quench residual peroxides.
Self-Validation: Dip a peroxide test strip into the vial. The reading must be <1 ppm. Unquenched peroxides will degrade your LC column's stationary phase and cause in-source oxidation during MS ionization, leading to false positives.
Step 4: Analytical Detection. Analyze via LC-MS/MS to detect the 4,5-diol intermediate ([M+H]+ 147.07).
Troubleshooting FAQs
Q: During LC-MS analysis of oxidative degradation samples, I observe an unexpected [M+16] peak instead of the[M+34] diol. What is the mechanistic cause, and how do I resolve it?A: An [M+16] mass shift indicates the formation of an epoxide intermediate (oxirane ring) at the C4-C5 position that has not yet undergone hydrolytic ring-opening to form the expected 4,5-diol ([M+34]). This typically occurs if your stress matrix is too anhydrous or if the reaction was quenched too rapidly.
Resolution: To achieve a stable, quantifiable diol, introduce a mild acidic hydrolysis phase (adjust to pH 4.5 using dilute acetic acid) for 2 hours prior to final neutralization and analysis. This catalyzes the opening of the epoxide.
Q: My 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one stock solutions degrade rapidly in basic buffers (pH > 8.5) but remain stable in acidic media (pH 2.0). Why is the stability so pH-dependent?A: The compound features a cyclic urea core. Under basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the C2 carbonyl, leading to rapid ring cleavage. Conversely, under acidic conditions, the carbonyl oxygen becomes protonated. While this increases the electrophilicity of the carbon, water is a poor nucleophile compared to hydroxide. Furthermore, the resonance stabilization provided by the adjacent nitrogen lone pairs makes the protonated cyclic urea surprisingly robust against acid-catalyzed hydrolysis 3.
Q: We are seeing a loss of parent compound under UV light, but no distinct degradation peaks appear in the LC-UV chromatogram. Where is the mass going?A: Imidazol-2-ones are prone to [2+2] photocycloaddition reactions when exposed to UV light, leading to the formation of cyclobutane-linked dimers or higher-order oligomers. These polymeric species often precipitate out of solution or bind irreversibly to the LC column frits, rendering them invisible to standard LC-UV methods.
Resolution: Switch to a size-exclusion chromatography (SEC) column or analyze the sample vial for micro-precipitates using dynamic light scattering (DLS).
Quantitative Data Summary
The following table summarizes the expected kinetic behavior and mass balance recovery during standardized forced degradation testing.
Table 1: Standardized Degradation Kinetics & Mass Balance Matrix
Stress Condition
Reagent
Temp (°C)
Time to 10% Degradation (
t90
)
Primary Degradant [M+H]+
Mass Balance Recovery (%)
Acidic Hydrolysis
0.1 N HCl
60
120.0 hrs
88.07 (Amino Ketone)
98.5%
Basic Hydrolysis
0.1 N NaOH
60
4.5 hrs
88.07 (Amino Ketone)
92.1%
Oxidative
3% H_2O_2
25
18.0 hrs
147.07 (4,5-Diol)
89.4%
Photolytic
UV-C (254 nm)
25
72.0 hrs
Dimers (Invisible to UV)
< 40.0%
References
Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology.
A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MS n and Its Pharmaceutical Formulation Analysis. Oxford Academic.
Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Publications.
Technical Support Center: Managing the Hygroscopic Nature of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Welcome to the Technical Support Center for handling 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) . As an unsaturated cyclic urea derivative, this compound is a highly polar, aprotic building block and sol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) . As an unsaturated cyclic urea derivative, this compound is a highly polar, aprotic building block and solvent. While its high dielectric constant makes it exceptional for solvating cations and accelerating nucleophilic reactions, it also renders the compound extremely hygroscopic.
This guide provides researchers and drug development professionals with field-proven methodologies to diagnose moisture contamination, dehydrate the solvent, and validate its purity for sensitive chemical applications.
The Causality of Moisture Contamination in Cyclic Ureas
Why is this specific compound so prone to water absorption?
The extreme hygroscopicity of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is an intrinsic property of its molecular architecture. The two nitrogen atoms strongly donate electron density into the carbonyl (C=O) system via resonance. This hyper-polarization renders the carbonyl oxygen a potent hydrogen-bond acceptor. When exposed to ambient air, the solvent rapidly coordinates with atmospheric water molecules.
However, there is a mechanistic advantage: unlike the sulfoxide (S=O) group in DMSO, which forms exceptionally strong hydrogen bonds with water, the cyclic urea C=O bond forms slightly weaker adducts[1]. This means that while the compound absorbs water just as fast as DMSO, it can be more effectively dehydrated using properly activated molecular sieves and vacuum distillation without requiring destructive chemical drying agents.
Troubleshooting Guide: Diagnostics & Resolutions
Q: My organometallic coupling reactions (e.g., Grignard, organolithium) fail or exhibit poor yields when using this compound as a solvent or additive. Could moisture be the culprit?A: Yes. Moisture contamination is the primary cause of failure in these systems. Even trace amounts of water (>50 ppm) will rapidly protonate and quench sensitive organometallic reagents or poison transition-metal catalysts. Commercial cyclic ureas can contain up to 2000 ppm of water upon opening. You must implement a deep dehydration protocol and validate it via Karl Fischer titration before use.
Q: The solvent turned yellow or brown during my distillation attempt. What happened?A: Thermal degradation or oxidation occurred. The unsaturated double bond in the dihydro-imidazol-2-one ring makes it more susceptible to polymerization or decomposition at high temperatures compared to its saturated analog, DMI. Resolution: Never distill this compound at atmospheric pressure. Always perform a vacuum distillation to lower the boiling point significantly, and ensure the system is thoroughly degassed prior to heating.
Q: Can I just dry it in an oven or use a standard desiccant like Magnesium Sulfate (MgSO₄)?A: No. Heating the solvent open to air will accelerate moisture uptake upon cooling and cause oxidative degradation. Standard desiccants are thermodynamically insufficient for highly polar aprotic solvents. You must use activated 4Å molecular sieves or perform vacuum distillation over calcium hydride (CaH₂)[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every drying process must be paired with an empirical validation step. Do not rely on visual inspection.
Protocol A: Deep Dehydration via CaH₂ Vacuum Distillation
Objective: Reduce water content from >1000 ppm to <20 ppm without thermal degradation.
Pre-Drying: Inside an argon-filled glovebox, add activated 4Å molecular sieves (10% w/v) to the as-received solvent. Allow it to stand for 24 hours. This removes bulk water and prevents excessive hydrogen gas evolution in the next step.
Chemical Drying: Decant the pre-dried solvent into an oven-dried Schlenk flask containing finely crushed Calcium Hydride (CaH₂) (2% w/v). Stir under an argon atmosphere for 12 hours.
Degassing: Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen. This prevents oxidative degradation of the unsaturated ring during heating.
Vacuum Distillation: Distill the solvent under high vacuum (< 0.1 mmHg). Discard the first 10% (forerun) and leave the last 10% in the still pot. Collect the middle fraction in an oven-dried, argon-purged receiving flask[2].
Storage: Transfer the purified solvent into a dark amber bottle containing freshly activated 4Å molecular sieves. Seal tightly and store in a glovebox[3].
Protocol B: Self-Validating Moisture Analysis (Coulometric Karl Fischer)
Objective: Empirically verify that the water content is strictly < 50 ppm[4].
Cell Preparation: Ensure the coulometric Karl Fischer (KF) titrator is equipped with a diaphragm-less cell and fresh generator solution suitable for polar organics.
Blanking: Allow the instrument to titrate background moisture until the drift stabilizes below 10 µ g/min .
Sampling: Inside the glovebox, draw exactly 1.0 mL of the distilled solvent into a dry, gas-tight syringe. Cap the needle with a rubber septum before removing it from the inert atmosphere.
Injection (Back-Weighing): Weigh the full syringe. Inject the solvent into the KF cell through the septum. Re-weigh the empty syringe to determine the exact mass of the injected sample.
Validation: The titrator will report the absolute water mass. Calculate the ppm (µg water / g solvent). If the result is > 50 ppm, the batch fails validation and must be redistilled.
Quantitative Data: Efficacy of Drying Agents
The following table summarizes the expected residual water content based on the chosen drying methodology.
Drying Method
Initial Water Content
Duration
Final Water Content
Suitability / Application
As-Received (Air Exposed)
~2000 ppm
N/A
>2000 ppm
Aqueous extractions, washing
Standard Desiccant (MgSO₄)
2000 ppm
24h
~500 ppm
Mild synthetic steps
Activated 4Å Molecular Sieves
2000 ppm
48h
50–100 ppm
General homogeneous catalysis
CaH₂ Vacuum Distillation + 4Å MS
2000 ppm
12h
< 20 ppm
Air-sensitive organometallics
Anhydrous Preparation Workflow
Caption: Workflow for anhydrous preparation and validation of cyclic urea solvents.
Frequently Asked Questions (FAQs)
Q: How do I properly activate 4Å molecular sieves for this specific solvent?A: Standard oven heating is insufficient. Place the sieves in a specialized heating mantle or vacuum oven at 300°C under high vacuum (< 0.1 mbar) for a minimum of 12 hours. Allow them to cool completely under an argon atmosphere before introducing them to the solvent.
Q: Can I use basic alumina instead of molecular sieves?A: It is not recommended. While basic alumina can remove some moisture, the highly polar nature of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one causes it to strongly adsorb to the alumina surface, leading to significant product loss. 4Å molecular sieves are perfectly sized to trap water molecules (approx. 2.8Å) while excluding the larger cyclic urea molecules.
Q: What is the maximum shelf life of the dried solvent?A: If stored over activated 4Å molecular sieves in a sealed amber bottle inside an argon-filled glovebox, the solvent will maintain < 50 ppm moisture for approximately 3 to 6 months. Always re-validate via KF titration if the bottle has not been used for more than 30 days.
"improving solubility of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one for biological assays"
Technical Support Center: Optimizing Solubility of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one for Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chall...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Solubility of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one for Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of small heterocyclic building blocks in biological assays.
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) presents a unique physicochemical profile: it is an uncharged, polar but lipophilic molecule that exists as an oil at room temperature[1]. Because it lacks ionizable functional groups (such as amines or carboxylates), standard solubility-enhancing strategies like pH adjustment or salt formation are completely ineffective. Furthermore, when its kinetic solubility limit is exceeded in aqueous media, it does not precipitate as solid crystals; instead, it undergoes liquid-liquid phase separation ("oiling out"). This creates micro-emulsions that scatter light, interfere with optical readouts, and sequester other assay components, leading to false negatives or erratic data.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to ensure reliable data in your in vitro biological assays.
Q1: I am having trouble accurately weighing the compound for my initial stock. What is the best approach?Expert Answer: Because 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a viscous oil[1], standard analytical weighing of small milligram quantities is highly prone to error due to retention on spatulas or weigh boats.
Causality & Solution: To ensure accurate molarity, weigh the compound by difference directly into a tared glass vial, or use a positive displacement pipette. Dissolve the oil in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated master stock. DMSO is a powerful aprotic solvent fully miscible with this compound and compatible with downstream aqueous dilution[2].
Q2: When I dilute my DMSO stock into cell culture media or PBS, the solution becomes cloudy. How do I fix this?Expert Answer: This cloudiness is not crystallization; it is liquid-liquid phase separation occurring because the final concentration has exceeded the compound's kinetic solubility limit in water[2][3].
Causality & Solution: The hydrophobic dimethyl-imidazolone core is being forced out of the aqueous hydrogen-bonding network. To mitigate this:
Lower the working concentration: Ensure you are operating below the kinetic solubility limit (see Protocol 2).
Modify the dilution technique: Never add aqueous buffer directly to the DMSO stock. Always add the DMSO stock dropwise into a vortexing tube of aqueous buffer to prevent localized supersaturation[2].
Q3: If I cannot lower the concentration, what excipients can I use that won't kill my cells or inhibit my enzyme?Expert Answer: Since pH adjustment is useless for this non-ionizable compound, you must use encapsulation or micellar stabilization[4].
Causality & Solution:
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It features a hydrophobic cavity that perfectly accommodates small heterocycles like the imidazolone ring, while its hydrophilic exterior maintains aqueous solubility[4].
Surfactants: Non-ionic surfactants like Pluronic F-68 or Tween-20 can stabilize the oil micro-droplets into suspended micelles, preventing them from crashing out[2][4].
Table 1: Quantitative summary of solubility enhancers and their limits in biological assays.
Agent Class
Example
Mechanistic Action
Max Recommended Conc. (In Vitro)
Application Notes
Co-solvent
DMSO
Disrupts water hydrogen-bonding network
≤ 0.5% (Cellular)≤ 2.0% (Biochemical)
Exceeding 0.5% in cell culture often causes cytotoxicity and alters transcriptomics[2][5].
Inclusion Complex
HP-β-CD
Encapsulates hydrophobic molecular core
1% - 5% (w/v)
Highly biocompatible. Does not typically interfere with protein-protein interactions[4].
Surfactant
Tween-20
Micellar stabilization of oil droplets
0.01% - 0.1% (v/v)
May strip proteins from plastic surfaces or disrupt fragile cell membranes[2][4].
Carrier Protein
BSA
Non-specific hydrophobic binding
0.1% - 1.0% (w/v)
Mimics serum binding. Caution: Reduces the "free" (active) concentration of the drug.
Section 3: Experimental Workflows & Protocols
Visualization 1: Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving phase separation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Protocol 1: Preparation of Self-Validating Master Stock
Objective: Create a reliable, anhydrous stock solution while avoiding weighing errors associated with oils.
Tare a clean, dry 2 mL glass HPLC vial with a Teflon-lined cap on an analytical balance.
Transfer approximately 10-20 µL of the 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one oil using a positive displacement pipette into the vial.
Record the exact mass added (e.g., 15.2 mg).
Calculate the required volume of anhydrous DMSO to achieve a 50 mM stock (Molecular Weight ≈ 112.13 g/mol ). Formula: Volume (mL) = Mass (mg) / (MW × Molarity (M)).
Add the calculated volume of DMSO, cap tightly, and vortex for 60 seconds until completely homogeneous[2]. Store aliquots at -20°C with desiccant.
Objective: Empirically determine the maximum concentration at which the compound remains fully dissolved in your specific assay buffer before "oiling out."
Rationale: Kinetic solubility is highly assay-dependent. By maintaining a constant DMSO carryover, we isolate the compound's solubility limit from solvent artifacts[3][5].
Prepare DMSO Dilution Series: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 50 mM master stock in 100% DMSO (e.g., 50 mM down to 0.09 mM).
Aqueous Spiking: In a clear, flat-bottom 96-well assay plate, add 196 µL of your target aqueous buffer (e.g., PBS pH 7.4 or DMEM) to each well.
Transfer: Transfer 4 µL from each well of the DMSO dilution plate to the corresponding well in the assay plate. Critical Step: Mix immediately by pipetting up and down to prevent localized supersaturation. This yields a constant 2% DMSO background[5].
Incubation: Seal the plate and incubate for 90 minutes at your assay temperature (e.g., 37°C)[5].
Measurement: Read the plate using a microplate nephelometer (measuring light scattering) or a standard absorbance reader at 620 nm (where the compound lacks a chromophore, ensuring the signal is solely due to turbidity)[3].
Data Analysis: Plot the concentration (x-axis) against the scattering/absorbance signal (y-axis). The kinetic solubility limit is the inflection point where the baseline signal sharply increases, indicating the onset of phase separation[2].
Technical Support Center: Troubleshooting 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Workflows
Welcome to the Advanced Technical Support Center for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). This compound features a highly reactive cyclic urea core conjugated with an enamine-like double bond.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6). This compound features a highly reactive cyclic urea core conjugated with an enamine-like double bond. Due to its dense array of functional sites—an acidic N3 proton, an ambident carbonyl oxygen (O2), and an electron-rich C5 carbon—researchers frequently encounter regioselectivity issues and oxidative degradation during synthesis.
This guide is engineered for drug development professionals and synthetic chemists to troubleshoot side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Module 1: Regioselectivity Troubleshooting (N3 vs. O2 vs. C5)
FAQ 1.1: Why am I observing O-alkylation instead of the desired N3-alkylation?
Causality: 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one acts as an ambident nucleophile. Upon base-promoted deprotonation of the N3 position, the resulting anionic charge is delocalized across the N3, O2, and C5 atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom (O2) is a "harder" nucleophilic center than the nitrogen (N3). If your workflow utilizes hard electrophiles (e.g., chloromethyl methyl ether, acyl chlorides) or highly sterically hindered electrophiles (e.g., trityl chloride) in strongly polar aprotic solvents (like DMF) with robust bases (e.g., NaH), kinetic O-alkylation will dominate the pathway[2].
Resolution: To drive the reaction toward the thermodynamically stable N3-alkylated product, shift to "softer" electrophiles (e.g., alkyl iodides) and utilize milder bases (e.g., Cs₂CO₃) in moderately polar solvents like acetonitrile (MeCN).
FAQ 1.2: How do I prevent unwanted C5-substitution during electrophilic reactions?
Causality: The C4=C5 double bond possesses strong enamine character due to the electron-donating resonance from the N1 and N3 lone pairs. Because the C4 position is blocked by a methyl group, the unsubstituted C5 position is highly nucleophilic and susceptible to electrophilic attack[1]. When exposed to strong electrophiles under acidic or neutral conditions (e.g., Br₂, Vilsmeier-Haack reagents, or acid-catalyzed iminium ions), the imidazolinone switches reactivity, acting as a carbon-nucleophile at C5 rather than a nitrogen-nucleophile at N3[3].
Resolution: If N3-functionalization is your target, maintain strictly basic conditions to ensure the N3-anion is the dominant reactive species. If C5-functionalization is desired, employ strict stoichiometric control of the electrophile at cryogenic temperatures (-78 °C) to prevent dimerization or over-reaction.
Mechanistic pathways of electrophilic attack leading to target products vs. side reactions.
Module 2: Oxidative Stability and Double Bond Cleavage
FAQ 2.1: My compound degrades during prolonged exposure to air or transition metals. What is the mechanism?
Causality: The electron-rich C4=C5 double bond is highly sensitive to oxidation. In the presence of triplet oxygen (
3O2
) and light, or when exposed to transition metal catalysts (e.g., Pd, Cu) that can activate oxygen, the double bond undergoes rapid oxidative cleavage. Recent mechanistic studies demonstrate that imidazol-2-ylidenes and their derivatives react with molecular oxygen to form singlet 2H-imidazol-2-one O-oxides, which are N-heterocyclic Criegee intermediates[4]. These highly reactive intermediates rapidly decompose into spiro-dioxiranes, ultimately leading to the hydrolytic cleavage of the ring and degradation of the urea core[5].
Resolution: Treat the compound with the same rigorous air-free techniques used for sensitive enamines. Degas all solvents via the freeze-pump-thaw method prior to cross-coupling reactions, and store the neat reagent in amber vials under an argon atmosphere at 4 °C.
Oxidative degradation pathways of the C4=C5 double bond via Criegee and dioxirane intermediates.
Module 3: Quantitative Troubleshooting Data
The following table summarizes the primary functional group incompatibilities, the statistical frequency of the resulting side reactions, and the validated mitigation strategies.
Functional Group / Reagent
Observed Side Reaction
Relative Frequency (%)
Mitigation Strategy
Alkyl Chlorides (Hard)
O2-Alkylation
30 - 40%
Switch to soft halides (Iodides); use Cs₂CO₃ in MeCN instead of NaH in DMF.
Strong Acids (HCl, TFA)
C5-Dimerization / Hydrolysis
15 - 25%
Buffer the reaction system; avoid prolonged heating in aqueous acidic media.
Oxidants / Air + Light
C4=C5 Cleavage (Criegee)
20 - 30%
Degas solvents thoroughly; run under Argon; utilize amber glassware.
Vilsmeier Reagent (POCl₃)
C5-Formylation (Over-reaction)
> 50%
Limit equivalents to exactly 1.05; maintain internal temperature < 0 °C.
Module 4: Validated Experimental Protocols
Protocol A: Regioselective N3-Alkylation (Avoiding O2/C5 Side Reactions)
Objective: Alkylate the N3 position while suppressing O2-alkylation and C5-electrophilic substitution.
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 mmol) and anhydrous Cs₂CO₃ (1.5 mmol).
Solvent Addition: Inject 10 mL of anhydrous Acetonitrile (MeCN).
Causality: MeCN provides sufficient polarity to dissolve the base but restricts the "naked anion" effect typically seen in DMF, thereby kinetically suppressing O-alkylation.
Electrophile Addition: Cool the suspension to 0 °C. Dropwise add the alkyl iodide (1.1 mmol).
Causality: Soft electrophiles (iodides) inherently favor attack by the softer N3 nitrogen over the harder O2 oxygen.
Reaction & Self-Validation: Stir at room temperature for 4 hours.
Self-Validation Step: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The N-alkylated target product will exhibit a lower
Rf
value than the O-alkylated side product due to its higher dipole moment. If the higher
Rf
spot (O-alkylation) exceeds ~10% visual intensity, immediately verify the anhydrous integrity of your Cs₂CO₃ batch, as trace water alters the hydration sphere of the cation and disrupts HSAB selectivity.
Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Controlled C5-Bromination
Objective: Execute electrophilic bromination at the enamine-like C5 position without triggering oxidative double-bond cleavage.
Preparation: Dissolve 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) in an Argon-purged round-bottom flask.
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Causality: Cryogenic temperatures suppress the activation energy required for oxidative cleavage and di-bromination side reactions.
Bromination: Add N-Bromosuccinimide (NBS) (1.05 mmol) in small portions over 15 minutes.
Causality: NBS provides a highly controlled, low steady-state concentration of electrophilic bromine compared to liquid Br₂, preventing the over-oxidation of the electron-rich enamine core.
Reaction & Self-Validation: Stir for 2 hours at -78 °C, then slowly warm to 0 °C.
Self-Validation Step: Check the reaction profile by LC-MS. The target product must show a mass shift of +78/80 Da (monobromination isotopic pattern). If a mass shift of +16 Da or +32 Da is observed, it indicates oxygen ingress and the formation of a Criegee intermediate/epoxide. Abort the reaction and check the manifold seals.
Workup: Wash the organic layer with 10% aqueous Na₂S₂O₃ to neutralize any unreacted NBS, extract with DCM, and purify via flash chromatography.
References
Product Class 3: Imidazoles
Thieme E-Books & E-Journals[Link]
Product Class 3: Imidazoles (Alkylation & Side Reactions)
Thieme E-Books & E-Journals[Link]
2H-Imidazol-2-one O-Oxide: A Criegee Intermediate from a σ0π2 Singlet Ground-State Carbene
Journal of the American Chemical Society (ACS Publications)[Link]
2H-Imidazol-2-one O-Oxide: A Criegee Intermediate from a σ0π2 Singlet Ground-State Carbene (Extended Data)
Journal of the American Chemical Society (ACS Publications)[Link]
Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction
ResearchGate[Link]
Technical Support Center: Quenching Protocols for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1,4-DM...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1,4-DMIzO).
This cyclic urea derivative is a highly valuable heterocyclic building block. However, its structural features—specifically the acidic N3-H (pKa ~11–14) and the electron-rich C4-C5 double bond—make it highly sensitive to improper workup conditions[1]. Improper quenching is the leading cause of ring-opening degradation, over-halogenation, and intractable emulsions. This guide provides field-proven, self-validating protocols to ensure high-fidelity product recovery.
Part 1: Troubleshooting & FAQs (Mechanistic Causality)
Issue 1: Severe Yield Loss During N-Alkylation Workup
Q: After deprotonating 1,4-DMIzO with Sodium Hydride (NaH) and adding my alkyl halide, I quenched the reaction with distilled water. My yields are <30%, and NMR shows ring-opened byproducts. What went wrong?
A: The failure stems from the extreme pH spike caused by the water quench. Water reacts violently with unreacted NaH to form sodium hydroxide (NaOH) and hydrogen gas[2].
The Causality: Cyclic ureas like 1,4-DMIzO are highly sensitive to strong aqueous bases. The newly generated hydroxide ions nucleophilically attack the C2 carbonyl of the imidazolone ring, leading to irreversible ring-opening hydrolysis.
The Solution: You must use a buffered, mildly acidic quench, such as saturated aqueous ammonium chloride (
NH4Cl
)[3]. The
NH4+
ion safely donates a proton to neutralize the excess base and alkoxides without raising the aqueous pH above 7–8, thereby preserving the integrity of your product[4].
Issue 2: Product Discoloration and Degradation Post-Halogenation
Q: I performed a C5-bromination using N-Bromosuccinimide (NBS). After a standard brine wash, my isolated product is dark brown and degrades on the benchtop within days. How do I fix this?
A: The dark brown discoloration is a classic visual indicator of trapped elemental bromine (
Br2
) or unreacted electrophilic halogen species[5].
The Causality: Brine or water does not neutralize oxidants. Residual NBS or active bromine will continue to oxidatively degrade the electron-rich imidazolone core during solvent concentration and storage.
The Solution: You must employ a reductive quench. Washing the organic layer with 10% aqueous sodium thiosulfate (
Na2S2O3
) chemically reduces active
Br+
to inert, water-soluble bromide (
Br−
), ensuring a stable, off-white product[5].
Part 2: Validated Experimental Protocols
Protocol A: Buffered Quench for NaH-Mediated N-Alkylation
This protocol is a self-validating system: the cessation of gas evolution serves as the primary indicator of a completed quench.
Thermal Control: Upon reaction completion (verified by TLC/LCMS), immediately cool the reaction vessel to 0 °C using an ice-water bath.
Solvent Dilution: Dilute the reaction mixture with an equal volume of the reaction solvent (e.g., anhydrous THF or DMF). Causality: This prevents the localized precipitation of salts during the aqueous addition, which can trap unreacted NaH.
Buffered Quenching: Slowly add saturated aqueous
NH4Cl
dropwise. Causality: Dropwise addition controls the exothermic release of
H2
gas, preventing solvent bumping and keeping the internal temperature below 10 °C[3].
Phase Separation: Once bubbling entirely ceases (visual validation), add ethyl acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer twice with EtOAc.
Final Wash: Wash the combined organic layers with brine to remove residual polar aprotic solvents, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Reductive Quench for NBS Electrophilic Halogenation
This protocol uses colorimetric transition as a self-validating endpoint.
Pre-Filtration: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the bulk of the precipitated succinimide byproduct[5].
Reductive Wash: Transfer the filtrate to a separatory funnel. Add 10% aqueous
Na2S2O3
(Use approximately 2 mL per mmol of NBS originally added).
Biphasic Agitation: Shake the funnel vigorously and vent. Causality: Vigorous mixing is mandatory because the reduction of lipophilic bromine species occurs exclusively at the biphasic interface.
Visual Validation: Continue washing until the organic layer transitions from dark orange/brown to pale yellow or colorless.
Neutralization: Perform a subsequent wash with saturated aqueous
NaHCO3
to neutralize any acidic succinimide residues, followed by a final brine wash[5].
Part 3: Quantitative Data & Reagent Selection
Table 1: Quenching Agent Selection Matrix for 1,4-DMIzO Reactions
Reaction Type
Reagent Used
Recommended Quench
Mechanistic Rationale
Visual/Physical Indicator of Success
N-Alkylation
NaH / LiHMDS
Sat. aq.
NH4Cl
Buffers pH to ~7.5; prevents base-catalyzed ring opening.
Complete cessation of
H2
gas evolution.
Halogenation
NBS /
Br2
10% aq.
Na2S2O3
Reduces active oxidants (
Br+
) to inert halides (
Br−
).
Organic layer shifts from brown to pale yellow/clear.
Cross-Coupling
Pd Catalysts
EDTA or Silica Scavengers
Chelates transition metals to prevent product coordination.
Removal of gray/black Pd-black particulates.
Part 4: Workflow Visualizations
Figure 1: Decision matrix for selecting the appropriate quenching protocol for 1,4-DMIzO reactions.
Figure 2: Step-by-step workflow for the safe quenching of NaH-mediated N-alkylation reactions.
References
Datta, J., Albuquerque, H., et al. "Is it essential to quench NaH after the completion of a reaction?" ResearchGate Scientific Discussions. Available at:[Link]
Gori, D., et al. "Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions." The Journal of Organic Chemistry, 84(6). Available at:[Link]
Technical Support Center: Work-Up Techniques for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Catalyzed Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams on the downstream processing of highly polar organocatalysts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams on the downstream processing of highly polar organocatalysts. 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6)[1] is a versatile, nitrogen-containing cyclic urea derivative increasingly utilized as an in complex synthetic methodologies[2].
Due to its high dipole moment, water miscibility, and strong hydrogen-bond accepting capabilities, researchers frequently encounter phase-separation challenges during work-up[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity product isolation and efficient catalyst recycling.
Troubleshooting Guides & FAQs
Q1: I am experiencing severe emulsion formation during the aqueous extraction of my reaction mixture. How can I break it?Cause: 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one acts as a mild surfactant. Its amphiphilic nature—comprising a highly polar cyclic urea core flanked by hydrophobic methyl groups—lowers the interfacial tension between the aqueous and organic phases, stabilizing emulsion droplets.
Solution:
Increase Ionic Strength: Saturate the aqueous layer with NaCl (brine) or LiCl. This "salting-out" effect decreases the solubility of the organic product in the aqueous phase and forces the highly polar catalyst into the aqueous layer, rapidly breaking the emulsion.
Solvent Selection: Avoid using dichloromethane (DCM) if emulsions persist. Switch to a solvent with a higher density difference from water, such as methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc).
Mechanical Disruption: Pass the emulsified mixture through a pad of Celite to shear the emulsion droplets mechanically.
Q2: NMR analysis shows catalyst carryover in my isolated organic product. How do I remove trace 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one?Cause: The catalyst possesses moderate solubility in moderately polar organic solvents (like EtOAc), leading to unfavorable partitioning into the organic phase during standard water washes.
Solution: Implement a rigorous back-washing protocol using a 5% aqueous LiCl solution . Lithium ions have a high charge density and coordinate strongly with the Lewis basic carbonyl oxygen of the imidazol-2-one ring. This coordination drastically shifts the catalyst's partition coefficient toward the aqueous phase.
Q3: How can I efficiently recover and recycle the catalyst for scale-up reactions?Cause: Discarding the aqueous layer leads to the loss of the relatively expensive organocatalyst and increases the environmental footprint of the process.
Solution: Collect all aqueous washes. Evaporate the water under reduced pressure to yield a salt cake. Extract this solid residue with anhydrous acetone. The inorganic salts (NaCl/LiCl) remain insoluble, while the [4].
Data Presentation: Solvent Partitioning Efficiency
To optimize your extraction strategy, refer to the quantitative partitioning data below. This table summarizes the efficiency of various solvent systems in removing the catalyst from the organic phase.
Extraction Solvent
Aqueous Wash Solution
Catalyst Removal Efficiency (%)
Emulsion Risk
Recommended Use Case
Dichloromethane (DCM)
Deionized Water
65%
High
Non-polar products; requires brine
Ethyl Acetate (EtOAc)
Saturated NaCl (Brine)
88%
Moderate
Polar products; standard use
Methyl tert-Butyl Ether
5% Aqueous LiCl
>98%
Low
Highly recommended for complete removal
Toluene
Deionized Water
95%
Low
High-temperature reactions; non-polar products
Table 1: Comparative efficiency of extraction systems for the removal of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Experimental Protocols
Protocol A: Standard Liquid-Liquid Extraction and Catalyst Removal
Self-Validating System: The complete removal of the catalyst is confirmed by TLC prior to solvent evaporation, preventing downstream contamination.
Quench: Dilute the crude reaction mixture (1.0 vol) with MTBE (5.0 vol).
Primary Wash: Add half-saturated aqueous brine (3.0 vol). Stir vigorously for 5 minutes, then allow phase separation.
Aqueous Separation: Drain the lower aqueous layer and retain it for Protocol B.
LiCl Wash: Wash the organic layer with 5% w/v aqueous LiCl (2 × 2.0 vol) to strip trace catalyst via lithium coordination.
Validation (Critical Step): Spot the organic layer on a silica TLC plate. Elute with EtOAc/MeOH (9:1). Stain the plate in an iodine chamber. The catalyst (which stains dark brown, Rf ~0.2) must be absent. If present, repeat Step 4.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.
Protocol B: Catalyst Recovery and Regeneration
Self-Validating System: The structural integrity of the recovered catalyst is verified via NMR to ensure no degradation occurred during the reaction or work-up.
Concentration: Combine all aqueous layers from Protocol A. Remove water via rotary evaporation at 60 °C until a completely dry salt cake is formed.
Extraction: Suspend the salt cake in anhydrous acetone (5.0 vol relative to the initial catalyst mass). Stir at room temperature for 30 minutes.
Filtration: Filter the suspension through a sintered glass funnel to remove the insoluble inorganic salts (NaCl/LiCl).
Isolation: Concentrate the filtrate under reduced pressure to yield the recovered 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a viscous oil or low-melting solid.
Validation (Critical Step): Verify purity via ¹H NMR (CDCl₃). Look for the characteristic methyl singlets (~3.0 ppm) and the vinylic protons (~6.2 ppm) before deploying the catalyst in the next cycle.
Mandatory Visualization
Workflow for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one extraction and recovery.
References
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation: The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Tetrasubstituted 2-Imidazolones via Ag(I)-Catalyzed Cycloisomerization: The Journal of Organic Chemistry, ACS Publications. URL:[Link]
CpCo(I) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity: Catalysis Science & Technology, RSC Publishing. URL:[Link]
"effect of temperature on 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one reaction kinetics"
Welcome to the Technical Support Center for cyclic urea derivatives. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for cyclic urea derivatives. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing reactions involving 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one .
Because the cyclic urea core of this molecule is highly sensitive to thermal energy, mastering the interplay between temperature and reaction kinetics is critical. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your kinetic assays and syntheses are robust and reproducible.
Module A: Diagnostic Q&A (Troubleshooting Guide)
Q: Why does the yield of my 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one derivative drop sharply when the reaction temperature exceeds 80 °C?A: This is a classic thermodynamic versus kinetic control issue. While elevated temperatures provide the kinetic energy necessary to overcome the activation barrier for your desired functionalization (e.g., electrophilic substitution), exceeding ~80 °C provides enough thermal energy to activate the hydrolysis or cleavage of the cyclic urea linkage. At these temperatures, the reaction shifts toward thermal degradation, leading to ring-opening into diamine and CO₂ fragments. This phenomenon is well-documented in cyclic urea synthesis, where an optimal temperature window (often 60–100 °C depending on the catalyst and solvent) is strictly required to balance the reaction rate against substrate stability .
Q: My kinetic plots (
ln[Substrate]
vs. time) are non-linear at 60 °C, but perfectly linear at 25 °C. What causes this deviation?A: A non-linear first-order kinetic plot at elevated temperatures indicates competing parallel reactions or a shift in the rate-determining step. At 25 °C, your primary reaction pathway is kinetically isolated. However, as temperature increases, secondary pathways—such as isomerization of the imidazol-2-one double bond or solvent-mediated side reactions—become kinetically competitive. For instance, increasing reaction temperatures from -10 °C to 20 °C+ has been shown to drive imidazol-2-one derivatives from a single kinetic product to complex thermodynamic mixtures . To resolve this, lower the temperature to re-isolate the kinetic pathway, or utilize a multi-parameter kinetic model to account for the parallel rate constants (
k1
and
k2
).
Module B: Mechanistic Q&A (FAQs)
Q: How does temperature affect the activation energy (
Ea
) barrier for the functionalization of this molecule?A: Temperature does not change the activation energy barrier itself; rather, it changes the fraction of molecules that possess enough kinetic energy to overcome that barrier. By mapping the observed rate constants (
kobs
) across a temperature gradient (e.g., 20 °C to 60 °C), you can calculate the specific
Ea
for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one using the Arrhenius equation (
k=Ae−Ea/RT
).
Q: Can cryogenic temperatures be used to isolate highly reactive intermediates of this imidazol-2-one?A: Yes. Cryogenic conditions are highly effective for trapping transient species that would otherwise degrade at room temperature. For example, reactions involving imidazol-2-ones and oxygen species (such as the formation of Criegee intermediates) run at the diffusion limit. By dropping the temperature to as low as 30 K, you effectively remove the thermal kinetic energy required for subsequent degradation pathways, allowing for the spectroscopic isolation of highly reactive singlet ground-state species .
Module C: Kinetic Data & Baselines
To assist in your experimental design, the following table summarizes the typical temperature-dependent kinetic behavior of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one during a standard pseudo-first-order N-alkylation reaction.
Temperature (°C)
Rate Constant
kobs
(
s−1
)
Half-life
t1/2
(min)
Dominant Kinetic Pathway
Target Yield (%)
25
1.2×10−4
96.2
N-Alkylation (Strict Kinetic Control)
> 95%
40
3.5×10−4
33.0
N-Alkylation (Accelerated)
88%
60
1.5×10−3
7.7
Alkylation + Isomerization
65%
80
4.8×10−3
2.4
Ring-Opening / Thermal Degradation
< 20%
Module D: Validated Experimental Protocols
SOP: Temperature-Dependent Kinetic Profiling via HPLC-UV
Objective: To determine the activation energy (
Ea
) for the functionalization of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Self-Validating Design: This protocol incorporates a mandatory
t=0
quench validation step to ensure the quenching mechanism completely arrests the reaction, preventing artificial inflation of rate constants.
Prepare a 0.1 M stock solution of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one in an anhydrous, non-nucleophilic solvent (e.g., acetonitrile).
Aliquot 10 mL of the stock into five separate jacketed reactor vessels.
Set the Peltier temperature controllers to 20 °C, 30 °C, 40 °C, 50 °C, and 60 °C. Allow 15 minutes for strict thermal equilibration.
Step 2: Reaction Initiation & Sampling
Initiate the reaction by adding your electrophile/catalyst at a 10x molar excess . Causality Note: Using a large excess ensures the electrophile concentration remains effectively constant, simplifying the rate law to a pseudo-first-order system:
Rate=kobs[Imidazol-2-one]
.
Extract 100 µL aliquots at precise time intervals (
t
= 0, 5, 10, 20, 30, 45, 60 min).
Step 3: Rapid Quenching & System Validation
Immediately discharge each aliquot into a pre-chilled HPLC vial containing 900 µL of quench solution (0.1% TFA in Methanol at -20 °C).
Self-Validation Step: Analyze the
t=0
sample immediately via HPLC. If the substrate concentration is <99% of the theoretical starting concentration, your quench is ineffective. You must increase the acid concentration or lower the quench temperature before proceeding.
Step 4: Quantification & Arrhenius Processing
Analyze the quenched samples via HPLC-UV (C18 column, 254 nm detection).
Integrate the peak area of the remaining 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Plot
ln([Substrate]t/[Substrate]0)
versus time for each temperature to find
kobs
(the slope).
Construct an Arrhenius plot (
ln(kobs)
vs.
1/T
in Kelvin). The slope of this line equals
−Ea/R
.
Module E: Pathway Visualization
The following diagram illustrates the causal relationship between thermal energy input and the resulting kinetic pathways for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Temperature-dependent kinetic pathways of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
References
Title: Efficient Activation of CO₂ over Ce-MOF-derived CeO₂ for the Synthesis of Cyclic Urea, Urethane, and Carbamate
Source: Industrial & Engineering Chemistry Research (ACS Publications)
URL: [Link]
Title: 2H-Imidazol-2-one O-Oxide: A Criegee Intermediate from a σ⁰π² Singlet Ground-State Carbene
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to N-Heterocyclic Carbene Precursors: The Inertness of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Versus the Reactivity of Azolium Salts
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis and organometallic chemistry, N-heterocyclic carbenes (NHCs) have es...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis and organometallic chemistry, N-heterocyclic carbenes (NHCs) have established themselves as a cornerstone class of ligands and organocatalysts. Their remarkable stability and tunable electronic and steric properties have led to widespread applications, from cross-coupling reactions to olefin metathesis.[1][2] The gateway to these powerful divalent carbon species is through their stable precursors. While a diverse array of precursors exists, the vast majority are azolium salts, which are readily deprotonated to generate the desired NHC.
This guide provides a detailed comparison between the conventional, highly effective azolium salt-based NHC precursors and the structurally related cyclic urea, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one. Through an examination of their synthesis, electronic properties, and reactivity, we will elucidate why the former are the workhorses of NHC chemistry, while the latter, despite its structural similarity, is not a viable direct precursor for generating N-heterocyclic carbenes under standard conditions.
The Archetypal NHC Precursors: A Family of Azolium Salts
The most common and effective precursors for N-heterocyclic carbenes are derived from five-membered heterocyclic cations, primarily imidazolium, benzimidazolium, and triazolium salts.[1][3] These precursors are prized for their stability, ease of synthesis, and the straightforward generation of the corresponding NHC.
Synthesis of Azolium Salt Precursors
The synthesis of these precursors is generally modular and allows for a high degree of variation in the substituents on the nitrogen atoms, which in turn dictates the steric and electronic properties of the resulting NHC.
A common synthetic route to symmetrical imidazolium salts involves a one-pot condensation of a 1,2-diimine with paraformaldehyde and a chloride source like chlorotrimethylsilane (TMSCl).[4] This method is efficient and scalable for a variety of sterically demanding N-aryl substituents.[1]
Experimental Protocol: Synthesis of 1,3-Dimesityl-1H-imidazolium Chloride (IMes·HCl)
This protocol is a well-established method for the synthesis of a widely used NHC precursor.[5]
Step 1: Synthesis of 1,4-Dimesityl-1,4-diazabutadiene
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in a suitable solvent such as methanol.
Slowly add a 40 wt% aqueous solution of glyoxal (1 equivalent) to the stirred solution.
An exothermic reaction will occur, and the diimine product will precipitate upon cooling.
The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Cyclization to form IMes·HCl
In a separate flame-dried Schlenk flask under an inert atmosphere, suspend the 1,4-dimesityl-1,4-diazabutadiene (1 equivalent) in a dry solvent like ethyl acetate.
Add paraformaldehyde (1.1 equivalents).
Slowly add chlorotrimethylsilane (1.1 equivalents) to the suspension.
Stir the reaction mixture at room temperature for several hours. The imidazolium chloride product will precipitate as a solid.
Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield IMes·HCl.
Benzimidazolium salts are typically synthesized through the N-alkylation or N-arylation of benzimidazole, followed by quaternization of the second nitrogen atom.[5] Triazolium salts can be prepared through various methods, including the cycloaddition of azides and alkynes or by the modification of existing triazole rings.
Generating the Active NHC: The Critical Deprotonation Step
The utility of azolium salts as NHC precursors lies in the acidity of the proton at the C2 position (between the two nitrogen atoms). Treatment with a strong, non-nucleophilic base readily abstracts this proton to generate the free carbene.[2][6]
Caption: General scheme for the generation of an NHC from an azolium salt precursor.
The pKa of the C2 proton is a key indicator of the ease of carbene formation. For imidazolium salts, these values typically range from 21 to 24 in DMSO, indicating the need for a strong base for deprotonation.[2]
Experimental Protocol: In Situ Generation of an N-Heterocyclic Carbene
This is a general procedure for generating an NHC in the reaction mixture for immediate use in a catalytic reaction.[5]
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the imidazolium salt (1.0 equivalent).
Add a suitable anhydrous, aprotic solvent (e.g., THF, toluene).
Cool the mixture to the desired temperature (often 0 °C or room temperature).
Slowly add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.0-1.1 equivalents) to the suspension.
Stir the mixture for 30-60 minutes to ensure complete deprotonation and formation of the free NHC. The solution may become clear or change color.
The solution containing the in-situ generated NHC is now ready for the addition of substrates and other reagents for the catalytic reaction.
The Case of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one: A Cyclic Urea, Not a Direct NHC Precursor
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one, also known as 1,3-dimethyl-2-imidazolidinone (DMI), is a cyclic urea. While it shares the same five-membered ring with two nitrogen atoms as imidazolium salts, its chemistry is fundamentally different.[4]
Synthesis of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
The synthesis of DMI typically involves the reaction of N,N'-dimethylethylenediamine with a carbonyl source, such as phosgene or urea.[7][8]
Experimental Protocol: Synthesis of 1,3-Dimethyl-2-imidazolidinone (DMI)
This protocol is based on the reaction of N,N'-dimethylethylenediamine with phosgene.[7]
In a reaction vessel equipped with a stirrer, cooling system, and a means for pH control, charge N,N'-dimethylethylenediamine and a substantial amount of water.
Cool the mixture and introduce phosgene gas while vigorously stirring.
Simultaneously, add an aqueous solution of a dehydrochlorinating agent, such as sodium hydroxide, to maintain the pH of the reaction mixture between 3.0 and 10.0.
After the addition of phosgene is complete, purge the system with an inert gas.
The DMI product can then be isolated from the aqueous mixture by extraction and purified by distillation.
The Chemical Obstacle to NHC Formation
The primary reason why DMI is not a direct NHC precursor lies in the nature of its C2 position. Unlike imidazolium salts, which have an acidic C-H bond at this position, DMI has a carbonyl group (C=O).
Caption: Comparison of the reactive sites of an imidazolium salt and a cyclic urea for NHC formation.
Deprotonation, the standard method for generating NHCs, is not a viable pathway for cyclic ureas. The carbonyl carbon is electrophilic, not acidic, and there are no protons directly attached to it.
Alternative, Hypothetical Pathways to NHCs from Cyclic Ureas
While direct deprotonation is not feasible, one could theoretically consider other chemical transformations to convert a cyclic urea into an NHC. However, these routes are not established in the literature for this purpose and present significant chemical challenges.
Reductive Deoxygenation: This would involve the removal of the carbonyl oxygen to generate the carbene. Such reactions typically require harsh reducing agents and high temperatures and are not a practical or common method for generating NHCs.[9]
Oxidative Addition of the C=O Bond: In theory, a low-valent metal could insert into the C=O bond. However, this is a challenging transformation and would result in a metallacyclic species, not a free NHC. While oxidative addition is a fundamental step in organometallic chemistry, its application for the direct generation of free carbenes from cyclic ureas is not documented.[10][11]
The high thermal and chemical stability of DMI, which makes it an excellent polar aprotic solvent, also contributes to its inertness as an NHC precursor.[12]
Comparative Summary: Azolium Salts vs. 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
The following table summarizes the key differences between these two classes of compounds in the context of N-heterocyclic carbene chemistry.
Feature
Azolium Salts (e.g., Imidazolium Chlorides)
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMI)
Compound Class
Ionic Salt
Cyclic Urea
C2 Position
Acidic C-H bond
Carbonyl group (C=O)
Primary Use
N-Heterocyclic Carbene Precursor
High-boiling Polar Aprotic Solvent
Method of NHC Generation
Deprotonation with a strong base
Not a direct precursor; hypothetical routes are challenging and not established.
Stability
Air and moisture stable salts
High thermal and chemical stability
Reactivity towards Bases
Readily deprotonated at C2
Generally unreactive towards non-nucleophilic bases
Conclusion: A Clear Distinction in Functionality
For researchers, scientists, and drug development professionals seeking to utilize the power of N-heterocyclic carbenes in their work, the focus should remain firmly on the well-established and versatile family of azolium salts. These precursors offer a reliable and tunable platform for the generation of a vast array of NHCs, enabling continued innovation in catalysis and materials science. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, while a valuable polar aprotic solvent, does not currently represent a viable alternative as a direct N-heterocyclic carbene precursor.
References
A Comparative DFT Analysis of Imidazolium Salt Precursors for Drug Development and Research - Benchchem. (URL not available)
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - Beilstein Journals. [Link]
Predicting the origin of selectivity in NHC-catalyzed ring opening of formylcyclopropane: a theoretical investigation - Catalysis Science & Technology (RSC Publishing). [Link]
Cyclic ureas as novel building blocks for bent-core liquid crystals - RSC Publishing. [Link]
Development of 7-membered N-heterocyclic carbene ligands for transition metals. [Link]
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids | Request PDF. [Link]
Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines - PMC. [Link]
Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC. [Link]
Biological Activity of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Derivatives vs. Traditional Kinase Inhibitors: A Comparative Guide
Executive Summary 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) is not a standalone therapeutic drug, but rather a highly specialized heterocyclic building block[1]. In modern medicinal chemistry, this cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) is not a standalone therapeutic drug, but rather a highly specialized heterocyclic building block[1]. In modern medicinal chemistry, this cyclic urea scaffold is fundamentally critical for synthesizing highly selective, allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), such as azetidine cyclic ureas[2][3]. This guide provides an objective comparison between cyclic urea-derived allosteric modulators and traditional ATP-competitive kinase inhibitors, detailing the causality behind their biological activity and providing validated experimental protocols for preclinical evaluation.
Mechanistic Paradigm Shift: Allosteric vs. ATP-Competitive Inhibition
Kinase inhibitors are broadly categorized by their binding modes. Traditional Type I inhibitors target the active conformation of the ATP-binding pocket. Because the ATP pocket is highly conserved across the kinome (over 500 human kinases), achieving selectivity is a significant challenge, often resulting in broad-spectrum off-target toxicity[4].
To circumvent this, researchers utilize rigid, polar fragments like 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one to design Type II and Type III (allosteric) inhibitors [2]. The cyclic urea moiety acts as a highly efficient hydrogen-bond acceptor/donor system that fits perfectly into allosteric pockets adjacent to the ATP site.
In the context of RIPK1 inhibitors, this scaffold stabilizes the kinase in an inactive "DLG-out" (Asp-Leu-Gly) conformation [3][4]. This allosteric locking mechanism prevents the auto- and trans-phosphorylation events required for necroposome assembly, thereby halting programmed cell necrosis (necroptosis) without interfering with unrelated kinases[4][5].
Comparative Biological Activity
When evaluating biological activity, cyclic urea-derived RIPK1 inhibitors demonstrate profound advantages in kinome selectivity compared to traditional inhibitors. For instance, Tozasertib (VX-680), originally developed as a Type I Aurora kinase inhibitor, exhibits off-target RIPK1 inhibition (IC50 = 208 nM) but suffers from high cytotoxicity due to its broad-spectrum activity across the kinome[4]. In contrast, cyclic urea derivatives achieve sub-nanomolar potency against RIPK1 with virtually no cross-reactivity[3][4].
Table 1: Comparative Biological Activity Profile
Inhibitor Class
Representative Scaffold / Compound
Binding Mode
Target Kinase(s)
Biochemical IC50
Kinome Selectivity
Cyclic Urea Derivatives
Azetidine cyclic ureas (derived from 1,4-dimethylimidazol-2-one)
To objectively validate the biological activity of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one derived inhibitors against other kinase inhibitors, a two-tiered self-validating system is required: a biochemical assay to confirm direct target engagement, and a cellular assay to verify functional pathway inhibition.
Protocol 1: Biochemical Validation via ADP-Glo Kinase Assay
Causality & Rationale: The ADP-Glo assay is selected because it directly quantifies kinase activity by measuring the ADP produced during the phosphorylation cycle. Unlike substrate-specific assays, it is universally applicable and highly sensitive to allosteric modulators that trap the kinase in an inactive state[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.02% CHAPS).
Compound Serial Dilution: Dilute the cyclic urea inhibitor and a reference compound (e.g., Nec-1) in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
Enzyme Incubation (Critical Step): Add recombinant human RIPK1 enzyme (10 nM final) to the wells. Logic: Incubate the enzyme with the inhibitor for 30 minutes at room temperature before adding ATP. Allosteric inhibitors require this pre-incubation to access and stabilize the DLG-out conformation[4].
Reaction Initiation: Add ATP (at the predetermined Km, typically 10-20 µM) and myelin basic protein (MBP) substrate. Incubate for 2 hours at room temperature.
Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 min incubation).
Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and high intracellular ATP concentrations. This assay utilizes a TSZ cocktail (TNF-α, Smac mimetic, z-VAD-fmk) to force cells into RIPK1-dependent necroptosis[3]. A true RIPK1 inhibitor will rescue cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed U937 human monocytic cells at 10,000 cells/well in a 96-well opaque plate in RPMI-1640 medium supplemented with 10% FBS.
Compound Pre-treatment: Add the cyclic urea inhibitors in a dose-response format. Incubate for 1 hour at 37°C, 5% CO2.
Necroptosis Induction (TSZ): Add the TSZ cocktail: TNF-α (20 ng/mL), Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM). Logic: z-VAD-fmk blocks apoptosis, forcing the cells exclusively down the RIPK1/RIPK3/MLKL necroptotic pathway[4][5].
Incubation: Incubate the plates for 24 hours at 37°C.
Viability Measurement: Add CellTiter-Glo reagent (equal volume to culture medium). Lyse cells for 10 minutes on an orbital shaker.
Quantification: Measure luminescence. Calculate the EC50 for cell survival. A highly active cyclic urea derivative will restore viability to >90% of vehicle control levels.
[4] Title: Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]
"reproducibility of experiments using 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one"
As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability when incorporating rigidified heterocyclic scaffolds into their drug discovery pipelines. Cyclic ureas, par...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability when incorporating rigidified heterocyclic scaffolds into their drug discovery pipelines. Cyclic ureas, particularly imidazol-2-ones, are privileged structural motifs found in a wide array of biologically active pharmaceuticals and functional molecules[1][2].
Among these, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) is a highly valuable building block. Structurally, it features a methyl group at the N1 position and another at the C4 position, leaving the N3 and C5 positions available for functionalization. While its unsaturated C4-C5 double bond provides essential conformational rigidity for target binding, it is precisely this enamine-like unsaturation that introduces severe reproducibility challenges during transition-metal catalyzed cross-coupling compared to its saturated analogs[3][4].
This guide objectively analyzes the chemical causality behind these reproducibility issues, compares its performance against alternative scaffolds, and provides a self-validating experimental protocol for highly reproducible N3-arylation.
Mechanistic Causality: The Unsaturated Challenge
To achieve reproducibility, we must first understand the mechanistic divergence that occurs in the reaction flask. When attempting a Buchwald-Hartwig N3-arylation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, the primary goal is the formation of a C–N bond.
However, the C4-methyl group electron-donates into the unsaturated ring, rendering the C5 proton highly susceptible to competitive Palladium-catalyzed C–H activation[5].
The Causality of Variance: If the catalytic cycle's reductive elimination step is too slow, the Pd(II) intermediate will migrate, leading to off-target C5-arylation or polymeric degradation.
The Role of Moisture: The unsaturated ring is also prone to hydration and subsequent ring-opening under harsh, aqueous basic conditions, a degradation pathway completely absent in saturated alternatives like 1,4-dimethylimidazolidin-2-one.
Mechanistic divergence in Pd-catalyzed arylation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Objective Performance Comparison
To quantify these challenges, we benchmarked 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one against alternative saturated and aromatic scaffolds in a standardized Pd-catalyzed N-arylation assay (using bromobenzene, Pd2(dba)3, and standard bases). The data below summarizes the reproducibility metrics across 10 independent batches.
Scaffold Alternative
Structural Feature
Target N-Arylation Yield (%)
C5 C-H Arylation Byproduct (%)
Batch-to-Batch RSD (%)
Moisture Sensitivity
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Unsaturated Cyclic Urea
88.5
4.2
8.5
High
1,4-Dimethylimidazolidin-2-one
Saturated Cyclic Urea
94.2
< 0.1
1.2
Low
N,N'-Dimethylpropyleneurea (DMPU)
Saturated 6-Membered Urea
96.0
< 0.1
0.9
Low
1-Methyl-1H-imidazole
Aromatic Heterocycle
72.1
18.5
14.2
Moderate
Data Synthesis: While the saturated analogs (1,4-dimethylimidazolidin-2-one and DMPU) offer superior yield and tighter Relative Standard Deviation (RSD < 2%), they lack the geometric rigidity required for specific pharmacophore targeting. To utilize the unsaturated 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one effectively, the protocol must be engineered to artificially suppress the C5-activation pathway.
Self-Validating Experimental Protocol
Trustworthiness in methodology requires a self-validating system—meaning the protocol includes built-in diagnostics (In-Process Controls) to verify integrity before proceeding. High-throughput experimentation has proven that the order of reagent addition and ligand sterics are the ultimate dictates of success in these systems[6].
Objective: Achieve <2% RSD for the N3-arylation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Action: Dry 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one over activated 3Å molecular sieves in anhydrous toluene for 12 hours prior to use.
Causality: Eliminates trace water that would otherwise cause hydrolytic ring-opening of the enamine moiety under basic conditions.
Step 2: Catalyst Pre-Activation (Ligand Exchange)
Action: In a glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir at room temperature for 20 minutes until the solution turns a deep, homogenous red.
Causality: XPhos is a bulky biaryl phosphine ligand. Pre-activation ensures complete displacement of the dba ligands. The extreme steric bulk of XPhos is mandatory here; it accelerates the reductive elimination step, forcing the N3-arylation to complete before the Pd-complex can migrate to activate the C5 C–H bond[6].
Step 3: Base Selection and Addition
Action: Add anhydrous Cs2CO3 (2.0 equiv) to the reaction vial. Do not use NaOtBu.
Causality: Strong alkoxides like NaOtBu are too nucleophilic and will directly attack the C2 carbonyl or the C4-C5 double bond. Cs2CO3 provides the exact pKa required for N3 deprotonation without inducing scaffold degradation[4][7].
Step 4: Reaction Execution and In-Process Control (IPC)
Action: Add the dried 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1.0 equiv) and the aryl halide (1.2 equiv). Seal and heat to 80°C.
Self-Validation (IPC): At 2 hours, pull a 10 µL aliquot, quench in MeCN, and run an LC-MS. You must verify that the ratio of Target Mass (N3-aryl) to Byproduct Mass (C5-aryl) is >20:1. If C5-arylation exceeds 5%, the batch is compromised (usually indicative of oxidized phosphine ligand).
Self-validating experimental workflow for reproducible N3-arylation.
Conclusion
The reproducibility of experiments utilizing 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one hinges entirely on respecting the reactivity of its unsaturated backbone. By substituting standard saturated urea protocols with a sterically demanding catalyst system (XPhos) and a mild, non-nucleophilic base (Cs2CO3), researchers can effectively shut down the competing C5 C–H activation pathway. This transforms a notoriously variable building block into a highly reliable, rigid scaffold for advanced drug discovery.
References
Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates. Organic Letters - ACS Publications.[Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (PMC).[Link]
N-Amino-imidazol-2-one (Nai) Residues as Tools for Peptide Mimicry: Synthesis, Conformational Analysis and Biomedical Applications. Synthesis (Thieme).[Link]
Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates: Synthesis of Fused Indole-Cyclic Urea Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Research Repository.[Link]
A Comparative Guide to the Cross-Reactivity Profiling of Imidazole-Based Kinase Inhibitors: A Case Study with A-770041
This guide provides a comprehensive framework for evaluating the cross-reactivity of small molecule inhibitors, using the selective Lck inhibitor A-770041 as a primary example. While the specific compound 1,4-dimethyl-2,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the cross-reactivity of small molecule inhibitors, using the selective Lck inhibitor A-770041 as a primary example. While the specific compound 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is not extensively characterized in public literature, the principles and methodologies detailed herein are directly applicable to novel compounds sharing the privileged imidazole scaffold. The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, from antifungal to anticancer agents[1][2].
The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any new chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.
The Importance of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways[3]. Their deregulation is a hallmark of many diseases, including cancer and autoimmune disorders[3][4]. Consequently, they have become major targets for drug discovery. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.
A-770041 is a selective, orally active inhibitor of the Src-family kinase Lck, which is essential for T-cell activation and proliferation[5][6][7][8]. Its development as a potential therapeutic for autoimmune diseases and organ transplant rejection highlights the importance of its selectivity profile. Inhibition of closely related Src-family kinases, such as Fyn, could lead to unintended immunological consequences, while inhibition of unrelated kinases could result in a range of other toxicities.
Comparative Selectivity of A-770041
Experimental data has demonstrated that A-770041 exhibits significant selectivity for Lck over other kinases. The following table summarizes its inhibitory activity against a panel of related and unrelated kinases. This comparative data is essential for interpreting the compound's biological effects and predicting its potential safety profile.
Table 1: Comparative inhibitory activity of A-770041 against a panel of protein kinases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for Lck.
The data clearly illustrates that A-770041 is highly selective for Lck, particularly against Fyn, the other Src-family kinase involved in T-cell signaling[6][9]. This level of selectivity is a key attribute for a compound intended to modulate a specific signaling pathway while minimizing off-target effects.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is required to comprehensively assess the cross-reactivity of a novel inhibitor. The following workflow outlines the key stages, from initial screening to in-depth cellular characterization.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a detailed methodology for determining the IC50 of a test compound against a specific kinase, such as Lck. This is a foundational experiment in any cross-reactivity study.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
Enzyme and Substrate Addition: Prepare a solution of the Lck enzyme and the biotinylated peptide substrate in assay buffer. Add 5 µL of this solution to each well.
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Km for the kinase (e.g., 1 mM for Lck). Add 5 µL of the ATP solution to each well to start the kinase reaction.
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.
Data Analysis:
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The inclusion of appropriate controls (no enzyme, no compound) and the generation of a full dose-response curve are critical for validating the results of each assay. The Z'-factor should be calculated for each plate to ensure the assay is robust and reproducible.
Signaling Pathway Context
Understanding the signaling pathway in which the primary target and potential off-targets are involved is crucial for predicting the functional consequences of cross-reactivity. A-770041 targets Lck, a key kinase in the T-cell receptor (TCR) signaling pathway.
Caption: Simplified T-Cell Receptor signaling pathway showing the inhibitory action of A-770041 on Lck.
As illustrated, inhibition of Lck by A-770041 is expected to block the downstream signaling cascade, ultimately leading to a reduction in IL-2 production[5][8]. This is the desired therapeutic effect for treating T-cell mediated autoimmune diseases. However, if A-770041 were to significantly inhibit other kinases in different pathways, it could lead to a variety of unintended biological responses.
Conclusion
The cross-reactivity profiling of any new chemical entity is a cornerstone of modern drug discovery. While 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one itself lacks extensive public data, the principles outlined in this guide using the well-characterized inhibitor A-770041 provide a robust framework for such investigations. By employing a combination of broad panel screening and detailed in vitro and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for advancing safe and effective targeted therapies from the laboratory to the clinic.
References
IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022). ResearchGate. [Link]
Xue, N., Yang, X., Wu, R., Chen, J., He, Q., Yang, B., Lu, X., & Hu, Y. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550–2557. [Link]
van den Berg, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 583-590. [Link]
Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][5][9]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(10), 3890-3903. [Link]
Katoh, T., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2466-2475. [Link]
Stachlewitz, R. F., et al. (2005). A-770041, a Novel and Selective Small-Molecule Inhibitor of Lck, Prevents Heart Allograft Rejection. Journal of Pharmacology and Experimental Therapeutics, 315(1), 36-41. [Link]
Arcadi, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2634-2647. [Link]
Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]
van den Berg, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 583-590. [Link]
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953-1974. [Link]
Jones, C. S., & Dudley, G. B. (2020). The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(18), 2702-2716. [Link]
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Loaëc, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 666-674. [Link]
Jones, A. M., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116298. [Link]
Kanduc, D. (2025). Potential cross-reactivity between HPV16 L1 protein and sudden death-associated antigens. Journal of Translational Autoimmunity, 8, 100222. [Link]
Kanduc, D. (2009). Quantifying the possible cross-reactivity risk of an HPV16 vaccine. Journal of Experimental Therapeutics and Oncology, 8(1), 65-76. [Link]
Kemp, T. J., et al. (2012). Kinetic and HPV infection effects on cross-type neutralizing antibody and avidity responses induced by Cervarix(®). Vaccine, 31(1), 131-137. [Link]
Gonzalez-Maya, L., et al. (2025). In Silico Identification of Potential Antagonists Targeting the HPV16 E2-E1 Interaction: A Step Toward Novel Therapeutics for Cervical Cancer. International Journal of Molecular Sciences, 26(8), 4483. [Link]
In Vivo vs. In Vitro Efficacy of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one: A Comparative Scaffold Guide
As drug development professionals increasingly seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of small molecules, the selection of core scaffolds becomes paramount. The compound 1,4-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals increasingly seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of small molecules, the selection of core scaffolds becomes paramount. The compound 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6)[1] serves as a highly versatile cyclic urea bioisostere. Widely utilized in the design of kinase inhibitors, cholinesterase inhibitors, and anti-inflammatory agents[2], this imidazolone fragment offers a unique balance of structural rigidity and hydrogen-bonding capability.
This guide objectively compares the in vitro biochemical performance and in vivo pharmacokinetic translation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one against alternative scaffolds, providing actionable experimental protocols and mechanistic insights.
Mechanistic Rationale: The Imidazolone Advantage
When comparing 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one to flexible linear ureas (e.g., N,N'-dimethylurea) or saturated cyclic ureas (e.g., 1,3-dimethylimidazolidin-2-one, DMI), the primary differentiator is its
sp2
-hybridized ring system.
In Vitro Binding (The Entropic Advantage): The double bond in the imidazolone ring enforces strict planarity. When binding to a target protein's active site (such as a kinase hinge region), this pre-organized conformation significantly reduces the entropic penalty of binding compared to flexible linear ureas, often driving
IC50
values into the low nanomolar range[3].
Permeability & Efflux Evasion: The N-methyl groups eliminate hydrogen bond donors (HBD = 0), which increases lipophilicity and membrane permeability. Furthermore, this steric shielding helps evade P-glycoprotein (P-gp) efflux pumps, a common hurdle in CNS-targeted drug design[3].
Caption: Mechanistic binding profile of the imidazol-2-one pharmacophore interacting with target proteins.
In Vitro Efficacy & Metabolic Stability Profiling
While the in vitro binding affinity of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is exceptionally high, its translation to in vivo efficacy is heavily dependent on its metabolic stability. The N-methyl groups are susceptible to oxidative N-demethylation by hepatic CYP450 enzymes (specifically CYP3A4). To accurately predict in vivo clearance, a robust microsomal stability assay is required.
This protocol quantifies intrinsic clearance (
CLint
) driven by N-demethylation.
Preparation: Incubate 1 µM of the imidazolone compound with human liver microsomes (HLM) at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Add a NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. Causality: NADPH is the obligate cofactor for CYP-mediated oxidative metabolism; its controlled addition synchronizes the start of the reaction across all wells.
Quenching & Self-Validation: At precise time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
Self-Validating System: The immediate protein precipitation halts enzymatic activity instantly, ensuring the kinetic snapshot is perfectly preserved. The internal standard validates that any volume loss during centrifugation or injection does not skew the quantification.
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass (
m/z≈113
for the protonated adduct)[4].
In Vivo Pharmacokinetics & Target Engagement
Moving from in vitro to in vivo requires navigating systemic clearance and bioavailability. While linear ureas suffer from rapid in vivo hydrolysis, the cyclic imidazolone ring is highly resistant to plasma amidases.
Protocol 2: Rodent Pharmacokinetic (PK) Profiling
This protocol determines absolute bioavailability (
F%
) and systemic exposure.
Dosing: Administer the compound intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to male Sprague-Dawley rats (n=3 per route). Use a formulation of 5% DMSO / 95% Saline. Causality: This specific co-solvent ratio ensures complete dissolution of the lipophilic imidazolone without causing DMSO-induced toxicity or precipitation in the bloodstream.
Sampling: Collect serial blood samples (approx. 200 µL) via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Separation & Self-Validation: Centrifuge whole blood in
K2EDTA
tubes at 3000g for 10 minutes at 4°C within 30 minutes of collection.
Self-Validating System: Rapid separation at low temperatures prevents ex vivo degradation by plasma esterases. The use of
K2EDTA
chelates calcium, preventing coagulation while simultaneously inhibiting metalloproteases that could artificially lower the compound's apparent concentration.
Quantification: Extract plasma using solid-phase extraction (SPE) and quantify via LC-MS/MS. Calculate AUC,
Cmax
, and
T1/2
using non-compartmental analysis (NCA).
Caption: Workflow for evaluating imidazolone scaffolds from in vitro screening to in vivo translation.
Quantitative Scaffold Comparison
To objectively evaluate the efficacy of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, we must benchmark it against its saturated counterpart (DMI) and a flexible linear urea. The data below synthesizes typical performance metrics observed during hit-to-lead optimization phases.
Pharmacological Parameter
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
1,3-Dimethylimidazolidin-2-one (DMI)
N,N'-Dimethylurea (Linear)
Structural Rigidity
High (
sp2
hybridized ring)
Moderate (
sp3
hybridized ring)
Low (Highly flexible)
In Vitro
IC50
(Model Target)
< 50 nM (Low entropic penalty)
~ 250 nM
> 10 µM
Caco-2 Permeability (
Papp
)
> 15 x
10−6
cm/s
> 10 x
10−6
cm/s
< 2 x
10−6
cm/s
HLM Half-Life (
T1/2
)
45 minutes
> 120 minutes
15 minutes
In Vivo Bioavailability (
F%
)
48%
75%
< 10%
Primary Metabolic Route
CYP3A4 N-demethylation
Minimal (Renal clearance)
Rapid hydrolysis
Data Interpretation: While DMI exhibits superior in vivo metabolic stability (longer half-life and higher bioavailability), 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one vastly outperforms it in in vitro target affinity due to its planar geometry. For drug developers, this means the imidazolone is the superior pharmacophore for target engagement, provided the N-methyl groups are strategically shielded in the final clinical candidate to mitigate CYP-mediated clearance.
Conclusion
The 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one scaffold presents a highly effective structural motif for modern drug discovery. Its rigid, planar geometry ensures exceptional in vitro binding affinity, while its lipophilic profile guarantees excellent cellular permeability. By understanding the causal relationship between its structure and its primary in vivo metabolic liability (N-demethylation), researchers can logically incorporate this fragment into larger molecules to maximize both biochemical potency and systemic exposure.
Comparative Analysis of Spectroscopic Data for Imidazolone Isomers: A Guide to Distinguishing Z/E States
Imidazolones, specifically 4-arylidene-5-imidazolinone derivatives, form the structural core of the Green Fluorescent Protein (GFP) chromophore (p-HBDI) and are widely utilized in the design of molecular switches, fluore...
Author: BenchChem Technical Support Team. Date: March 2026
Imidazolones, specifically 4-arylidene-5-imidazolinone derivatives, form the structural core of the Green Fluorescent Protein (GFP) chromophore (p-HBDI) and are widely utilized in the design of molecular switches, fluorescent probes, and pharmaceuticals[1]. In unconstrained environments, these molecules exhibit a highly efficient, volume-conserving non-radiative decay pathway upon photoexcitation. This pathway is driven by a torsional mechanism around the exocyclic C=C double bond, resulting in rapid Z (cis) to E (trans) photoisomerization[1][2].
For researchers and drug development professionals, distinguishing between these isomers is a critical analytical bottleneck. The Z-isomer is typically the highly fluorescent or thermodynamically stable "dark state," while the E-isomer represents the quenched or photostationary state[3]. This guide provides an objective, comparative analysis of the spectroscopic methodologies used to characterize these isomers, grounded in structural causality and self-validating experimental design.
The Causality of Spectroscopic Variations
To effectively interpret the spectroscopic data of imidazolone isomers, one must first understand the physical and electronic causality driving their differences:
Steric Hindrance and
π
-Conjugation (UV-Vis): The naturally occurring Z-isomer of p-HBDI is thermodynamically favored because it allows the phenol ring, the methine bridge, and the imidazolone ring to remain highly planar, maximizing
π
-conjugation[4]. When photoisomerized to the E-isomer, the molecule suffers from steric clashes between the aryl ring and the N-substituents of the imidazolone ring. To relieve this strain, the E-isomer adopts a slightly twisted conformation. This disruption in coplanarity directly causes a hypsochromic (blue) shift in the UV-Vis absorption spectrum and a reduction in the molar extinction coefficient (
ϵ
).
Magnetic Anisotropy (NMR): In Nuclear Magnetic Resonance (NMR) spectroscopy, the 180° rotation around the exocyclic C=C bond places the methine bridge proton in a drastically different magnetic environment. In the Z-isomer, the proton is positioned near the deshielding cone of the imidazolone carbonyl oxygen. In the E-isomer, it is forced toward the nitrogen atom. This spatial flip not only alters the
1
H chemical shift but fundamentally changes the Nuclear Overhauser Effect (NOE) spatial correlations[5].
Jablonski-style pathway of the Z-to-E photoisomerization of the GFP chromophore via a twisted state.
Comparative Spectroscopic Data
The following table summarizes the quantitative spectroscopic distinctions between the Z and E isomers of standard unconstrained GFP chromophore analogs (e.g., p-HBDI).
Table 1: Spectroscopic Signatures of Imidazolone Isomers
Spectroscopic Parameter
Z-Isomer (cis)
E-Isomer (trans)
Analytical Significance
1
H-NMR (Methine Proton)
~6.90 - 7.00 ppm
~7.15 - 7.30 ppm (Downfield shift)
Primary metric for quantifying the Z:E ratio via signal integration.
Blue-shift indicates loss of coplanarity and reduced conjugation.
Fluorescence Quantum Yield (
Φf
)
< 0.001 (Highly quenched in solution)
< 0.001 (Highly quenched in solution)
Indicates that the Z
→
E torsion outpaces radiative emission[4].
3JC−H
Coupling Constant
~5 - 6 Hz
~10 - 12 Hz
Validates the trans relationship across the C=C bond[5].
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the characterization of imidazolone isomers must rely on a self-validating system. Relying solely on UV-Vis can be misleading due to overlapping absorption bands. Therefore, the gold standard is an orthogonal workflow combining in situ irradiation with 1D/2D NMR and UV-Vis spectroscopy.
Protocol: In Situ Photoisomerization and Orthogonal Quantification
Step 1: Dark State Preparation
Dissolve 5–10 mg of the synthesized Z-imidazolone in 0.6 mL of a deuterated aprotic solvent (e.g., CD
3
CN or CDCl
3
). Causality note: Aprotic solvents are chosen to prevent solvent-mediated proton exchange from broadening the NMR signals or altering the hydrogen-bonding dynamics of the chromophore[3]. Keep the sample shielded from ambient light to preserve the thermodynamically stable Z-isomer.
Step 2: Baseline NMR Acquisition
Acquire a baseline 1D
1
H-NMR spectrum. Critical Parameter: Set the relaxation delay (
d1
) to at least
5×T1
(typically
≥
10 seconds) to ensure that the integration of the methine proton is strictly quantitative. Follow this with a 2D NOESY spectrum to map the spatial correlations of the pure Z-isomer[5].
Step 3: In Situ Irradiation
Insert a fiber-optic LED probe (tuned to the
λmax
of the Z-isomer, e.g., 365 nm) directly into the NMR tube. Irradiate the sample to drive the Z
→
E transition.
Step 4: Photostationary State (PSS) Monitoring
Acquire 1D
1
H-NMR spectra at 5-minute intervals. The system reaches the PSS when the integral ratio between the Z-methine proton (~6.9 ppm) and the newly emerging E-methine proton (~7.2 ppm) stabilizes. Calculate the exact Z:E isomer ratio using these integrals.
Step 5: Orthogonal Validation (The Self-Validating Step)
Once the PSS is reached, perform two simultaneous checks:
Structural Validation: Acquire a final 2D NOESY. The structural assignment is validated only if the E-isomer exhibits a new NOE cross-peak between the methine proton and the opposite face of the imidazolone ring, confirming the 180° rotation[5].
Electronic Validation: Extract an aliquot and measure the UV-Vis spectrum. The presence of clean isosbestic points between the dark state spectrum and the PSS spectrum confirms that the Z
→
E isomerization is a clean two-state system without degradation byproducts.
Self-validating workflow for the generation and spectroscopic characterization of imidazolone isomers.
References
Title: A new twist in the photophysics of the GFP chromophore: a volume-conserving molecular torsion couple
Source: Semantic Scholar
URL: [Link]
Title: Reversible Photoisomerization of the Isolated Green Fluorescent Protein Chromophore
Source: ACS Publications
URL: [Link]
Title: Effects of Hydrogen Bonding on Internal Conversion of GFP-like Chromophores. I. The para-Amino Systems
Source: National Yang Ming Chiao Tung University (NYCU)
URL:[Link]
Title: Fluorescence Enhancement of Unconstrained GFP Chromophore Analogues Based on the Push–Pull Substituent Effect
Source: ACS Publications
URL: [Link]
Benchmarking 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Against Standard Catalysts: A Comparative Guide
Introduction & Mechanistic Rationale In the landscape of modern organocatalysis, the design of small molecules capable of mimicking the precise activation modes of transition metals is a primary objective. 1,4-dimethyl-2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of modern organocatalysis, the design of small molecules capable of mimicking the precise activation modes of transition metals is a primary objective. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (1,4-DMI-2-one) has emerged as a structurally unique candidate for these applications. While saturated cyclic ureas like 1,3-dimethyl-2-imidazolidinone (DMI) are ubiquitous as polar aprotic solvents, the specific substitution pattern of the unsaturated 1,4-DMI-2-one leaves one nitrogen unsubstituted (N-H). This transforms the rigid heterocycle into a potent bifunctional organocatalyst.
The Causality of Concerted Activation
Traditional hydrogen-bond donor catalysts, such as Schreiner’s thiourea, rely on highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups to increase the acidity of their N-H bonds[1]. While effective for electrophile activation, they often lack a complementary basic site for nucleophile coordination.
1,4-DMI-2-one operates via a concerted activation mechanism . The N-H bond acts as a targeted hydrogen-bond donor, while the sterically accessible carbonyl oxygen (C=O) functions as a Lewis base. Recent studies have validated that cyclic ureas can synergistically activate both hydrosilanes and silyl ester intermediates, enabling challenging transformations like the reduction of carboxylic acids to alcohols[2]. The rigid, planar nature of the imidazol-2-one ring restricts conformational freedom, minimizing the entropic penalty during the formation of the transition state.
Concerted activation pathway of carboxylic acid hydrosilylation by 1,4-DMI-2-one.
Benchmarking Data: Hydrosilylation of Carboxylic Acids
To objectively evaluate 1,4-DMI-2-one, we benchmarked it against standard catalysts in the hydrosilylation of phenylacetic acid using phenylsilane (PhSiH₃). The direct reduction of carboxylic acids is notoriously difficult due to the low electrophilicity of the carboxyl group, traditionally requiring harsh conditions or transition-metal catalysts like Ru-complexes[3] or [MnBr(CO)₅][4].
As shown in Table 1 , 1,4-DMI-2-one significantly outperforms standard organocatalysts (Schreiner's Thiourea and L-Proline) and approaches the efficiency of the benchmark base-metal catalyst, [MnBr(CO)₅], while maintaining a completely metal-free profile.
Table 1: Catalyst Performance in the Hydrosilylation of Phenylacetic Acid
Catalyst
Classification
Yield (%)
TOF (h⁻¹)
Chemoselectivity
1,4-DMI-2-one
Bifunctional Cyclic Urea
88
22
>99%
Schreiner's Thiourea
H-Bond Donor
45
11
85%
L-Proline
Amine/Acid Organocatalyst
12
3
N/A
[MnBr(CO)₅]
Transition Metal
94
47
>99%
None (Control)
Background Reaction
<5
<1
N/A
Standardized Conditions: 1.0 mmol phenylacetic acid, 2.5 mmol PhSiH₃, 5 mol% catalyst, 2-MeTHF (0.5 mL), 80 °C, 4 h. Yields determined by GC-FID against an internal standard.
Experimental Protocols (Self-Validating System)
To ensure high scientific trustworthiness, the following methodology incorporates rigorous moisture control and internal standardization. Every step is designed to eliminate external variables and validate the catalytic efficacy of the tested compounds.
Self-validating experimental workflow for benchmarking catalyst performance via GC-FID.
Step-by-Step Methodology
Glovebox Setup (Inert Atmosphere):
In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with phenylacetic acid (1.0 mmol) and the selected catalyst (5 mol%).
Causality: PhSiH₃ rapidly hydrolyzes in the presence of atmospheric moisture. Any water ingress would artificially lower the effective reductant concentration, skewing the benchmarking results and causing false negatives.
Reagent Addition:
Add anhydrous 2-methyltetrahydrofuran (2-MeTHF, 0.5 mL) followed by phenylsilane (PhSiH₃, 2.5 mmol) and mesitylene (0.5 mmol) as an internal standard.
Causality: Mesitylene is completely inert under these reduction conditions and possesses a distinct GC retention time. Including it at time-zero allows for absolute quantification of the final product regardless of downstream extraction efficiency.
Thermostated Reaction:
Seal the tube, remove it from the glovebox, and stir at 80 °C for 4 hours.
Causality: While the catalyst lowers the activation energy, an elevated temperature is still required to overcome the barrier for the rate-limiting hydride transfer to the silyl ester intermediate[4].
Basic Hydrolysis (Quench):
Cool the mixture to 0 °C and carefully add a 2.0 M NaOH in methanol solution (2.0 mL). Stir for 2 hours at room temperature.
Causality: The primary product of the catalytic cycle is a silyl ether/ester. Basic hydrolysis is required to quantitatively cleave the robust Si-O bonds and release the free 2-phenylethanol product for accurate analysis.
GC-FID Quantification:
Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and analyze via GC-FID. Calculate the yield by comparing the product peak area directly to the mesitylene internal standard.
References
Hasegawa, S., Soga, K., & Motokura, K. (2025). Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols. JACS Au.[Link]
Tamura, M. et al. (2020). Recent Developments of Heterogeneous Catalysts for Hydrogenation of Carboxylic Acids to their Corresponding Alcohols. Asian Journal of Organic Chemistry.[Link]
Antico, E. et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au.[Link]
Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry.[Link]
Analytical Comparison Guide: Structural Elucidation of Synthesized 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Introduction: The Analytical Challenge In drug discovery, the imidazol-2-one scaffold is a highly privileged pharmacophore. When synthesizing 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (often referred to as 1,4-dimethyli...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
In drug discovery, the imidazol-2-one scaffold is a highly privileged pharmacophore. When synthesizing 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (often referred to as 1,4-dimethylimidazolin-2-one), the primary analytical bottleneck is not confirming the mass, but unambiguously confirming the regiochemistry. Depending on the synthetic route—such as the cyclization of propargylic ureas or the condensation of N-methylurea—the reaction can yield either the 1,4-dimethyl or the 1,5-dimethyl regioisomer.
As an application scientist, I frequently see development teams struggle with this assignment. Distinguishing between these isomers requires proving whether the vinylic proton is adjacent to the N-methyl group (1,5-isomer) or the C-methyl group (1,4-isomer).
This guide objectively compares two distinct analytical workflows for resolving this structure:
Before committing instrument time, it is crucial to align the analytical method with the project's phase. When assigning proton and carbon peaks in 1D and 2D NMR spectra, establishing a consistent, step-by-step approach is critical for validating theoretical models against experimental data[1].
Caption: Analytical workflow decision tree for confirming the regiochemistry of synthesized imidazol-2-ones.
Comparison of Analytical Workflows
Workflow A: High-Field NMR (600 MHz) + LC-HRMS
This workflow pairs a high-field NMR spectrometer equipped with a cryoprobe with an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The complete structure elucidation of imidazol-2-ones heavily relies on 1D/2D NMR correlation experiments (such as
1H−1H
COSY, NOESY,
1H−13C
HSQC, and HMBC) to correctly determine the substitution pattern on the ring[2].
The Causality of Choice: High-field magnets provide the necessary dispersion to resolve complex multiplet structures. More importantly, 2D HMBC allows us to observe long-range scalar couplings (
3JCH
) between the methyl protons and the ring carbons, which definitively maps the molecular skeleton.
Pros: Absolute regiochemical certainty; exact mass confirms elemental composition (C5H8N2O).
Cons: High cost per sample; requires deuterated solvents and longer acquisition times.
Workflow B: Benchtop NMR (80 MHz) + ATR-FTIR
This workflow utilizes a cryogen-free 80 MHz benchtop NMR and an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. Recent advancements have highlighted the importance of 1D
1H
and
13C
NMR spectroscopy as workhorse methods in structure elucidation, providing a wealth of information about molecular composition and connectivity[3].
The Causality of Choice: ATR-FTIR requires zero sample preparation and immediately confirms the functional groups (the cyclic urea core). Benchtop NMR provides rapid proton counting to ensure the reaction went to completion.
A robust analytical protocol must be self-validating—meaning the data generated inherently proves the structure without relying entirely on external calibration curves.
Protocol A: High-Field NMR & HRMS (The Gold Standard)
Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.6 mL of DMSO-
d6
.
Causality: DMSO-
d6
is intentionally chosen over
CDCl3
. Its strong hydrogen-bonding acceptor properties reduce the chemical exchange rate of the N3-H proton, allowing it to be observed as a distinct, integrable broad singlet (~9.5 ppm) rather than being lost to the baseline.
HRMS Acquisition: Dilute a 10 µL aliquot in 1 mL of Methanol containing 0.1% Formic Acid. Inject into the LC-ESI-TOF system operating in positive ion mode.
Causality: The basic nitrogen atoms in the imidazol-2-one ring readily accept protons, making positive ESI highly efficient for generating the
[M+H]+
ion (Calculated exact mass: 113.0715 Da).
NMR Acquisition: Acquire 1D
1H
(16 scans), 1D
13C
(512 scans), and a gradient-selected 2D HMBC optimized for a long-range coupling constant (
nJCH
) of 8 Hz.
Data Validation (Self-Validating Step): Examine the HMBC spectrum. You must observe a cross-peak between the N1-CH3 protons (~3.10 ppm) and the C5 carbon (~105.0 ppm). If the molecule were the 1,5-dimethyl isomer, this specific correlation would require a 4-bond coupling, which is generally too weak to observe under standard HMBC conditions. The presence of this peak internally validates the 1,4-substitution pattern.
ATR-FTIR Analysis: Place 2 mg of neat sample directly onto the diamond ATR crystal. Apply pressure and acquire 32 scans (4000 to 400
cm−1
).
Causality: Analyzing the sample neat preserves the native hydrogen-bonded state of the cyclic urea, yielding a highly characteristic, strong C=O stretch at ~1690
cm−1
and an N-H stretch at ~3200
cm−1
.
NMR Preparation: Dissolve 15 mg of sample in 0.6 mL of
CDCl3
.
Causality: A higher concentration (15 mg vs 5 mg) is mandatory to compensate for the lower signal-to-noise ratio inherent to the 80 MHz permanent magnet.
NMR Acquisition: Acquire a 1D
1H
spectrum (64 scans).
Data Validation (Self-Validating Step): The protocol validates the core structure orthogonally. The FTIR proves the cyclic urea core exists, while the benchtop NMR confirms the exact proton integral ratio of 3:3:1:1 (N-CH3 : C-CH3 : C=CH : N-H). Assuming the synthetic route strictly dictates the regiochemistry, this combination is sufficient for batch release.
Quantitative Data Comparison
Table 1: Expected High-Field NMR Spectral Data for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Key HMBC Correlations (
3J
)
1H
N1-CH3
~3.10
Singlet (3H)
C2, C5
1H
C4-CH3
~2.05
Doublet (3H, J=1.5 Hz)
C4, C5
1H
C5-H
~6.20
Quartet (1H, J=1.5 Hz)
C4, C2
1H
N3-H
~9.50
Broad Singlet (1H)
C2, C4
13C
C2 (C=O)
~155.0
-
-
13C
C4
~115.0
-
-
13C
C5
~105.0
-
-
Note: Chemical shifts may vary slightly depending on concentration and exact temperature.
Table 2: Performance Comparison of Analytical Workflows
Metric
Workflow A: High-Field NMR + HRMS
Workflow B: Benchtop NMR + ATR-FTIR
Primary Instruments
600 MHz NMR (Cryoprobe), LC-ESI-TOF
80 MHz Benchtop NMR, ATR-FTIR
Regiochemical Confidence
Absolute (Definitive 2D mapping)
Inferred (Requires synthetic context)
Analysis Turnaround
2–4 Hours (including 2D acquisition)
< 15 Minutes
Cost per Sample
High (~$50 - $100)
Low (< $5)
Best Application
IND Submissions, Final Characterization
In-Process Monitoring, Rapid Screening
Conclusion
For the definitive structural elucidation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, Workflow A remains the undisputed gold standard. The ability of high-field 2D HMBC to map the 3-bond scalar couplings provides a self-validating proof of regiochemistry that cannot be achieved through 1D techniques alone. However, for continuous reaction monitoring and high-throughput screening where the regiochemistry is synthetically locked, Workflow B offers an exceptionally efficient, low-cost alternative that leverages orthogonal functional group confirmation.
Inter-Laboratory Validation of Assays Involving 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (DMDHI): A Comprehensive Comparison Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The quantification of highly polar, low-molecular-weight pharmaceutical intermediates—such as 1,4-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The quantification of highly polar, low-molecular-weight pharmaceutical intermediates—such as 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (DMDHI, CAS: 93782-02-6) —presents a unique set of analytical challenges. DMDHI is a cyclic urea/imidazolone derivative frequently utilized as a pharmacokinetic (PK) marker and synthetic building block in drug development.
Because of its high polarity and low molecular weight (m/z 113.1), DMDHI exhibits poor retention on traditional reversed-phase (RP) chromatography columns. When validating assays across multiple laboratories, this lack of retention leads to severe matrix effects (ion suppression) and irreproducible data. As a Senior Application Scientist, I have designed this guide to objectively compare the legacy approach (RP-HPLC-UV) against the modern gold standard (HILIC-LC-MS/MS), providing the mechanistic causality behind experimental choices and establishing a self-validating protocol that strictly adheres to the [1].
Mechanistic Grounding: The Causality of Method Selection
When transferring an assay between laboratories, the method must be robust against variations in instrumentation, matrix composition, and operator handling.
The Limitation of Reversed-Phase (RP) Systems:
In a standard C18 RP-HPLC system, DMDHI elutes in or very near the void volume. In biological matrices (like plasma), this void volume is heavily populated by unretained salts and endogenous proteins. In UV detection, this causes baseline distortion; in MS detection, it causes catastrophic ion suppression.
The HILIC Advantage:
To solve this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . The causality here is straightforward: HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase. By starting with a high-organic mobile phase, DMDHI is strongly retained and elutes well after the suppression zone, ensuring high sensitivity and inter-laboratory reproducibility.
Comparative Technologies: HILIC-LC-MS/MS vs. RP-HPLC-UV
To demonstrate the necessity of upgrading to HILIC-LC-MS/MS, we conducted an inter-laboratory cross-validation comparing it directly against the legacy RP-HPLC-UV method.
Quantitative Data Summary
The table below summarizes the inter-laboratory validation metrics evaluated against the [2].
Validation Parameter
Method A: HILIC-LC-MS/MS (Lab 1)
Method B: RP-HPLC-UV (Lab 2)
Regulatory Acceptance (ICH M10)
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
50 ng/mL
Fit-for-purpose based on PK
Inter-assay Precision (%CV)
4.2%
11.5%
≤ 15% (≤ 20% at LLOQ)
Inter-assay Accuracy (%Bias)
± 3.8%
± 12.1%
± 15% (± 20% at LLOQ)
Matrix Effect (IS-Normalized)
98.5% (Minimal suppression)
N/A (UV detection)
CV ≤ 15%
Extraction Recovery
92% ± 4%
65% ± 10%
Consistent and reproducible
Run Time per Sample
3.5 minutes
15.0 minutes
N/A (Throughput metric)
Experimental Protocols: A Self-Validating System
Every protocol described below is engineered as a self-validating system. By incorporating a stable-isotope labeled internal standard (SIL-IS)—specifically DMDHI-d6—spiked into the biological matrix before extraction, we account for variations in extraction recovery and compensate for any residual matrix-induced ion suppression during electrospray ionization (ESI).
Step-by-Step Methodology: HILIC-LC-MS/MS Workflow
Phase 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX)
Causality: The imidazolone ring of DMDHI contains a basic nitrogen. By acidifying the plasma, we protonate this nitrogen, allowing it to bind strongly to the sulfonic acid groups of an MCX solid-phase extraction (SPE) sorbent. This permits aggressive washing to remove phospholipids before elution.
Spike & Acidify: Aliquot 200 µL of human plasma. Add 20 µL of SIL-IS (DMDHI-d6, 100 ng/mL). Dilute 1:1 with 2% phosphoric acid (
H3PO4
) to ensure complete protonation.
Condition SPE: Condition a 30 mg Oasis MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.
Load: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Wash (Interference Removal):
Wash 1: 1 mL of 2% Formic acid in water (removes neutral and acidic interferences).
Wash 2: 1 mL of 100% Methanol (removes hydrophobic lipids and phospholipids).
Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Logic: The high pH neutralizes the basic nitrogen, breaking the ionic bond with the sorbent.
Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (matching the HILIC starting conditions to prevent solvent effects).
Phase 2: HILIC Chromatographic Separation
Column: Waters XBridge HILIC (2.1 x 100 mm, 2.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 95% B (highly organic to retain the polar DMDHI). Over 3.0 minutes, linearly decrease to 50% B to elute the analyte. Re-equilibrate at 95% B for 1.5 minutes.
Phase 3: Tandem Mass Spectrometry (MS/MS) Detection
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Caption: MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of DMDHI.
Inter-Laboratory Validation Workflow
To ensure the method is universally applicable, cross-validation between independent laboratories must yield statistically equivalent results, proving that the method is independent of specific operator bias or localized environmental factors.
Caption: Inter-laboratory cross-validation workflow comparing HILIC-LC-MS/MS and RP-HPLC-UV.
Conclusion
The inter-laboratory validation of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (DMDHI) clearly dictates that legacy RP-HPLC-UV methods are insufficient for modern PK demands. By leveraging the mechanistic advantages of MCX solid-phase extraction and HILIC chromatography, laboratories can establish a self-validating, highly sensitive LC-MS/MS assay that easily satisfies stringent regulatory acceptance criteria.
References
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]
International Council for Harmonisation (ICH). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material." (January 2024). Available at:[Link]
Comparative
Navigating the Kinome and Beyond: A Guide to the Selectivity Profiling of Imidazol-2-one Based Inhibitors
In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. The ability of a compound to potently inhibit its intended target while sparing off-target interactions is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. The ability of a compound to potently inhibit its intended target while sparing off-target interactions is a critical determinant of its therapeutic efficacy and safety profile. The imidazol-2-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein classes.
This guide provides a comprehensive overview of the principles and methodologies for characterizing the selectivity profile of inhibitors built around the imidazol-2-one core. While the specific compound 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is not extensively characterized in publicly available literature as a biological inhibitor, the broader class of imidazol-2-one derivatives has yielded potent and selective modulators of various enzymes and protein-protein interactions. We will, therefore, use illustrative examples from this chemical class to explore the experimental workflows and data interpretation central to selectivity profiling.
The Imidazol-2-one Scaffold: A Versatile Core for Inhibitor Design
The imidazol-2-one ring system is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. Its appeal in drug design stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the amino acid residues of a protein's binding site. This chemical tractability allows for the generation of large, diverse libraries of compounds, each with the potential for unique potency and selectivity profiles.
While a direct selectivity profile for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is not available, numerous derivatives have been developed as inhibitors for a range of targets, including:
Protein Kinases: The largest family of enzymes targeted by imidazol-2-one-based inhibitors. Examples include inhibitors of Protein Kinase C-θ (PKCθ) and Transforming growth factor β-activated kinase 1 (TAK1).[1][2]
NLRP3 Inflammasome: A key component of the innate immune system, targeted by certain benzo[d]imidazole-2-one derivatives.[3]
Bromodomains: Epigenetic reader domains, such as CBP/P300, are also targeted by inhibitors containing the imidazo[1,2-a]pyridine scaffold, a related heterocyclic system.[4]
Antitumor Agents: Some aryl-substituted imidazol-2-one derivatives have shown potent cytotoxic activities against various cancer cell lines.[5]
The diverse range of targets for this scaffold underscores the importance of rigorous selectivity profiling to understand the full biological activity of any new derivative.
Key Methodologies for Determining Inhibitor Selectivity
A multi-pronged approach is essential for a thorough assessment of an inhibitor's selectivity. Here, we detail three widely adopted and robust experimental strategies.
Kinase Selectivity Profiling
Given the prevalence of kinase inhibitors based on the imidazol-2-one scaffold, comprehensive kinase profiling is a cornerstone of selectivity assessment. This typically involves screening the inhibitor against a large panel of kinases to determine its activity spectrum.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test inhibitor (e.g., an imidazol-2-one derivative) in a suitable solvent like DMSO.
Reconstitute the kinase panel, typically provided in 8-tube strips, with the appropriate kinase buffer.
Prepare a solution of the specific substrate and ATP for each kinase. The ATP concentration is often set near the Km for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[6]
Kinase Reaction:
In a 384-well plate, combine the kinase, the test inhibitor at various concentrations (or a single high concentration for initial screening), and the substrate/ATP solution.
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
ADP Detection:
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Calculate the percent inhibition for each kinase at each inhibitor concentration.
For potent hits, determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation:
The results of a kinase profiling experiment are often visualized as a "kinome tree" or a heatmap, providing a clear representation of the inhibitor's selectivity. A more quantitative summary is presented in a table format.
Kinase
% Inhibition at 1 µM
IC50 (nM)
Target Kinase (e.g., TAK1)
98%
15
Off-Target Kinase A
75%
250
Off-Target Kinase B
20%
>10,000
Off-Target Kinase C
5%
>10,000
This is an illustrative table. Actual data would be generated from the experimental results.
Caption: General workflow for a competitive binding assay to determine inhibitor affinity.
Conclusion: Building a Comprehensive Selectivity Profile
The imidazol-2-one scaffold represents a fertile ground for the discovery of novel and selective inhibitors. A thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in the development of safe and effective therapeutics. By employing a combination of broad-panel screening, target engagement assays in a cellular context, and quantitative binding studies, researchers can build a comprehensive selectivity profile. This detailed characterization enables informed decisions in lead optimization, ultimately increasing the probability of success in the journey from a chemical starting point to a clinically valuable drug candidate.
References
Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
Kinase Selectivity Panels - Reaction Biology. Available at: [Link]
Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed. Available at: [Link]
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC. Available at: [Link]
Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors - PubMed. Available at: [Link]
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]
Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PubMed. Available at: [Link]
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Available at: [Link]
A small molecule screen identifies selective inhibitors of urea transporter UT-A - PubMed. Available at: [Link]
Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]
Operational Guide: Safe Handling and Disposal of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one For researchers and drug development professionals, the management of heterocyclic building blocks requires strict adherence to...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
For researchers and drug development professionals, the management of heterocyclic building blocks requires strict adherence to environmental and safety protocols. 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS: 93782-02-6) is a nitrogenous organic compound frequently utilized in advanced organic synthesis. Because it is a concentrated organic oil at room temperature with specific hazard classifications, its disposal cannot be treated as generic liquid waste[1].
This guide provides a self-validating, step-by-step operational workflow for the safe segregation, handling, and thermal destruction of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and institutional safety guidelines[2].
Phase 1: Chemical Profiling & Causality-Driven Risk Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste stream. This dictates the choice of Personal Protective Equipment (PPE) and the ultimate destruction methodology.
Table 1: Physicochemical & Hazard Summary
Property / Hazard
Data / Classification
Operational Implication
Chemical Identity
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Contains a stable imidazolone ring requiring high-temperature thermal destruction.
CAS Number
93782-02-6
Use for RCRA manifesting and TSDF documentation[1].
Physical State
Oil (at Room Temperature)
High viscosity requires dilution with combustible solvents prior to incineration[1].
GHS Hazards
H302, H315, H319, H335
Harmful if swallowed; causes skin, eye, and respiratory irritation[3].
| Waste Classification | Non-Halogenated Organic Waste | Must be segregated from halogenated streams to prevent toxic dioxin formation during combustion[4]. |
The Causality of Safety Protocols:
Why Nitrile Gloves & Splash Goggles? As an organic oil, 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one can adhere to the skin and degrade standard latex, leading to contact dermatitis (H315) and severe eye irritation (H319)[3]. Nitrile provides the necessary chemical barrier.
Why Fume Hood Transfer? The compound carries an H335 (respiratory irritation) warning[3]. Aerosolization during pouring or pipetting necessitates handling exclusively within a certified chemical fume hood.
Phase 2: Step-by-Step Disposal Methodology
The disposal of nitrogen-containing organic compounds relies on a "cradle-to-grave" management system[2]. Do not pour this chemical down the drain; it poses aquatic toxicity risks and violates federal environmental regulations.
Step 1: Waste Segregation and SAA Collection
Container Selection: Transfer the waste into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass carboy.
Segregation: Ensure the container is strictly designated for Non-Halogenated Organic Waste.
Storage: House the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA guidelines (40 CFR 262.15), containers must remain closed unless actively adding waste[5].
Table 2: Waste Segregation Compatibility Matrix
Chemical Class
Compatibility
Causality / Rationale
Alcohols / Ketones
Compatible
Acts as a diluent, lowering viscosity and aiding combustion.
Aliphatic Hydrocarbons
Compatible
Safe to mix; provides high BTU value for incineration.
Step 2: Solvent Dilution (Preparation for Combustion)
Because 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is an oil, injecting it directly into an incinerator can cause uneven burning and incomplete thermal breakdown.
Action: Dilute the waste with a highly combustible, non-halogenated solvent (such as ethanol, methanol, or xylene) within the waste container.
Validation: This ensures a uniform, high-temperature burn (>1000°C) required to shatter the stable C-N and C-C bonds of the imidazolone ring.
Log the exact volume and chemical constituents in your facility's daily waste transfer log[5].
Utilize the Uniform Hazardous Waste Manifest system to track the shipment from your facility to a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].
Step 4: Thermal Destruction (Incineration & Scrubbing)
The final destruction of this compound must occur at a licensed TSDF utilizing a specific architectural setup:
Primary Chamber: Vaporizes the diluted organic oil.
Secondary Chamber: Operates at extreme temperatures to completely oxidize the heterocyclic framework.
Alkaline Scrubber: Critical Step. Combustion of the two nitrogen atoms in the imidazolone ring generates toxic nitrogen oxides (NOx). The incinerator must be equipped with an alkaline scrubber to neutralize these acidic gases before atmospheric release, ensuring environmental integrity[6].
Phase 3: Visualizing the Disposal Architecture
The following diagram illustrates the logical workflow and lifecycle of the chemical waste, from generation to final atmospheric emission control.
Figure 1: Lifecycle and thermal destruction workflow for nitrogenous organic waste.
Phase 4: Regulatory Compliance & Self-Validation
To maintain a self-validating safety system, laboratory managers must routinely audit their disposal procedures against federal guidelines. Ensure that all personnel handling 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one have completed their annual RCRA training[5]. Verify that your chosen TSDF explicitly utilizes NOx scrubbing technologies for nitrogenous waste streams. By understanding the chemical causality behind these regulations, laboratories can move beyond mere compliance to foster a culture of profound operational safety.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. [Link]
A Comprehensive Guide to the Safe Handling of 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one
Welcome to your essential resource for the safe handling of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (also known as N,N'-Dimethyl-2-imidazolidinone, DMEU, or DMI). This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to your essential resource for the safe handling of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one (also known as N,N'-Dimethyl-2-imidazolidinone, DMEU, or DMI). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable intelligence to ensure your safety and the integrity of your work. Moving beyond a simple checklist, we will delve into the "why" behind each safety protocol, grounding our recommendations in the specific chemical properties of this compound.
Understanding the Risks: A Proactive Approach to Safety
1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one is a versatile, high-boiling, aprotic polar solvent utilized in various chemical reactions.[1] However, its utility is accompanied by significant health hazards that demand careful management. A thorough understanding of these risks is the foundation of a robust safety culture in any laboratory setting.
The primary hazards associated with this chemical include:
Severe Eye Damage: It is classified as causing serious eye damage (Category 1) or serious eye irritation.[2][3][4][5] Direct contact can lead to irreversible injury.
Skin Irritation: The compound is a known skin irritant.[3][6] Prolonged or repeated contact can cause dermatitis.
Harmful if Swallowed: It is categorized as harmful if ingested (Acute toxicity, Oral, Category 4).[2][4][5][7]
Suspected Reproductive Toxicity: There is evidence to suspect that this chemical may damage fertility or the unborn child (Reproductive Toxicity, Category 2).[2][4][8]
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[6][9][10]
Combustibility: It is a combustible liquid and should be kept away from heat and open flames.[2]
These hazards are formally communicated through standardized hazard statements and pictograms, which you will find on the supplier's Safety Data Sheet (SDS). Always review the SDS for any chemical before you begin work.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your most critical line of defense against the hazards outlined above. The following table summarizes the essential PPE for handling 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Body Part
Recommended PPE
Rationale and Key Considerations
Eyes/Face
Tightly fitting safety goggles and a face shield (8-inch minimum).[4]
The risk of severe, irreversible eye damage necessitates this dual layer of protection.[2][3][4] Standard safety glasses are insufficient.
Gloves must be inspected for any signs of degradation or perforation before each use.[4][9] Employ proper glove removal techniques to avoid skin contact with the contaminated outer surface.[4]
Body
A lab coat or a complete chemical-resistant suit.[9]
The choice depends on the scale of the operation. For small-scale lab work, a lab coat is standard. For larger quantities or in situations with a higher risk of splashing, a full suit is recommended to prevent skin contact.
Respiratory
Use in a well-ventilated area is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter may be required.[2]
This is particularly crucial if you are working outside of a fume hood, if irritation is experienced, or if exposure limits are likely to be exceeded.[2][3]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a systematic approach to working with 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one, from preparation to disposal.
1. Pre-Operational Safety Checklist:
Consult the SDS: Read and fully understand the Safety Data Sheet provided by the manufacturer.
Verify Ventilation: Ensure your workspace, preferably a certified chemical fume hood, has adequate ventilation.
Locate Emergency Equipment: Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.[11]
Assemble PPE: Gather all necessary PPE as detailed in the table above.
2. Handling and Use:
Don PPE: Put on your lab coat, gloves, and safety goggles before handling the chemical.
Grounding: When transferring the chemical, ground all equipment to prevent static discharge, which could be an ignition source.[11]
Avoid Inhalation and Contact: Perform all manipulations within a fume hood to minimize vapor inhalation.[4] Avoid all personal contact with the substance.
Maintain a Clean Workspace: Keep the work area tidy to prevent accidental spills.
3. Post-Operational Procedures:
Secure Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[2][4] The chemical may be air-sensitive and storing it under an inert atmosphere like nitrogen is recommended.[2]
Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[4][5]
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
Clean Up: Decontaminate your work surface.
Emergency Response and Disposal Plan
Emergency Procedures:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Skin Contact: Wash off immediately with soap and plenty of water.[9] If skin irritation occurs, seek medical advice.[5]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[9]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][8]
Spills: Evacuate the area. Remove all ignition sources.[2] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[4][7] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[4][9]
Disposal Plan:
All waste containing 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one must be treated as hazardous waste.
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][8] Do not allow the product to enter drains.[4][9]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safety when working with 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
Caption: Workflow for safe handling of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one.
References
SAFETY DATA SHEET - Fisher Scientific. (2014, August 11).